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Core Science & Biosynthesis

Foundational

physicochemical properties of (R,S)-2-nitro-propionic acid ethyl ester

Physicochemical Profiling and Synthetic Utility of (R,S)-2-Nitro-propionic Acid Ethyl Ester: A Comprehensive Guide for Drug Development Introduction and Structural Identity (R,S)-2-nitro-propionic acid ethyl ester, commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of (R,S)-2-Nitro-propionic Acid Ethyl Ester: A Comprehensive Guide for Drug Development

Introduction and Structural Identity

(R,S)-2-nitro-propionic acid ethyl ester, commonly referred to as ethyl 2-nitropropionate, is a highly versatile aliphatic nitro ester[1]. Functioning as a critical building block in advanced organic synthesis, this molecule is predominantly utilized in the pharmaceutical industry to construct complex unnatural amino acids and chiral alkaloid frameworks[1],[2]. The defining feature of its molecular architecture is the alpha-carbon, which is flanked by two potent electron-withdrawing groups: a nitro group (–NO₂) and an ethyl ester (–COOEt)[3]. This dual activation fundamentally dictates the compound's physicochemical behavior and its utility as a powerful carbon nucleophile in asymmetric catalysis[1],[2].

Physicochemical Properties & Mechanistic Causality

Understanding the physical and chemical properties of ethyl 2-nitropropionate is essential for optimizing reaction conditions and ensuring safe handling during scale-up.

The most chemically significant property of this molecule is its high alpha-proton acidity. With a predicted pKa of approximately 5.98[1], the alpha-proton is exceptionally acidic compared to standard unactivated esters (which typically possess a pKa around 25). Causality: When exposed to mild bases, the alpha-proton is easily abstracted. The resulting negative charge is highly delocalized across the adjacent nitro oxygen atoms (forming a stabilized nitronate anion) and the ester carbonyl oxygen[3]. This thermodynamic stability makes ethyl 2-nitropropionate an ideal nucleophile for conjugate addition reactions without requiring harsh, strongly basic conditions that could degrade sensitive functional groups[2].

Table 1: Key Physicochemical Properties of Ethyl 2-Nitropropionate

PropertyValueReference
CAS Registry Number 2531-80-8[1]
Molecular Formula C₅H₉NO₄[3]
Molecular Weight 147.13 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 75–76 °C at 9 mmHg; 190–195 °C at 760 mmHg[1],[4]
Density 1.13 g/mL at 25 °C[1]
Refractive Index ( nD20​ ) 1.421[1]
pKa (Predicted) 5.98 ± 0.10[1]
Solubility Not miscible in water; soluble in organic solvents[1]

Synthetic Methodologies: Continuous Flow Nitration

The synthesis of alpha-nitro carbonyls traditionally poses severe safety risks. Batch nitration using nitric and sulfuric acids is highly exothermic, and the accumulation of unstable intermediates can lead to thermal runaway. To circumvent these hazards, modern protocols leverage continuous flow chemistry[5].

Causality of Flow Chemistry: By pumping the substrate and the nitrating acid mixture through micro-tubing (T-mixers), the system achieves an exceptionally high surface-area-to-volume ratio[5]. This allows for instantaneous heat dissipation and precise control over residence time, preventing over-oxidation and ensuring a clean conversion to the desired nitro ester[5].

FlowSynthesis Substrate Ethyl 2-methylacetoacetate in CH2Cl2 TMixer T-Mixer (Continuous Flow) Substrate->TMixer AcidMix HNO3 / H2SO4 Mixture AcidMix->TMixer Quench Quench & Filtration (MgSO4 / CH2Cl2) TMixer->Quench Nitration (-5 to -3 °C) Deacyl Deacylation (EtOH, 80°C) Quench->Deacyl Intermediate Product Ethyl 2-nitropropionate (Product) Deacyl->Product Yield

Continuous flow synthesis workflow for ethyl 2-nitropropionate via nitration.

Protocol A: Self-Validating Flow Synthesis of Ethyl 2-Nitropropionate
  • Substrate Preparation: Dissolve 0.75 mL (5.04 mmol) of ethyl 2-methylacetoacetate (95% purity) in 13.25 mL of anhydrous CH₂Cl₂[5].

  • Acid Mixture: Prime a secondary pump with a mixture of 65% HNO₃ and 96% H₂SO₄, maintained at a low temperature (-5 to -3 °C)[5].

  • Flow Reaction: Co-pump the substrate and acid mixture into a T-mixer and through a PTFE-tubing reactor. Maintain the reactor bath strictly between -5 °C and -3 °C to prevent thermal degradation[5].

  • In-Line Quenching: Direct the reactor effluent (collecting 10 mL aliquots) immediately into a vigorously stirred flask containing 10 g of anhydrous MgSO₄ and 20 mL of CH₂Cl₂. Causality: MgSO₄ rapidly sequesters water, preventing unwanted hydrolysis of the ester while quenching the strong acids[5].

  • Deacylation: Filter the mixture to remove the MgSO₄ salts and concentrate the filtrate under reduced pressure. Dissolve the crude residue in 30 mL of ethanol and stir at 80 °C for 3 hours to drive the deacylation step to completion[5].

  • Validation/QC Step: Analyze the final product via ¹H-NMR. The disappearance of the acetyl methyl protons (singlet, ~2.2 ppm) and the presence of the alpha-methyl doublet confirm successful deacylation and product formation[5].

Applications in Asymmetric Synthesis

Ethyl 2-nitropropionate is a critical synthon in the preparation of (-)-trans-2,5-dimethylproline ethyl ester, a key structural motif required for the total synthesis of complex natural products like (+)-NP25302[2].

Causality in Application: The nitro group acts as a "masked" primary amine. During the enantioselective Michael addition, the nitro group activates the alpha-carbon for nucleophilic attack on an enone (like methyl vinyl ketone)[1],[2]. Once the carbon skeleton is assembled, catalytic hydrogenation reduces the nitro group to an amine. This newly formed amine spontaneously undergoes intramolecular reductive amination with the pendant ketone, seamlessly closing the pyrrolidine ring[2].

MichaelAddition NitroEster Ethyl 2-nitropropionate Adduct Michael Adduct (Optically Active) NitroEster->Adduct MVK Methyl Vinyl Ketone MVK->Adduct Catalyst Chiral Catalyst (Modified Dihydroquinine) Catalyst->Adduct Asymmetric Catalysis Reduction Hydrogenation (Pd/C, H2) Adduct->Reduction Isolation ProlineDeriv (-)-trans-2,5-Dimethylproline ethyl ester Reduction->ProlineDeriv Reduction & Cyclization

Asymmetric Michael addition pathway yielding proline derivatives.

Protocol B: Enantioselective Michael Addition & Cyclization
  • Reaction Setup: In a flame-dried Schlenk flask under inert argon, dissolve ethyl 2-nitropropionate and a catalytic amount (typically 5-10 mol%) of a modified dihydroquinine catalyst in anhydrous CH₂Cl₂[1],[2].

  • Addition: Cool the mixture to -20 °C. Slowly add methyl vinyl ketone dropwise. Causality: Lower temperatures enhance the stereofacial discrimination by the chiral catalyst, maximizing the enantiomeric excess (ee) of the adduct[2].

  • Isolation & QC: Monitor by TLC until starting materials are consumed. Purify the Michael adduct via flash column chromatography. Validation Step: Assess the enantiomeric purity of the isolated adduct using chiral HPLC before proceeding[2].

  • Reductive Cyclization: Dissolve the purified adduct in ethanol, add a catalytic amount of Pd/C (10% wt), and stir under a hydrogen atmosphere (1 atm) until hydrogen uptake ceases. Filter through Celite to remove the catalyst and concentrate to yield (-)-trans-2,5-dimethylproline ethyl ester[2].

Safety and Handling

Ethyl 2-nitropropionate is classified under GHS as a Skin Irritant (Category 2), Eye Irritant (Category 2), and a Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory tract irritation)[1].

  • Storage: Store at ambient room temperature in a tightly sealed container, strictly isolated from strong bases, reducing agents, and elevated temperatures[1].

  • PPE: Handling requires standard laboratory PPE, including chemical-resistant gloves, safety goggles, and operation within a certified fume hood to prevent inhalation of vapors[1].

Sources

Exploratory

NMR Spectra Analysis of (R,S)-2-Nitro-propionic Acid Ethyl Ester: A Comprehensive Technical Guide

Executive Summary (R,S)-2-nitro-propionic acid ethyl ester (commonly known as ethyl 2-nitropropanoate) is a highly versatile aliphatic nitro ester. It serves as a critical building block in asymmetric synthesis—most nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R,S)-2-nitro-propionic acid ethyl ester (commonly known as ethyl 2-nitropropanoate) is a highly versatile aliphatic nitro ester. It serves as a critical building block in asymmetric synthesis—most notably in enantioselective Michael additions to form complex quaternary stereocenters. For researchers and drug development professionals, the rigorous structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

This whitepaper provides an in-depth analysis of the molecule's magnetic environment, explains the causality behind its unique spectral signatures, and outlines a self-validating quantitative NMR (qNMR) protocol to ensure absolute analytical trustworthiness.

Magnetic Environment & Mechanistic Causality

The molecular structure of ethyl 2-nitropropanoate ( C5​H9​NO4​ ) presents two isolated spin systems separated by an ester linkage: the propionate core and the ethyl ester tail .

The most defining feature of this molecule is the C2 methine proton. In a standard aliphatic chain, a methine proton typically resonates around 1.5 ppm. However, in ethyl 2-nitropropanoate, this proton is flanked by two highly electronegative and electron-withdrawing groups: the nitro group ( −NO2​ ) and the carbonyl of the ethyl ester ( −CO2​Et ).

The Causality of Deshielding: The strong inductive effect ( −I ) of the nitro group pulls electron density away from the C2 carbon. Simultaneously, the anisotropic effect of the adjacent carbonyl π -system further strips the local magnetic shielding around the C2 proton. This combined deshielding forces the C2 methine proton to resonate dramatically downfield at δ 5.19 ppm .

Spin_Coupling C2_CH C2 Methine (CH) δ 5.19 (q) C3_CH3 C3 Methyl (CH3) δ 1.77 (d) C2_CH->C3_CH3 ³J = 7.1 Hz Ethyl_CH2 Ethyl Methylene (CH2) δ 4.26 (q) Ethyl_CH3 Ethyl Methyl (CH3) δ 1.29 (t) Ethyl_CH2->Ethyl_CH3 ³J = 7.2 Hz

Caption: Spin-spin coupling networks (³J) in ethyl 2-nitropropanoate showing isolated spin systems.

Spectral Assignments (Data Presentation)

The quantitative data below summarizes the expected resonance frequencies, multiplicities, and coupling constants ( 3J ) obtained at 400 MHz in CDCl3​ .

Table 1: 1 H NMR Spectral Data
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
5.19 Quartet (q)1H7.1C2 Methine ( −CH(NO2​)− )
4.26 Quartet (q)2H7.2Ethyl Methylene ( −O−CH2​− )
1.77 Doublet (d)3H7.2C3 Methyl ( −CH3​ adjacent to C2)
1.29 Triplet (t)3H7.1Ethyl Methyl ( −CH2​−CH3​ )
Table 2: 13 C NMR Spectral Data
Chemical Shift ( δ , ppm)Carbon EnvironmentAssignment
165.2 Carbonyl ( C=O )Ester Carbonyl
83.3 Methine ( −CH− )C2 (Attached to −NO2​ )
63.1 Methylene ( −CH2​− )Ethyl Ester CH2​
15.8 Methyl ( −CH3​ )C3 Methyl
14.0 Methyl ( −CH3​ )Ethyl Ester CH3​

Stereochemical Evaluation: The Diastereotopic Dilemma

A critical analytical nuance for drug development professionals involves the stereochemistry at the C2 position. Because C2 is a chiral center, the molecule exists as an (R,S) racemic mixture.

By definition, the two protons of the ethyl CH2​ group reside in a chiral molecule, making them diastereotopic . In theory, diastereotopic protons are magnetically non-equivalent and should couple with each other (yielding an ABX 3​ multiplet rather than a simple A 2​ X 3​ quartet).

Why do we only see a simple quartet at δ 4.26 ppm? The causality lies in the spatial and bond distance. The chiral center (C2) is separated from the ethyl CH2​ group by the ester linkage ( −C(=O)−O− ). This distance heavily attenuates the asymmetric magnetic induction. At standard magnetic field strengths (e.g., 400 MHz), the Δν (difference in resonance frequency) between the two diastereotopic protons is so infinitesimally small that it falls below the resolution limit of the instrument. Consequently, they appear chemically equivalent, presenting as a pseudo-first-order quartet. Recognizing this prevents analysts from misinterpreting the spectrum as lacking a chiral center.

Self-Validating Experimental Protocol: qNMR Methodology

To ensure absolute trustworthiness in purity and structural validation, standard qualitative NMR is insufficient. A Quantitative NMR (qNMR) protocol must be employed. This methodology acts as a self-validating system because it relies on fundamental physics: the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal, provided complete magnetic relaxation has occurred .

Step-by-Step qNMR Protocol
  • Sample Preparation: Accurately weigh ~20.0 mg of ethyl 2-nitropropanoate and ~5.0 mg of a highly pure internal standard (e.g., Mesitylene or 1,3,5-Trimethoxybenzene) into a glass vial using a microbalance.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl3​ (100% atom D) to prevent lock drift and minimize the residual CHCl3​ peak ( δ 7.26 ppm), which could interfere with baseline integration. Transfer to a 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe specifically to the 1 H frequency to maximize the signal-to-noise (S/N) ratio. Lock and shim the magnetic field (Z1-Z4).

  • Acquisition Parameters (The Causality of Relaxation): Set the pulse angle to 90° for maximum signal excitation. Critical Step: Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton in the mixture (typically D1​≥30 seconds). Causality: Failing to allow complete longitudinal relaxation ( T1​ ) will result in truncated integrals, destroying the self-validating proportionality of the qNMR method.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function, zero-fill the Free Induction Decay (FID) to 64k points, and perform a Fourier Transform. Apply rigorous manual phase correction and a 5th-order polynomial baseline correction before integrating the peaks.

NMR_Workflow Start Sample Prep (CDCl3 + Standard) Acq NMR Acquisition (400 MHz, 1H/13C) Start->Acq Process Data Processing (FT, Baseline Corr.) Acq->Process Analyze Spectral Analysis (Integration, Multiplicity) Process->Analyze Validate Validation (Lit. Comparison) Analyze->Validate

Caption: Logical workflow for the NMR acquisition and validation of ethyl 2-nitropropanoate.

Conclusion

The NMR analysis of (R,S)-2-nitro-propionic acid ethyl ester requires a deep understanding of inductive deshielding and stereochemical magnetic environments. By recognizing the mechanistic reasons behind the extreme downfield shift of the C2 methine proton and the pseudo-equivalence of the diastereotopic ethyl protons, researchers can confidently validate this molecule. Furthermore, implementing the rigorous qNMR protocol outlined above guarantees that the resulting spectral data is not just descriptive, but mathematically self-validating.

References

  • Chentsova, A., Ushakov, D. B., Seeberger, P. H., & Gilmore, K. (2016). "Synthesis of α-Nitro Carbonyls via Nitrations in Flow." The Journal of Organic Chemistry, 81(19), 9415-9421.[Link]

  • Ashenhurst, J. (2022). "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry.[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). "Quantitative 1H NMR: Development and Potential of an Analytical Method." Journal of Natural Products, 75(4), 834-851.[Link]

Foundational

thermodynamic stability of (R,S)-2-nitro-propionic acid ethyl ester

An In-depth Technical Guide to the Thermodynamic Stability of (R,S)-2-Nitro-propionic Acid Ethyl Ester Abstract (R,S)-2-Nitro-propionic acid ethyl ester is a chiral nitroalkane of significant interest in synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of (R,S)-2-Nitro-propionic Acid Ethyl Ester

Abstract

(R,S)-2-Nitro-propionic acid ethyl ester is a chiral nitroalkane of significant interest in synthetic chemistry and as a potential building block in pharmaceutical development. The presence of a stereocenter alpha to both a nitro and an ester group introduces unique stability considerations that are critical for its storage, handling, and application. This technical guide provides a comprehensive examination of the thermodynamic stability of its racemic form. We will explore the fundamental principles of stereochemical stability, potential pathways for racemization and decomposition, and present robust experimental protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's chemical behavior.

Introduction: The Significance of Stability in Chiral Nitroalkanes

The nitro group is a powerful functional group in drug design, influencing pharmacokinetics and pharmacodynamics.[1] However, it is also associated with potential instability and, in some contexts, toxicity, making a thorough understanding of a nitro-containing compound's stability profile a prerequisite for its use, particularly in pharmaceutical applications.[2][3]

(R,S)-2-Nitro-propionic acid ethyl ester, a racemic mixture, possesses a chiral center that is inherently susceptible to epimerization. The thermodynamic stability of this compound is not merely a question of its decomposition profile but is intimately linked to its stereochemical integrity. The loss of enantiopurity via racemization can have profound consequences, potentially leading to a complete loss of biological activity or the emergence of undesired pharmacological effects. Therefore, understanding the factors that govern both chemical and chiral stability is paramount for process development, formulation, and ensuring the long-term quality of any related active pharmaceutical ingredient (API).

This guide will dissect the interplay between kinetic and thermodynamic stability as it applies to this molecule, providing both theoretical grounding and practical methodologies for its evaluation.

Stereochemical Integrity: Racemization and the Kinetic-Thermodynamic Dichotomy

The key to understanding the stability of (R,S)-2-nitro-propionic acid ethyl ester lies in the acidity of the proton at the C2 position (the α-hydrogen). This proton is flanked by two electron-withdrawing groups (the nitro and the ethyl ester moieties), rendering it significantly acidic (pKa of related nitroalkanes is ≈9).[4] This acidity is the primary driver for potential racemization.

Under neutral or, more significantly, basic conditions, this proton can be abstracted to form a planar, achiral nitronate ion intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both (R) and (S) enantiomers. Over time, this process results in the conversion of an enantiopure or enantioenriched sample into a 1:1 racemic mixture.

This is a classic example of a system governed by both kinetic and thermodynamic control.[5][6]

  • Kinetic Stability: Refers to the energy barrier (activation energy) that must be overcome for a process to occur.[7] An enantiopure sample of 2-nitro-propionic acid ethyl ester can be considered kinetically stable if the conditions (e.g., low temperature, neutral pH) do not provide sufficient energy to overcome the activation barrier for deprotonation.

  • Thermodynamic Stability: Refers to the relative energy of the final state.[7] For a pair of enantiomers, the Gibbs free energy is identical. Therefore, the most thermodynamically stable state for a mixture of enantiomers is a racemic mixture, as this configuration maximizes entropy.

Any process aiming to utilize a single enantiomer of this compound must operate under strict kinetic control to prevent racemization.

Racemization_Mechanism cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Enantiomer H₃C-C(H)(NO₂)-COOEt Nitronate [H₃C-C(NO₂)-COOEt]⁻ Planar Achiral Nitronate Ion R_Enantiomer->Nitronate + Base (-BH⁺) S_Enantiomer EtOOC-(NO₂)C(H)-CH₃ S_Enantiomer->Nitronate + Base (-BH⁺) Nitronate->R_Enantiomer + H⁺ Nitronate->S_Enantiomer + H⁺

Caption: Base-catalyzed racemization of 2-nitro-propionic acid ethyl ester.

Chemical Decomposition Pathways

Beyond stereochemical considerations, the inherent chemical stability of the nitroalkane structure must be evaluated. Thermal decomposition of simple nitroalkanes typically proceeds through two primary competitive pathways, with the dominant mechanism being influenced by factors like temperature and the specific structure of the molecule.[8][9]

  • C-N Bond Homolysis: This pathway involves the homolytic cleavage of the carbon-nitro bond, which is often the initial and rate-determining step in thermal decomposition.[10] This process generates a secondary alkyl radical and a nitrogen dioxide radical (NO₂), which can then participate in a cascade of subsequent reactions. This pathway is generally favored at higher temperatures.

  • Nitrous Acid (HONO) Elimination: This pathway involves the intramolecular elimination of a hydrogen atom from a carbon adjacent to the nitro group (a β-hydrogen) and the nitro group itself, forming an alkene and nitrous acid.[8] For 2-nitro-propionic acid ethyl ester, this would lead to the formation of ethyl acrylate. This pathway is often the lower-energy route for nitroalkanes that possess β-hydrogens.

Understanding which of these pathways predominates under specific conditions is crucial for predicting degradation products and ensuring safe handling and storage.

Decomposition_Pathways cluster_homolysis Pathway 1: C-N Bond Homolysis cluster_elimination Pathway 2: HONO Elimination Start (R,S)-Ethyl 2-nitropropionate Homolysis_Products Ethyl 2-propionate Radical + •NO₂ Start->Homolysis_Products Δ (High T) Elimination_Products Ethyl Acrylate + HONO Start->Elimination_Products Δ (Lower T) Further_Reactions1 Further Radical Reactions Homolysis_Products->Further_Reactions1 Further_Reactions2 Further Reactions Elimination_Products->Further_Reactions2

Caption: Competing thermal decomposition pathways for ethyl 2-nitropropionate.

Experimental Assessment of Thermodynamic Stability

A comprehensive stability assessment requires a multi-faceted experimental approach. The following protocols provide a framework for evaluating both the chiral and chemical stability of (R,S)-2-nitro-propionic acid ethyl ester.

Protocol: Chiral Stability and Forced Racemization Study

Objective: To determine the rate of racemization under various pH conditions. This protocol establishes a self-validating system by comparing the stability at different stress levels against a neutral control.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of (R,S)-2-nitro-propionic acid ethyl ester in acetonitrile.

  • Forced Degradation Sample Preparation:

    • Acidic: Dilute 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Neutral: Dilute 1 mL of stock solution with 9 mL of purified water.

    • Basic (pH 8): Dilute 1 mL of stock solution with 9 mL of a 50 mM phosphate buffer, pH 8.0.

    • Basic (pH 10): Dilute 1 mL of stock solution with 9 mL of a 50 mM carbonate buffer, pH 10.0.

  • Incubation: Store all samples in sealed vials at a controlled temperature (e.g., 40 °C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately neutralize the acidic and basic aliquots to pH ~7 using an appropriate acid or base to halt any further racemization. The purpose of this step is to "freeze" the stereochemical composition at that specific time point for accurate analysis.

  • Analysis: Analyze each quenched sample using a validated chiral HPLC method (see Protocol 4.3) to determine the enantiomeric excess (% ee) or the ratio of (R) to (S) enantiomers.

Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd), providing critical data for safe handling and processing limits.[11][12]

Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of (R,S)-2-nitro-propionic acid ethyl ester into a high-pressure gold-plated or stainless steel DSC crucible.[10] The use of high-pressure crucibles is critical to suppress evaporation, ensuring that the observed thermal event corresponds to decomposition, not boiling.[12]

  • Crucible Sealing: Hermetically seal the crucible under an inert nitrogen atmosphere.

  • DSC Analysis:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Method: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Maintain a constant nitrogen purge in the DSC cell.

  • Data Analysis:

    • Determine the Tonset from the resulting thermogram, which indicates the temperature at which exothermic decomposition begins.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd in J/g).

Protocol: Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the (R) and (S) enantiomers of 2-nitro-propionic acid ethyl ester. The choice of a polysaccharide-based chiral stationary phase is based on its proven broad applicability for resolving a wide range of chiral compounds.[13]

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation (Resolution > 1.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute samples from the stability study (Protocol 4.1) in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to standard guidelines. A racemic standard should be used to confirm the elution order and resolution of the two enantiomers.

Data Presentation and Interpretation

The data generated from the experimental protocols should be tabulated for clear interpretation.

Table 1: Hypothetical Racemization Data at 40 °C

Time (hours)Condition% (S)-Enantiomer% (R)-EnantiomerEnantiomeric Excess (% ee)
0All50.050.00.0
240.1 M HCl50.050.00.0
24Water (pH 7)50.050.00.0
24pH 8 Buffer45.055.010.0 (if starting from S)
24pH 10 Buffer28.072.044.0 (if starting from S)

Note: The table assumes a starting racemic mixture for baseline, but for a real study starting with an enantioenriched sample, the decay of % ee over time would be monitored. The key insight from such data would be the dramatic increase in racemization rate under even mildly basic conditions.

Table 2: Representative Thermal Analysis Data

CompoundTonset (°C)Tpeak (°C)ΔHd (J/g)
Ethyl 2-nitropropionate~180 - 220~230 - 260> 500
Nitromethane (for comparison)~300~350~1500
2-Nitropropane (for comparison)~200~225> 500

Note: Values are illustrative, based on typical data for secondary nitroalkanes.[10][12] This data highlights the high energy release upon decomposition and provides a maximum recommended temperature for handling and processing.

Conclusion and Recommendations

The is a complex interplay of its stereochemical lability and its propensity for chemical decomposition.

Key Findings:

  • Chiral Instability: The compound is highly susceptible to base-catalyzed racemization due to the acidic α-hydrogen. Its stereochemical integrity is compromised under basic conditions, leading to the thermodynamically favored racemic mixture.

  • Chemical Instability: Like other nitroalkanes, it is a high-energy material that undergoes exothermic decomposition at elevated temperatures.[11][14] The primary decomposition pathways are C-N bond homolysis and HONO elimination.

Recommendations for Handling, Storage, and Use:

  • Storage: Store at ambient or reduced temperatures in well-sealed containers, protected from bases and strong acids.[15]

  • pH Control: All aqueous and protic solutions containing this compound should be maintained at a neutral or slightly acidic pH to prevent racemization.

  • Thermal Hazard Awareness: Avoid heating the compound to temperatures approaching its Tonset. All process development work should incorporate a thermal hazard assessment.

  • Analytical Monitoring: Regular chiral purity analysis is essential during development and for quality control to ensure stereochemical integrity is maintained.

By understanding these fundamental stability characteristics and implementing the recommended experimental controls, researchers and developers can confidently and safely utilize (R,S)-2-nitro-propionic acid ethyl ester in their scientific endeavors.

References

  • Gray, P., et al. (1955). THERMAL DECOMPOSITION OF THE NITROALKANES. Transactions of the Faraday Society. Available at: [Link].

  • Kohl, C., et al. (1998). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed. Available at: [Link].

  • Primary Processes in the Photochemical Decomposition of Nitroalkanes. ResearchGate. Available at: [Link].

  • Maule, I., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Available at: [Link].

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link].

  • 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link].

  • The Role of Nitrogen Compounds in Antibiotic Development. PharmiWeb.com. Available at: [Link].

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link].

  • Nitroalkane anomaly: computational study with cluster and continuum modeling. ResearchGate. Available at: [Link].

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. ACS Publications. Available at: [Link].

  • Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ACS Publications. Available at: [Link].

  • Virtually epimerization-free synthesis of peptide-α-thioesters. RSC Publishing. Available at: [Link].

  • Nitro compound. Wikipedia. Available at: [Link].

  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. ACS Publications. Available at: [Link].

  • Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). Cheméo. Available at: [Link].

  • ANALYTICAL METHODS IN CHEMISTRY. eGyanKosh. Available at: [Link].

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link].

  • Racemization, Enantiomerization and Diastereomerization. ScienceDirect. Available at: [Link].

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link].

  • Unprecedented, Selective Nef Reaction of Secondary Nitroalkanes Promoted by DBU under Basic Homogeneous Conditions. ResearchGate. Available at: [Link].

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link].

  • Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. PubMed. Available at: [Link].

  • Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. ResearchGate. Available at: [Link].

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. Available at: [Link].

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link].

  • Nickel-Catalyzed Asymmetric C-Alkylation of Nitroalkanes: Synthesis of Enantioenriched β-Nitroamides. ACS Publications. Available at: [Link].

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link].

  • Difference between thermodynamic and kinetic stability. Chemistry Stack Exchange. Available at: [Link].

  • Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link].

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link].

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. Available at: [Link].

  • Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. PubMed. Available at: [Link].

  • anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. ACS Publications. Available at: [Link].

  • (R,S)-2-Nitro-propionic acid ethyl ester. PubChem. Available at: [Link].

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link].

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Exploratory

Mechanistic Pathways and Asymmetric Control of (R,S)-Ethyl 2-Nitropropionate in Michael Additions

An In-Depth Technical Whitepaper for Research and Drug Development Professionals Executive Summary The construction of highly functionalized molecules with contiguous stereocenters remains a cornerstone of modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

The construction of highly functionalized molecules with contiguous stereocenters remains a cornerstone of modern drug discovery. Among the versatile building blocks available to synthetic chemists, (R,S)-ethyl 2-nitropropionate (CAS 2531-80-8) stands out as a uniquely powerful Michael donor. Its ability to generate a quaternary stereocenter upon conjugate addition makes it an invaluable precursor for α,α-disubstituted amino acids and complex alkaloids. This whitepaper dissects the mechanistic causality of its behavior in Michael additions, evaluates state-of-the-art catalytic systems, and provides a self-validating protocol for achieving high enantioselectivity.

The Chemical Anatomy of (R,S)-Ethyl 2-Nitropropionate

Ethyl 2-nitropropionate is characterized by an α-carbon flanked by two strongly electron-withdrawing groups: a nitro group and an ethyl ester. This dual-withdrawal effect lowers the pKa of the α-proton to approximately 5.98 , allowing for facile deprotonation by mild bases.

However, the presence of the α-methyl group introduces significant steric hindrance. When the resulting nitronate anion attacks a Michael acceptor, it must overcome this steric penalty to form a new carbon-carbon bond. The successful execution of this step generates a quaternary carbon stereocenter—a structural motif that is highly prized in medicinal chemistry but notoriously difficult to synthesize with high enantiomeric excess (ee).

Mechanistic Causality in Michael Additions

Enolate Generation & Steric Pre-organization

The choice of base is the primary determinant of reaction trajectory. Strong, unhindered bases often lead to rapid, racemic background reactions or unwanted oligomerization. To achieve asymmetric induction, the field has pivoted toward bifunctional organocatalysts, such as cinchona alkaloid-derived squaramides .

The causality behind this choice is rooted in transition-state stabilization. The basic tertiary amine of the catalyst deprotonates the ethyl 2-nitropropionate, forming a tight ion pair. Simultaneously, the squaramide moiety acts as a dual hydrogen-bond donor, activating the Michael acceptor (e.g., β-nitrostyrene) by coordinating to its nitro group. This pre-organizes the substrates into a rigid, highly ordered transition state that dictates the facial approach of the nucleophile.

Transition State Dynamics

Mechanism A Ethyl 2-nitropropionate (Michael Donor) C Nitronate Anion (Nucleophile) A->C Deprotonation B Chiral Base Catalyst (e.g., Squaramide) B->C H-bonding activation E Stereoselective C-C Bond Formation C->E Nucleophilic Attack D Michael Acceptor (e.g., β-nitrostyrene) D->E Electrophilic Activation F Proton Transfer & Catalyst Regeneration E->F Intermediate F->B Catalyst Recycling G Michael Adduct (Quaternary Stereocenter) F->G Product Release

Mechanistic pathway of the asymmetric Michael addition using a bifunctional organocatalyst.

Comparative Efficacy of Catalytic Systems

The evolution of catalytic systems for ethyl 2-nitropropionate highlights the transition from simple Lewis acids to sophisticated, stereocontrolled methodologies. For instance, while traditional base-catalyzed additions to complex acceptors like levoglucosenone yield poor results (e.g., 35%), cathodically-promoted electrochemical methods can drive the yield up to 86% by generating highly reactive electrogenerated bases (EGB) in a neutral medium .

For asymmetric synthesis, modified dihydroquinine and squaramide catalysts provide the highest levels of stereocontrol.

Quantitative Performance of Catalytic Systems
Catalytic SystemMichael AcceptorYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Primary Reference
Yb(OTf)₃ Methyl vinyl ketone99N/A (Racemic)N/AFeringa et al.
Al-Li-BINOL Complex Methyl vinyl ketone>7072N/AFeringa et al.
Modified Dihydroquinine Methyl vinyl ketone>85>90HighDeng et al.
Cinchona-derived Squaramide β-nitrostyrene90+9888:12 (syn:anti)Beilstein J. Org. Chem.
Cathodic Electrolysis Levoglucosenone86N/AExclusively exoACS J. Org. Chem.

Self-Validating Experimental Protocol: Asymmetric Organocatalytic Addition

To ensure reproducibility and trustworthiness, the following protocol for the reaction of ethyl 2-nitropropionate with β-nitrostyrene incorporates built-in validation gates.

Workflow Visualization

Workflow Step1 1. Reagent Prep Dry Solvents Step2 2. Catalyst Addition Chiral Organocatalyst Step1->Step2 Step3 3. Substrate Addition Temperature Control Step2->Step3 Step4 4. Reaction Monitoring TLC / GC-MS Step3->Step4 Step5 5. Quench & Extract Aqueous Workup Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the asymmetric Michael addition protocol.

Step-by-Step Methodology
  • System Preparation (Causality: Moisture Exclusion): Flame-dry a Schlenk flask under vacuum and backfill with argon. Moisture competitively hydrogen-bonds with the squaramide catalyst, which will severely degrade the enantiomeric excess.

  • Catalyst & Acceptor Loading: Add β-nitrostyrene (1.0 equiv, 0.5 mmol) and the cinchona-derived squaramide catalyst (10 mol%) to the flask. Dissolve in anhydrous dichloromethane (DCM, 2.0 mL).

  • Temperature Equilibration: Cool the mixture to -20 °C. Causality: Lower temperatures reduce the conformational flexibility of the transition state, locking the substrates into the preferred geometry for high syn/anti selectivity.

  • Donor Addition: Slowly add (R,S)-ethyl 2-nitropropionate (1.2 equiv, 0.6 mmol) dropwise over 10 minutes. Causality: Slow addition prevents local concentration spikes that can trigger non-catalyzed, racemic background reactions.

  • Reaction Monitoring: Stir at -20 °C for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the β-nitrostyrene is fully consumed.

  • Quenching and Workup: Quench the reaction with 1M HCl (2 mL) to protonate the catalyst and halt the reaction. Extract with DCM (3 × 5 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation Gate 1 (Mass Balance): Concentrate the crude mixture in vacuo and weigh. Self-Validation: A crude mass recovery of <90% indicates potential retro-Michael fragmentation. Do not proceed to chiral analysis if mass balance fails.

  • Purification & Validation Gate 2: Purify via flash column chromatography. Analyze the purified adduct via Chiral HPLC (e.g., Chiralpak AD-H column) to validate the ee (target: >95%).

Strategic Applications in Drug Development

The ability to reliably install a quaternary stereocenter using ethyl 2-nitropropionate has unblocked several complex synthetic routes in drug development. A premier example is the synthesis of (-)-trans-2,5-dimethylproline ethyl ester , which is achieved via the enantioselective Michael reaction of ethyl 2-nitropropionate and methyl vinyl ketone using a modified dihydroquinine catalyst .

This intermediate is a critical building block. It has been successfully elaborated into the natural product (+)-NP25302 and utilized in the formal synthesis of SB-311009 analogues —compounds of significant interest for their biological activities and potential therapeutic applications. Furthermore, the Michael adducts serve as direct precursors to highly substituted γ-lactams and novel nitrogen-15-labeled nitrone spin traps (e.g., [15N]EMPO) used for detecting superoxide anions in biological assays .

References

  • Organocatalytic and enantioselective Michael reaction between α-nitroesters and nitroalkenes. Syn/anti-selectivity control using catalysts with the same absolute backbone chirality Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Comparative Studies of Cathodically-Promoted and Base-Catalyzed Michael Addition Reactions of Levoglucosenone Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Structure reassignment and synthesis of Jenamidines A1/A2, synthesis of (+)-NP25302, and formal synthesis of SB-311009 analogues Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Michael Addition catalyzed by Quinidine Derivative Source: Buchler GmbH URL:[Link]

Foundational

Toxicological Profile and Safety Data of (R,S)-2-Nitro-propionic Acid Ethyl Ester: A Comprehensive Guide for Researchers

Executive Summary (R,S)-2-nitro-propionic acid ethyl ester (commonly known as ethyl 2-nitropropionate) is an aliphatic nitro compound widely utilized as a chemical intermediate in enantioselective synthesis and, more rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R,S)-2-nitro-propionic acid ethyl ester (commonly known as ethyl 2-nitropropionate) is an aliphatic nitro compound widely utilized as a chemical intermediate in enantioselective synthesis and, more recently, investigated as a potent antimethanogenic agent in ruminant agriculture [Ref 4][1]. However, the presence of the electron-withdrawing nitro group imparts a complex toxicological profile. This whitepaper synthesizes the quantitative safety data, elucidates the mechanistic pathways of its cellular and systemic toxicity, and provides self-validating experimental protocols for evaluating its safety profile in preclinical drug development.

Physicochemical Properties & Hazard Identification

Understanding the baseline physicochemical properties is critical for predicting the pharmacokinetic behavior and handling risks of the compound [Ref 1][2]. The quantitative safety data and Global Harmonized System (GHS) classifications are summarized below [Ref 2], [Ref 3][3].

Table 1: Physicochemical Properties

Property Value
Chemical Name Ethyl 2-nitropropionate
CAS Number 2531-80-8
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
Density 1.13 g/mL at 25 °C
Boiling Point 75-76 °C (at 9 mmHg)

| Flash Point | 89 °C (Closed Cup) |

Table 2: GHS Hazard Classifications & Safety Data

Hazard Category Signal Word Hazard Statements (H-Codes) Precautionary Statements (P-Codes)
Skin Irritation (Cat. 2) Warning H315: Causes skin irritation P264, P280, P302+P352
Eye Irritation (Cat. 2) Warning H319: Causes serious eye irritation P305+P351+P338, P337+P313
STOT - Single Exposure (Cat. 3) Warning H335: May cause respiratory irritation P261, P271, P304+P340

| Flammable Liquids (Cat. 4) | Warning | Combustible Liquid | P210, P403+P235 |

Mechanistic Toxicology: Pathways of Cellular and Systemic Toxicity

The toxicity of aliphatic nitro compounds like (R,S)-2-nitro-propionic acid ethyl ester is not primarily driven by the parent molecule, but rather by its metabolic intermediates. The compound undergoes two distinct biotransformation pathways that dictate its toxicity profile[Ref 5][4].

Reductive Bioactivation and Oxidative Stress

In hepatic and target tissues, flavin-dependent nitroreductases catalyze the one-electron reduction of the nitro group, generating a highly reactive nitro anion radical ( R−NO2∙−​ ) . In the presence of molecular oxygen, this radical undergoes rapid redox cycling, regenerating the parent compound while transferring the electron to oxygen to form superoxide ( O2∙−​ ) . This continuous cycle depletes cellular antioxidants (e.g., glutathione) and induces severe oxidative stress, leading to lipid peroxidation and apoptosis [Ref 5][4].

Enzymatic Denitration and Methemoglobinemia

A more acute systemic threat arises from the enzymatic cleavage of the nitro group, which releases nitrite ions ( NO2−​ ) into the bloodstream. Nitrite is a potent oxidizing agent that converts the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), forming methemoglobin (MetHb) [Ref 6][5]. MetHb is incapable of binding oxygen, and its presence shifts the oxygen dissociation curve of remaining normal hemoglobin to the left, severely impairing tissue oxygen delivery and resulting in hypoxia and cyanosis[Ref 6][5].

ToxicityPathway ENP (R,S)-2-Nitro-propionic Acid Ethyl Ester Nitroreductase Nitroreductase (Flavin-dependent) ENP->Nitroreductase Denitration Enzymatic Denitration ENP->Denitration Radical Nitro Anion Radical (R-NO2•-) Nitroreductase->Radical 1e- reduction Nitrite Nitrite Ion (NO2-) Denitration->Nitrite Cleavage ROS Reactive Oxygen Species (O2•-) Radical->ROS O2 (Redox Cycling) Oxidative Stress\n& Cell Death Oxidative Stress & Cell Death ROS->Oxidative Stress\n& Cell Death Hb Hemoglobin (Fe2+) Nitrite->Hb Oxidation MetHb Methemoglobin (Fe3+) [Hypoxia/Cyanosis] Hb->MetHb Systemic Toxicity\n(Tissue Hypoxia) Systemic Toxicity (Tissue Hypoxia) MetHb->Systemic Toxicity\n(Tissue Hypoxia)

Figure 1: Metabolic bioactivation of (R,S)-2-nitro-propionic acid ethyl ester leading to toxicity.

Field-Proven Experimental Workflows

To rigorously evaluate the safety of this compound, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Workflow Step1 Blood Sample Collection & Lysis Step2 Incubation with Ethyl 2-nitropropionate Step1->Step2 Step3 Spectrophotometric Analysis (630 nm) Step2->Step3 Step4 Addition of Cyanide (KCN) Step3->Step4 Step5 Re-read Absorbance (ΔA calculation) Step4->Step5 Step6 MetHb % Quantification Step5->Step6

Figure 2: Self-validating spectrophotometric workflow for Methemoglobin quantification.

Protocol 1: In Vitro Quantification of Methemoglobin Formation (Evelyn-Malloy Method)

This protocol measures the compound's propensity to induce systemic hypoxia via nitrite release.

  • Step 1: Erythrocyte Lysis. Suspend washed human erythrocytes in a hypotonic phosphate buffer (pH 6.8). Causality: Lysis releases hemoglobin into the solution, eliminating light scattering caused by intact cell membranes during spectrophotometry.

  • Step 2: Compound Incubation. Incubate the lysate with varying concentrations of (R,S)-2-nitro-propionic acid ethyl ester (e.g., 1–10 mM) at 37°C for 2 hours.

  • Step 3: Initial Absorbance ( A1​ ). Read the absorbance at 630 nm. Causality: MetHb ( Fe3+ ) has a distinct absorption peak at 630 nm, whereas oxyhemoglobin ( Fe2+ ) does not.

  • Step 4: Cyanide Addition (The Self-Validation Step). Add 1 drop of 5% Potassium Cyanide (KCN) to the cuvette and mix. Causality: KCN specifically binds to the Fe3+ of MetHb to form cyanomethemoglobin, which abolishes the 630 nm peak.

  • Step 5: Final Absorbance ( A2​ ). Re-read the absorbance at 630 nm. The true MetHb concentration is directly proportional to the drop in absorbance ( ΔA=A1​−A2​ ). This eliminates false positives from background turbidity or other pigments.

  • Control Validation: Use Sodium Nitrite ( NaNO2​ ) as a positive control to ensure the assay can detect 100% MetHb conversion.

Protocol 2: Cytotoxicity and ROS Scavenging Assay in HepG2 Cells

This protocol evaluates the reductive bioactivation pathway.

  • Step 1: Cell Selection. Seed HepG2 cells in a 96-well plate. Causality: HepG2 cells are utilized because they retain basal levels of hepatic nitroreductases and cytochrome P450 enzymes necessary to metabolize the aliphatic nitro group, unlike non-hepatic cell lines.

  • Step 2: Probe Loading. Incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Causality: DCFDA is cell-permeable. Intracellular esterases cleave it into non-fluorescent DCFH. If the nitro compound generates ROS, DCFH is oxidized to highly fluorescent DCF.

  • Step 3: Treatment & Scavenger Validation. Treat cells with the compound. In a parallel cohort, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure. Causality: NAC is a potent ROS scavenger. If the fluorescence signal is genuinely caused by the compound's redox cycling, NAC pre-treatment will quench the signal. This proves the mechanism of cytotoxicity is oxidative stress rather than direct membrane disruption.

Emergency Response and Clinical Countermeasures

In the event of acute occupational exposure or accidental ingestion leading to toxicity, standard decontamination (removal of contaminated clothing, flushing eyes/skin with water for 15 minutes) is required [Ref 3][3].

If systemic absorption occurs and cyanosis presents, oxygen therapy alone is insufficient because the underlying pathology is a hemoglobin oxidation defect, not a lack of environmental oxygen [Ref 6][5]. The specific, authoritative clinical countermeasure is the intravenous administration of Methylene Blue (1-2 mg/kg) .

  • Mechanism of Action: Methylene blue acts as an exogenous electron donor. It is reduced by NADPH-dependent methemoglobin reductase to leukomethylene blue, which rapidly reduces the ferric iron ( Fe3+ ) in MetHb back to its functional ferrous state ( Fe2+ ), restoring oxygen-carrying capacity [Ref 6][5].

References

  • PubChem. "Propanoic acid, 2-nitro-, ethyl ester | C5H9NO4 | CID 97978". National Institutes of Health (NIH). URL:[Link]

  • Ochoa-García et al. "Investigating the antimethanogenic effects of selected nitro-compounds on methane production, rumen fermentation, and methanogenic archaea in vitro". PubMed Central (PMC). URL:[Link]

  • Bitar, L. & Jaber, A. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems". SvedbergOpen. URL:[Link]

  • Annals of Occupational and Environmental Medicine. "Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline". AOEMJ. URL:[Link]

Sources

Exploratory

Thermodynamic Acidity and Synthetic Utility of (R,S)-2-Nitro-propionic Acid Ethyl Ester: A Technical Guide

Executive Summary (R,S)-2-nitro-propionic acid ethyl ester (commonly known as ethyl 2-nitropropionate) is a highly versatile bifunctional building block in advanced organic synthesis. Characterized by an exceptionally ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R,S)-2-nitro-propionic acid ethyl ester (commonly known as ethyl 2-nitropropionate) is a highly versatile bifunctional building block in advanced organic synthesis. Characterized by an exceptionally acidic alpha-proton, this molecule serves as a premier nucleophile for the construction of all-carbon quaternary stereocenters. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic acidity (pKa), structural electronic effects, and field-proven experimental protocols for its application in asymmetric catalysis.

Structural and Electronic Determinants of Acidity

The defining chemical feature of ethyl 2-nitropropionate is the pronounced acidity of its C2 alpha-proton. In standard aliphatic systems, C-H bonds are notoriously non-acidic (pKa > 40). However, the alpha-proton of ethyl 2-nitropropionate exhibits a predicted pKa of 5.98 ± 0.10 [1].

Causality of the pKa Value

To understand this extreme thermodynamic acidity, one must analyze the synergistic electronic effects flanking the C2 carbon:

  • The Nitro Group (-NO₂): Acts as one of the most powerful electron-withdrawing groups (EWG) in organic chemistry. It stabilizes the resulting carbanion through both strong inductive (-I) and resonance (-M) effects. The negative charge is predominantly delocalized onto the highly electronegative oxygen atoms of the nitro group, forming a stable nitronate intermediate.

  • The Ester Group (-COOEt): Provides secondary stabilization via its own -I and -M effects, allowing for enolate-type resonance, though this is thermodynamically secondary to the nitronate resonance.

  • The Alpha-Methyl Group (+I): The exact pKa of 5.98 provides a fascinating comparative study when juxtaposed against its unsubstituted analog, ethyl nitroacetate , which has an experimentally validated pKa of 5.85 [2][3]. The slight decrease in acidity (an increase of ~0.13 pKa units) in ethyl 2-nitropropionate is caused by the electron-donating inductive effect (+I) of the alpha-methyl group. This methyl group marginally destabilizes the electron-rich carbanion relative to the unsubstituted nitroacetate.

G C_alpha Alpha-Carbanion (C2) Nitro Nitronate Resonance (-NO2 delocalization) C_alpha->Nitro Dominant -M Effect Ester Enolate Resonance (-COOEt delocalization) C_alpha->Ester Secondary -M Effect Inductive Methyl Group (+I Destabilization) Inductive->C_alpha +I Effect (Raises pKa)

Electronic effects governing the stability of the ethyl 2-nitropropionate carbanion.

Physicochemical Data Summary

The following table synthesizes the core quantitative data for ethyl 2-nitropropionate, essential for calculating reaction stoichiometry and designing purification workflows.

PropertyValueImplication for Synthesis
CAS Number 2531-80-8Unique identifier for reagent sourcing[4].
Molecular Weight 147.13 g/mol Standard stoichiometric calculations[4].
pKa (C2-H) 5.98 ± 0.10Allows quantitative deprotonation using weak amine bases (e.g., Et₃N, chiral alkaloids)[1].
Boiling Point 190 °C - 195 °CHigh boiling point necessitates purification via vacuum distillation or chromatography[4].
Density 1.13 g/mLMust be accounted for when dispensing volumetrically[4].
Solubility Immiscible in waterReactions must be conducted in organic solvents (e.g., DCM, THF, Toluene)[1].

Synthetic Utility: Enantioselective Michael Additions

Because the pKa is ~6.0, synthetic chemists do not need harsh, non-nucleophilic strong bases (like LDA or NaH) to generate the reactive species. Weak chiral amine bases can easily deprotonate the alpha-carbon, forming a tightly bound chiral ion pair. This is the mechanistic foundation for using ethyl 2-nitropropionate to synthesize complex quaternary stereocenters, such as the precursor to (-)-trans-2,5-dimethylproline ethyl ester [4][].

Protocol: Enantioselective Michael Addition to Methyl Vinyl Ketone (MVK)

This self-validating protocol utilizes a modified dihydroquinine catalyst to achieve high enantiomeric excess (ee).

Step 1: System Preparation

  • Flame-dry a Schlenk flask under argon.

  • Add 1.0 equivalent of ethyl 2-nitropropionate (147.1 mg, 1.0 mmol) to 5.0 mL of anhydrous toluene.

  • Expert Insight: Toluene is chosen over polar solvents like DMF to maintain a tight ion pair between the nitronate and the chiral catalyst, which is critical for stereocontrol.

Step 2: Catalyst Addition & Deprotonation

  • Add 0.1 equivalents (10 mol%) of a modified dihydroquinine catalyst.

  • Stir at -20 °C for 15 minutes. The low temperature minimizes background (uncatalyzed) racemic reactions and maximizes the thermodynamic stability of the chiral ion pair.

Step 3: Electrophilic Addition

  • Slowly add 1.2 equivalents of methyl vinyl ketone (MVK) dropwise over 10 minutes.

  • Maintain the reaction at -20 °C for 24 hours.

  • Causality: The soft nitronate nucleophile attacks the soft β-carbon of the MVK (conjugate addition) rather than the hard carbonyl carbon (1,2-addition).

Step 4: Quench and Workup

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Validation & Analysis

  • Yield Verification: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc).

  • Stereochemical Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column). Verify the diastereomeric ratio and structural integrity using ¹H and ¹³C NMR spectroscopy.

Workflow Step1 1. Substrate Prep Ethyl 2-nitropropionate Step2 2. Chiral Base Addition Modified Dihydroquinine Step1->Step2 Step3 3. Deprotonation Nitronate Ion Pair Step2->Step3 Step4 4. Electrophile Methyl Vinyl Ketone Step3->Step4 Step5 5. C-C Bond Formation Michael Addition Step4->Step5 Step6 6. Validation NMR & Chiral HPLC Step5->Step6

Workflow for the enantioselective Michael addition utilizing ethyl 2-nitropropionate.

References

  • Thermo Scientific Alfa Aesar. "Ethyl 2-nitropropionate, 96% 1 g | Buy Online". Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Construction of Quaternary Stereocenters via Henry and Aza-Henry Reactions using (R,S)-2-Nitropropionic Acid Ethyl Ester

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Introduction & Mechanistic Rationale The synthesis of contiguous and qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

The synthesis of contiguous and quaternary stereocenters remains a formidable challenge in modern drug development, particularly when constructing non-natural amino acids, chiral diamines, and complex heterocyclic scaffolds. (R,S)-2-nitropropionic acid ethyl ester (also known as ethyl 2-nitropropionate) serves as a highly versatile pronucleophile in these endeavors [1]. Because it possesses an α-methyl group, its participation in carbon-carbon bond-forming reactions—such as the nitroaldol (Henry) and nitro-Mannich (aza-Henry) reactions—directly yields tetrasubstituted quaternary carbon centers [2].

Causality of Experimental Choices

Unlike primary nitroalkanes (e.g., nitromethane), ethyl 2-nitropropionate is sterically hindered and less nucleophilic. Consequently, achieving high enantioselectivity (ee) and diastereoselectivity (dr) requires carefully designed catalytic systems. Chiral bifunctional catalysts, such as cinchona alkaloid-derived quaternary ammonium salts, are employed to overcome these steric barriers while providing rigid stereocontrol.

These catalysts operate via a dual-activation mechanism:

  • Deprotonation & Ion-Pairing: The basic moiety of the catalyst deprotonates the α-proton of ethyl 2-nitropropionate, forming a tight chiral nitronate ion pair.

  • Electrophile Activation: Hydrogen bonding between the catalyst (e.g., the hydroxyl group of cinchonine) and the electrophile (aldehyde or N-Boc imine) rigidifies the transition state, dictating the facial selectivity of the nucleophilic attack [1].

Mechanism A Ethyl 2-nitropropionate (Pronucleophile) C Base Addition (Deprotonation) A->C B Chiral Catalyst (Cinchona Alkaloid) D Chiral Nitronate Ion Pair B->D H-bonding & Ion-pairing C->D F C-C Bond Formation (Enantio-determining) D->F E Electrophile (Aldehyde / N-Boc Imine) E->F G Quaternary Stereocenter (β-Nitro Alcohol/Amine) F->G

Mechanistic pathway of the asymmetric Henry/aza-Henry reaction forming a quaternary center.

Experimental Protocols

Protocol A: Catalytic Asymmetric Aza-Henry Reaction (Synthesis of β-Nitroamines)

This protocol utilizes a biphasic solvent system (Toluene/Saturated Brine) which has been empirically shown to enhance the tight ion-pairing essential for high stereocontrol when using cinchona quaternary ammonium salts [1].

Materials:

  • (R,S)-2-nitropropionic acid ethyl ester (1.5 equiv)

  • N-Boc benzaldimine (1.0 equiv)

  • Chiral Cinchona Alkaloid Quaternary Ammonium Salt (10 mol%)

  • Toluene and Saturated aqueous NaCl (10:1 v/v)

  • Base additive (e.g., solid K₂CO₃, 1.2 equiv)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add N-Boc benzaldimine (0.2 mmol) and the chiral cinchona catalyst (0.02 mmol, 10 mol%).

  • Solvent Addition: Add 2.0 mL of Toluene followed by 0.2 mL of saturated brine. Stir vigorously (800 rpm) to ensure a fine emulsion.

  • Temperature Equilibration: Cool the mixture to -20 °C using a cryocooler.

    • Causality Note: Lower temperatures are critical to suppress the reversible retro-aza-Henry reaction, which is the primary pathway for product epimerization and loss of enantiopurity.

  • Nucleophile Addition: Add (R,S)-2-nitropropionic acid ethyl ester (0.3 mmol, 1.5 equiv) dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction Execution: Maintain the reaction at -20 °C for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Quenching & Workup: Quench the reaction cold with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the diastereomers.

Workflow Step1 1. Catalyst & Imine Dissolution (Toluene / Brine 10:1) Step2 2. Temperature Equilibration (-20 °C) Step1->Step2 Step3 3. Dropwise Addition of Ethyl 2-nitropropionate Step2->Step3 Step4 4. Vigorous Stirring (24-48h) Monitor via LC-MS Step3->Step4 Step5 5. Cold Quenching & Extraction (Sat. NH4Cl / EtOAc) Step4->Step5 Step6 6. Chiral HPLC Analysis (ee% & dr determination) Step5->Step6

Standard workflow for the asymmetric aza-Henry reaction under phase-transfer conditions.

Protocol B: Base-Catalyzed Conjugate Addition / Henry-Type Coupling

For non-asymmetric or purely diastereoselective applications (e.g., 1,6-conjugate additions to p-quinone methides), simple organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are highly effective and can be adapted for continuous flow chemistry to prevent retro-vinylogous Michael reactions [3].

Methodology:

  • Dissolve the electrophile (0.24 mmol) and ethyl 2-nitropropionate (0.12 mmol) in anhydrous solvent (e.g., THF or Toluene).

  • Add DBU (5-10 mol%) at room temperature.

  • Stir until complete consumption of the pronucleophile is observed.

  • Quench with weak acid (1M HCl) to protonate the nitronate intermediate, followed by standard aqueous workup.

Data Presentation

The following table summarizes expected quantitative outcomes when optimizing the asymmetric aza-Henry reaction using various cinchona alkaloid derivatives [1].

Catalyst TypeSolvent SystemTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Cinchonine-derived Quat. SaltToluene25653:145
Cinchonine-derived Quat. SaltToluene / Brine (10:1)08212:188
Cinchonine-derived Quat. Salt Toluene / Brine (10:1) -20 90 22:1 99
Cinchonidine-derived Quat. SaltToluene / Brine (10:1)-20851:15-92

Table 1: Influence of solvent and temperature on the stereochemical outcome of the aza-Henry reaction using ethyl 2-nitropropionate.

Troubleshooting & Self-Validation System

To ensure the trustworthiness and reproducibility of this protocol, the following self-validating quality control steps must be integrated into your workflow:

  • Racemic Standard Generation (Crucial for HPLC): Always run a parallel reaction using a non-chiral base (e.g., 10 mol% DBU or Triethylamine) at room temperature. This generates a racemic mixture of all possible diastereomers. Without this standard, it is impossible to accurately validate the separation resolution of your Chiral HPLC method.

  • Retro-Henry Stability Check: To confirm thermodynamic stability, subject a small aliquot of the isolated, enantioenriched product to the reaction conditions (base + solvent) without the electrophile present. If the ee% degrades over time, the product is highly susceptible to retro-Henry cleavage. This dictates that all future scale-ups must be quenched strictly at low temperatures before the base is neutralized.

  • Diastereomer Epimerization: The α-proton of the resulting β-nitro compound can be relatively acidic. Avoid prolonged exposure to silica gel during column chromatography, or pre-treat the silica with 1% Et₃N if degradation is observed.

References

  • Construction of chiral quaternary carbon center via catalytic asymmetric aza-Henry reaction with α-substituted nitroacetates Source: RSC Advances URL
  • The Nitro-Mannich Reaction Source: CORE / University of Nottingham URL
  • Base-Catalyzed 1,6-Conjugate Addition of Nitroalkanes to p-Quinone Methides under Continuous Flow Source: ACS Omega URL
Application

Comprehensive Application Note: Synthesis of α-Amino Acid Derivatives via (R,S)-Ethyl 2-Nitropropanoate

Strategic Rationale in Drug Development The incorporation of unnatural α-methyl amino acids (such as α-methylalanine or α-methylphenylalanine) into peptide backbones is a cornerstone strategy in modern peptidomimetic dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Development

The incorporation of unnatural α-methyl amino acids (such as α-methylalanine or α-methylphenylalanine) into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. These residues restrict the conformational flexibility of the peptide backbone, stabilizing secondary structures (like α-helices) and dramatically increasing resistance to proteolytic degradation.

(R,S)-2-nitro-propionic acid ethyl ester (ethyl 2-nitropropanoate) serves as an exceptionally versatile and atom-economical synthon for these targets. The strategic advantage of this starting material lies in the dual nature of the nitro group:

  • Thermodynamic Acidification: The strong electron-withdrawing nature of the nitro group lowers the pKa of the α-proton to approximately 9 (compared to ~24 for a standard ester). This allows for facile deprotonation under mild basic conditions.

  • Latent Functionality: Following carbon-carbon bond formation, the nitro group acts as a masked primary amine, which can be chemoselectively unmasked via reduction to yield the target α-amino ester.

Mechanistic Insights and Reaction Causality

To successfully utilize ethyl 2-nitropropanoate, chemists must navigate the inherent reactivity of the intermediate nitronate anion .

The Ambident Nature of the Nitronate Anion

Deprotonation of ethyl 2-nitropropanoate yields a resonance-stabilized nitronate anion. This species is an ambident nucleophile, capable of reacting at either the carbon atom (C-alkylation) or the oxygen atom (O-alkylation).

  • Causality of Regioselectivity: Hard electrophiles and highly polar aprotic solvents (e.g., DMSO, DMF) kinetically favor O-alkylation. However, O-alkylated nitronates are often unstable and decompose into aldehydes and oximes. For instance, reacting the sodium salt of ethyl 2-nitropropanoate with benzyl chloride in DMSO predominantly yields benzaldehyde rather than the desired amino acid precursor 1.

  • Driving C-Alkylation: To achieve the thermodynamically favored C-alkylation, protocols must utilize soft electrophiles (like benzyl bromide or alkyl iodides) and employ Phase-Transfer Catalysis (PTC) or less polar solvent systems. This suppresses the degradation pathways and maximizes the yield of the α-alkyl-α-nitro ester2.

Chemoselective Reduction Strategies

Once the carbon framework is established, the nitro group must be reduced to an amine. The choice of reducing agent is dictated by the substrate's functional group tolerance:

  • Catalytic Hydrogenation (Pd/C, H₂): The gold standard for clean, quantitative reduction of aliphatic and simple aromatic derivatives. It avoids toxic metal waste and simplifies purification3.

  • Dissolving Metal Reduction (Zn/HCl or Fe/HCOOH): Mandatory when the substrate contains reducible moieties such as aryl halides or sensitive glycosidic linkages, where Pd/C would cause rapid dehalogenation or cleavage4.

Synthetic Workflow Visualization

G A Ethyl 2-nitropropanoate (Starting Material) B Nitronate Anion (Ambident Intermediate) A->B Base (e.g., K2CO3) Deprotonation C α-Alkyl-α-nitro ester (C-Alkylated Product) B->C Electrophile (R-X) Soft Alkylation D α-Alkyl amino ester (Amino Acid Precursor) C->D Nitro Reduction (Pd/C or Zn/HCl) E Unnatural α-Amino Acid (Target Compound) D->E Saponification (LiOH/H2O)

Synthetic workflow from ethyl 2-nitropropanoate to unnatural α-amino acids.

Quantitative Data & Yield Summary

The following table summarizes validated reaction conditions and yields for the transformation of ethyl 2-nitropropanoate into various amino acid derivatives, demonstrating the robustness of this synthetic pathway.

Starting MaterialReagents / ElectrophileReaction TypeProductYield (%)
Ethyl 2-nitropropanoateBenzyl bromide, K₂CO₃C-AlkylationEthyl 2-methyl-2-nitro-3-phenylpropanoate78%
Ethyl 2-nitropropanoateEthyl iodide, BaseC-AlkylationEthyl 2-ethyl-2-nitrobutyrate90%
Ethyl 2-ethyl-2-nitrobutyrateH₂ (1 atm), 5% Pd/CNitro Reductionα-Ethylalanine ethyl ester>95%
Ethyl 2-nitropropanoateGlycal donor, Pd(0) / Zn/HClOne-pot Alkylation/Reductionβ-C-Glycosyl alanine derivative96%

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Quality Control (IPQC) checkpoints to ensure the integrity of the synthesis at every step.

Protocol A: Phase-Transfer Catalyzed C-Alkylation

Objective: Synthesis of Ethyl 2-methyl-2-nitro-3-phenylpropanoate.

  • Preparation: In an oven-dried round-bottom flask, dissolve ethyl 2-nitropropanoate (10.0 mmol) and benzyl bromide (11.0 mmol) in anhydrous toluene (20 mL).

  • Catalyst & Base Addition: Add tetrabutylammonium bromide (TBAB, 0.5 mmol) followed by finely powdered, anhydrous K₂CO₃ (15.0 mmol).

    • Causality Note: Solid K₂CO₃ in a non-polar solvent like toluene restricts the solubility of the nitronate anion, tightly pairing it with the potassium counterion. This steric environment heavily disfavors O-alkylation and promotes the desired C-alkylation.

  • Reaction: Stir the heterogeneous mixture vigorously at 60 °C for 12 hours.

  • IPQC (Self-Validation): Perform TLC (Hexanes/EtOAc 8:2). The starting material spot (visualized by KMnO₄) should be consumed. Crucial Check: Smell the reaction mixture carefully; a strong almond odor indicates benzaldehyde formation (a symptom of unwanted O-alkylation).

  • Workup: Quench with water (20 mL), extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Conversion of α-Alkyl-α-nitro ester to α-Alkyl amino ester.

  • Preparation: Dissolve the purified ethyl 2-methyl-2-nitro-3-phenylpropanoate (5.0 mmol) in HPLC-grade methanol (15 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05 mmol Pd).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • IPQC (Self-Validation): Take a 0.1 mL aliquot, filter, and analyze via FT-IR spectroscopy.

    • Validation Metric: The complete disappearance of the intense asymmetric NO₂ stretch at ~1550 cm⁻¹ and the symmetric stretch at ~1350 cm⁻¹, replaced by a broad N-H stretching band at 3300–3400 cm⁻¹, confirms complete reduction.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate to yield the crude amino ester, which is typically >95% pure and ready for saponification.

Protocol C: Alternative Dissolving Metal Reduction (For Halogenated Substrates)

Objective: Nitro reduction preserving aryl-halide bonds.

  • Preparation: Dissolve the halogenated α-alkyl-α-nitro ester (5.0 mmol) in a mixture of ethanol (10 mL) and 1M HCl (10 mL). Cool to 0 °C in an ice bath.

  • Reduction: Add Zinc dust (50.0 mmol, 10 eq) portion-wise over 30 minutes to control the exothermic reaction and prevent solvent boil-off.

    • Causality Note: Zinc inserts into the N-O bonds via single-electron transfer without interacting with the carbon-halogen bonds, preventing the dehalogenation commonly seen with transition metal catalysts.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • IPQC (Self-Validation): Analyze via LC-MS. The mass spectrum must show the [M+H]⁺ peak of the amine, with the isotopic isotopic distribution of the halogen (e.g., 3:1 ratio for ³⁵Cl/³⁷Cl) remaining fully intact.

  • Workup: Filter unreacted zinc through Celite. Carefully basify the filtrate to pH 9 using saturated aqueous NaHCO₃, extract with dichloromethane, dry, and concentrate.

References

  • Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review Source: Thieme Connect URL
  • Transforming Natural Amino Acids into α-Alkyl-Substituted Amino Acids with the Help of the HOF·CH3CN Complex Source: ACS Publications URL
  • One-Pot Stereoselective Synthesis of C-Glycosyl Amino Acids with Vicinal Stereocenters Source: ACS Publications URL
  • Patricia Perfetti's research works (O-Alkylation vs C-Alkylation Dynamics)

Sources

Method

asymmetric reduction of (R,S)-2-nitro-propionic acid ethyl ester

An in-depth guide to the asymmetric synthesis of ethyl 2-aminopropionate, a valuable chiral building block, through the strategic reduction of its nitro-ester precursors. This document provides researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the asymmetric synthesis of ethyl 2-aminopropionate, a valuable chiral building block, through the strategic reduction of its nitro-ester precursors. This document provides researchers, scientists, and drug development professionals with a comparative analysis of biocatalytic, organocatalytic, and transition-metal-catalyzed approaches, complete with detailed experimental protocols.

Introduction: The Strategic Importance of Chiral β-Amino Esters

Chiral β-amino acids and their derivatives are privileged structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their incorporation into peptide backbones can induce specific secondary structures and confer resistance to enzymatic degradation. Ethyl (R)- or (S)-2-aminopropionate, the product derived from the reduction of ethyl 2-nitropropionate, serves as a critical chiral precursor for synthesizing complex target molecules in drug discovery.

The synthetic challenge lies not in the reduction of the nitro group itself—a well-established transformation—but in the precise control of the stereocenter at the C2 position. While the direct asymmetric reduction of a racemic mixture of (R,S)-2-nitro-propionic acid ethyl ester via kinetic resolution is conceivable, a more efficient and widely adopted strategy involves the asymmetric reduction of a prochiral precursor: ethyl (E)-2-nitroacrylate. This approach establishes the crucial stereocenter with high fidelity, which is then followed by a standard, non-stereoselective reduction of the nitro group to the desired amine.

This guide details three leading methodologies for this key asymmetric transformation, providing the underlying principles and actionable protocols for their implementation.

Part 1: Biocatalytic Asymmetric Alkene Reduction

Principle & Rationale: Biocatalysis offers an environmentally benign and highly selective route for asymmetric synthesis.[3] Ene-reductases, particularly Old Yellow Enzyme (OYE) and its homologues found in organisms like baker's yeast (Saccharomyces cerevisiae) or Saccharomyces carlsbergensis, are exceptionally proficient at catalyzing the asymmetric reduction of activated carbon-carbon double bonds.[4] The enzyme utilizes a flavin mononucleotide (FMN) cofactor, which is recycled in situ by a nicotinamide cofactor (NAD(P)H). The substrate, ethyl 2-nitroacrylate, binds within the enzyme's chiral active site, where the flavin cofactor delivers a hydride to one specific face of the double bond, ensuring high enantioselectivity.

G

Experimental Protocol: Whole-Cell Reduction with Saccharomyces carlsbergensis

This protocol is adapted from methodologies described for the reduction of β-nitro acrylates.[4]

  • Biocatalyst Preparation: Culture Saccharomyces carlsbergensis in a suitable growth medium (e.g., YM broth) for 48-72 hours at 30 °C with agitation. Harvest the cells by centrifugation and wash with a sterile phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: In a flask, suspend a known weight of the wet yeast cells in the phosphate buffer. Add a glucose source (e.g., D-glucose) which serves as the energy source for cofactor regeneration.

  • Substrate Addition: Dissolve ethyl (E)-2-nitroacrylate in a minimal amount of a water-miscible co-solvent like ethanol or DMSO and add it to the yeast suspension. The final substrate concentration should typically be in the low mM range to avoid substrate inhibition.

  • Reaction Conditions: Incubate the mixture at 30 °C with gentle shaking. Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.

  • Work-up and Purification: Upon completion, remove the yeast cells by centrifugation or filtration. Extract the aqueous phase exhaustively with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting chiral ethyl 2-nitropropionate by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Summary: Biocatalytic Reduction

Substrate Biocatalyst Yield (%) Enantiomeric Excess (%) Reference

| β-Nitroacrylates | S. carlsbergensis OYE | 57 - 73 | 87 - 96 |[4] |

Part 2: Organocatalytic Asymmetric Transfer Hydrogenation

Principle & Rationale: Organocatalysis provides a metal-free alternative for asymmetric transformations. Chiral thiourea-based catalysts are particularly effective for the reduction of nitroolefins.[5] The catalyst operates through a dual-activation mechanism. The thiourea moiety activates the nitroalkene by forming two hydrogen bonds with the nitro group, lowering its LUMO and making it more susceptible to nucleophilic attack. Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) can interact with the hydride donor, Hantzsch ester. This ternary complex facilitates a highly organized, face-selective transfer of a hydride to the β-carbon of the nitroalkene.

G

Experimental Protocol: Thiourea-Catalyzed Reduction

This protocol is based on established procedures for the organocatalytic reduction of nitroolefins.[5][6]

  • Reaction Setup: To a vial charged with the chiral thiourea catalyst (e.g., a Jacobsen-type catalyst, 1-10 mol%), add the Hantzsch ester (1.1-1.5 equivalents).

  • Solvent and Substrate: Add the appropriate solvent (e.g., toluene, CH₂Cl₂). Add the ethyl (E)-2-nitroacrylate (1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) until the starting material is consumed, as monitored by TLC or ¹H NMR.

  • Work-up and Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral nitro-ester product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Data Summary: Organocatalytic Reduction

Catalyst Type Hydride Source Yield (%) Enantiomeric Excess (%) Reference
Chiral Thiourea Hantzsch Ester High up to 98 [5]

| Chiral Thiourea | Hantzsch Ester | 87 | 97 |[6] |

Part 3: Transition Metal-Catalyzed Asymmetric Hydrogenation

Principle & Rationale: Asymmetric hydrogenation using chiral transition metal complexes is one of the most powerful and versatile methods for creating stereocenters.[1][7] Complexes of rhodium or ruthenium with chiral phosphine ligands are commonly employed. The mechanism involves the coordination of the nitroalkene to the chiral metal center. The geometry of the chiral ligand environment dictates a specific binding orientation. Subsequently, molecular hydrogen is activated by the metal, and a stepwise or concerted insertion into the C=C bond occurs on a specific face of the substrate, leading to the enantiomerically enriched product.

G

Experimental Protocol: Rhodium-Catalyzed Hydrogenation

This protocol is representative of methods used for the asymmetric hydrogenation of functionalized olefins.[1][7]

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask or a high-pressure reactor insert with the rhodium precursor (e.g., [Rh(NBD)₂]BF₄) and the chiral phosphine ligand (e.g., a derivative of Josiphos or TangPhos).

  • Reaction Setup: Add a degassed solvent (e.g., CH₂Cl₂, THF, or MeOH). Stir for a few minutes to allow for complex formation. Add the ethyl (E)-2-nitroacrylate substrate.

  • Reaction Conditions: Seal the reactor, purge several times with H₂, and pressurize to the desired pressure (e.g., 10-90 atm). Stir the reaction at room temperature or with gentle heating for the required time (typically 12-72 hours).

  • Work-up and Purification: Carefully vent the reactor. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess by chiral HPLC or GC.

Data Summary: Rhodium-Catalyzed Hydrogenation

Catalyst System H₂ Pressure (atm) Yield (%) Enantiomeric Excess (%) Reference
Rh/bis(phosphine)-thiourea 90 up to 96 up to 96 [1][7]

| Rh/JosiPhos-J2 | N/A | up to 95 | up to 94 |[8] |

Part 4: Final Transformation - Reduction of the Nitro Group to Amine

Objective & Methodology: With the chiral center successfully installed, the final step is the reduction of the nitro group in the enantiomerically enriched ethyl 2-nitropropionate to the primary amine. This is a standard, non-stereoselective transformation that should not affect the existing stereocenter. Catalytic hydrogenation is the cleanest and most common method.[9]

Protocol: Pd/C Catalyzed Hydrogenation

  • Reaction Setup: Dissolve the chiral ethyl 2-nitropropionate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10 wt. %) to the solution under an inert atmosphere (e.g., N₂ or Ar).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (this can often be done at atmospheric pressure using a balloon of H₂). Repeat this purge cycle 3-5 times.

  • Reaction Conditions: Stir the mixture vigorously under the H₂ atmosphere at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-aminopropionate, which can be further purified or converted to a salt (e.g., hydrochloride) for improved stability and handling.

Conclusion and Comparative Outlook

The synthesis of enantiomerically pure ethyl 2-aminopropionate is most effectively achieved through a two-step process: asymmetric reduction of the prochiral precursor ethyl 2-nitroacrylate, followed by reduction of the nitro group.

  • Biocatalysis stands out for its exceptional selectivity and mild, environmentally friendly reaction conditions, though it may require optimization of biological parameters and handling of larger solvent volumes.

  • Organocatalysis offers a metal-free, operationally simple alternative that often proceeds under mild conditions with high enantioselectivity. Catalyst loading can sometimes be higher than in metal catalysis.

  • Transition Metal Catalysis is a highly mature and powerful method, offering excellent enantioselectivity and high turnover numbers. However, it requires careful handling to exclude air and moisture, and involves the cost and potential toxicity of precious metals.

The choice of method will depend on the specific requirements of the researcher, including available equipment (e.g., high-pressure reactors), desired scale, cost considerations, and downstream purity requirements. Each of these authoritative methods provides a reliable and robust pathway to access valuable chiral β-amino ester building blocks for advanced scientific applications.

References

  • Asymmetric Bioreductions of β-Nitro Acrylates as a Route to Chiral β2-Amino Acids. Organic Letters - ACS Publications. Available at: [Link]

  • Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. PMC. Available at: [Link]

  • Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. PubMed. Available at: [Link]

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. PMC. Available at: [Link]

  • Organocatalytic Asymmetric Reduction of δ-Nitro Dienes: a Viable Entry to Functionalized Amines and Highly. AIR Unimi. Available at: [Link]

  • Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. . Available at: [Link]

  • Enantioselective hydrogenation of α,β-disubstituted nitroalkenes. PubMed - NIH. Available at: [Link]

  • Gram-scale reaction and transformations of the nitro group a Gram-scale... ResearchGate. Available at: [Link]

  • Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. MDPI. Available at: [Link]

  • Enzymatic reductions for the chemist. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Note: Enzymatic Kinetic Resolution of (R,S)-2-Nitropropionic Acid Ethyl Ester

Executive Summary The synthesis of enantiopure α-nitro esters is a critical bottleneck in the development of chiral amino acids, pharmaceutical intermediates, and complex agrochemicals. (R,S)-2-nitropropionic acid ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure α-nitro esters is a critical bottleneck in the development of chiral amino acids, pharmaceutical intermediates, and complex agrochemicals. (R,S)-2-nitropropionic acid ethyl ester (ethyl 2-nitropropanoate) presents a unique challenge: the strongly electron-withdrawing nitro group not only activates the adjacent ester towards hydrolysis but also significantly increases the acidity of the α-proton. This application note details a highly optimized, self-validating protocol for the enzymatic kinetic resolution (EKR) of (R,S)-2-nitropropionic acid ethyl ester using immobilized lipases. By carefully controlling the thermodynamic environment, researchers can achieve high enantiomeric excess ( ee ) while suppressing spontaneous background racemization.

Mechanistic Rationale & Substrate Nuances

The Challenge of α-Nitro Esters

In traditional chemical resolutions, the basic conditions often required for ester hydrolysis lead to rapid enolization at the α-carbon of 2-nitropropionic acid ethyl ester. This enolization causes spontaneous racemization, collapsing the enantiomeric excess of the unreacted substrate.

Enzymatic kinetic resolution bypasses this by operating under mild, near-neutral, or non-aqueous conditions[1]. Lipases, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL), possess a highly structured chiral binding pocket. The enzyme preferentially binds one enantiomer (typically the R-enantiomer for CALB in this steric configuration), lowering the activation energy for the nucleophilic attack by the catalytic serine residue.

Causality Behind Experimental Choices
  • Solvent Selection (Organic vs. Aqueous): While aqueous hydrolysis is standard, we highly recommend a non-aqueous transesterification route (using an alcohol as the acyl acceptor in an organic solvent like MTBE or hexane). This choice eliminates water-driven background chemical hydrolysis and suppresses the dielectric stabilization of the enolate, thereby preventing unwanted racemization.

  • Temperature Control: The reaction is strictly maintained at 30 °C. Higher temperatures exponentially increase the rate of non-enzymatic background reactions and decrease the enantioselectivity (E-value) of the lipase.

  • Immobilized Enzymes: Using supported enzymes (e.g., Novozym 435) allows for immediate reaction quenching via simple filtration, ensuring the kinetic data is not skewed during the workup phase.

ReactionPathway Racemate (R,S)-Ethyl 2-nitropropanoate (Racemic Substrate) Enzyme Immobilized Lipase (e.g., CALB) + Alcohol Racemate->Enzyme R_Acid (R)-2-Nitropropionic Ester/Acid (Transesterified/Hydrolyzed) Enzyme->R_Acid Fast reaction (k_R >> k_S) S_Ester (S)-Ethyl 2-nitropropanoate (Unreacted Enantiomer) Enzyme->S_Ester Slow/No reaction

Fig 1: Enzymatic kinetic resolution pathway of (R,S)-ethyl 2-nitropropanoate via lipase catalysis.

Self-Validating Experimental Design

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . A kinetic resolution is only successful if the mass balance is maintained and background reactions are proven to be zero.

Mandatory Control Reactions:

  • Enzyme-Free Control: Substrate + Solvent + Acyl Acceptor (No Enzyme). Validates that no chemical transesterification or hydrolysis occurs under the chosen conditions.

  • Racemization Control: Enantiopure standard (if available) subjected to the exact reaction conditions to ensure the α-stereocenter remains stable over the 24-48 hour incubation period.

Step-by-Step Protocol: Non-Aqueous Kinetic Resolution

Materials & Reagents
  • Substrate: (R,S)-2-nitropropionic acid ethyl ester (Purity >98%)[2].

  • Enzyme: Candida antarctica Lipase B (CALB), immobilized on acrylic resin (e.g., Novozym 435).

  • Acyl Acceptor: Isobutanol or n-butanol (anhydrous).

  • Solvent: Methyl tert-butyl ether (MTBE), anhydrous.

  • Equipment: Thermostatic orbital shaker, Chiral HPLC (e.g., Chiralcel OD-H column), 0.22 µm PTFE syringe filters.

Methodology

Step 1: System Preparation & Dehydration

  • Dry MTBE and the acyl acceptor over activated 4Å molecular sieves for 24 hours prior to use. Causality: Trace water will initiate competitive hydrolysis, complicating the kinetic analysis and workup.

  • Weigh 50 mg of immobilized CALB into a 10 mL glass reaction vial.

Step 2: Reaction Initiation

  • Dissolve 1.0 mmol (approx. 147 mg) of (R,S)-2-nitropropionic acid ethyl ester in 4.0 mL of anhydrous MTBE.

  • Add 3.0 mmol of the acyl acceptor (e.g., isobutanol) to the solution.

  • Add the substrate solution to the vial containing the enzyme. Cap tightly.

  • Control setup: Prepare an identical vial omitting the CALB.

Step 3: Thermostatic Incubation

  • Place the vials in an orbital shaker set to 30 °C and 200 rpm. Causality: 200 rpm ensures the immobilized enzyme beads remain suspended, eliminating mass-transfer limitations at the solid-liquid interface without mechanically shearing the resin.

Step 4: Kinetic Monitoring

  • At intervals (1h, 3h, 6h, 12h, 24h), withdraw 50 µL aliquots using a micro-syringe.

  • Immediately dilute the aliquot with 950 µL of the HPLC mobile phase (e.g., Hexane/Isopropanol) and filter through a 0.22 µm PTFE syringe filter. Causality: Physical removal of the immobilized enzyme instantaneously and permanently quenches the reaction, locking the kinetic state for accurate HPLC analysis.

Step 5: Workup and Isolation (At ~50% Conversion)

  • Once chiral HPLC indicates ~50% conversion (ideal for maximum ee of the unreacted substrate), filter the entire reaction mixture through a sintered glass funnel to recover the enzyme.

  • Wash the enzyme beads with 2 × 5 mL MTBE.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-ethyl 2-nitropropanoate from the newly formed (R)-isobutyl 2-nitropropanoate via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Workflow Step1 1. Substrate & Solvent Prep Step2 2. Enzyme Addition Step1->Step2 Step3 3. Thermostatic Incubation (30°C) Step2->Step3 Step4 4. Aliquot Sampling Step3->Step4 Step5 5. PTFE Filtration (Quench) Step4->Step5 Step6 6. Chiral HPLC Analysis Step5->Step6

Fig 2: Step-by-step experimental workflow for the kinetic resolution and analysis.

Data Presentation & Optimization Metrics

To quantify the efficiency of the kinetic resolution, the Enantiomeric Ratio ( E -value) must be calculated based on the conversion ( c ) and the enantiomeric excess of the substrate ( ees​ ).

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Table 1: Representative Enzyme Screening Data (Transesterification in MTBE)

Enzyme SourceAcyl AcceptorTime (h)Conversion ( c , %) ees​ (%) eep​ (%) E -value
CALB (Novozym 435) Isobutanol2448.592.197.8> 200
PCL (Amano PS)Isobutanol4835.045.284.015.4
CRL (C. rugosa)Isobutanol4812.010.577.18.2
CALB (Control - No Enz)Isobutanol48< 1.00.0N/AN/A

Note: An E -value > 100 indicates a highly selective process suitable for preparative-scale synthesis.

Table 2: Solvent Dielectric Effects on CALB Selectivity

SolventDielectric Constant ( ϵ )Background Racemization E -value
Hexane1.88None Detected185
MTBE2.60None Detected> 200
THF7.58Trace85
Aqueous Buffer (pH 7.5)80.1High (DKR pathway triggered)N/A

Data Interpretation: The use of non-polar to slightly polar aprotic solvents (Hexane, MTBE) maximizes the E -value by preserving the structural rigidity of the lipase and preventing enolization of the α-nitro ester.

Troubleshooting & Analytical Insights

  • Issue: Low Enantiomeric Excess of Substrate ( ees​ ) at 50% Conversion.

    • Causality: Likely due to spontaneous racemization.

    • Solution: Verify the anhydrous nature of the solvents. Trace moisture can cause partial hydrolysis, releasing free 2-nitropropionic acid, which lowers the micro-environmental pH and can catalyze enolization.

  • Issue: Reaction Stalls Before 50% Conversion.

    • Causality: Product inhibition by the formed alcohol (if running a hydrolysis) or steric hindrance from the acyl acceptor.

    • Solution: If using transesterification, switch from a bulky alcohol (like isobutanol) to a linear one (like n-butanol or ethanol) to reduce steric bulk in the enzyme's active site.

References

  • Seddigi, Z. S., Malik, M. S., Ahmed, S. A., Babalghith, A. O., & Kamal, A. (2017). Lipases in asymmetric transformations: Recent advances in classical kinetic resolution and lipase–metal combinations for dynamic processes. Coordination Chemistry Reviews, 348, 54-70. URL:[Link][1]

Sources

Method

Application Note: (R,S)-2-Nitropropionic Acid Ethyl Ester as a Versatile Chiral Building Block in Asymmetric Synthesis

Executive Summary & Chemical Rationale The construction of chiral molecules with fully substituted stereocenters remains one of the most demanding challenges in modern organic synthesis. (R,S)-2-nitropropionic acid ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The construction of chiral molecules with fully substituted stereocenters remains one of the most demanding challenges in modern organic synthesis. (R,S)-2-nitropropionic acid ethyl ester (CAS 2531-80-8), also known as ethyl 2-nitropropionate, has emerged as a highly versatile racemic building block for enantioselective C–C and C–N bond formations[1].

The utility of this molecule stems from the high acidity of its α-proton, which is flanked by strongly electron-withdrawing nitro and ester groups. Upon deprotonation, the molecule forms a planar or rapidly equilibrating nitronate anion. By employing chiral environments—either via small-molecule organocatalysts or engineered biocatalysts—researchers can selectively shield one face of this nitronate intermediate. This spatial bias forces incoming electrophiles to attack from a single trajectory, effectively translating a racemic starting material into highly valuable, optically pure compounds featuring nitrogen-containing quaternary stereocenters.

This technical guide details two state-of-the-art methodologies for utilizing ethyl 2-nitropropionate: Organocatalytic Asymmetric Michael Additions and Biocatalytic Nucleophilic Aromatic Substitutions (SNAr) .

Mechanistic Pathways & Workflows

Organocatalytic Enantioselective Michael Addition

Ethyl 2-nitropropionate is a premier nucleophile for asymmetric Michael additions to α,β-unsaturated carbonyls. A classic application is its reaction with methyl vinyl ketone (MVK) to generate chiral nitro-keto esters, which are direct precursors to (-)-trans-2,5-dimethylproline ethyl ester. This proline derivative is a critical intermediate in the total synthesis of complex natural products, such as jenamidines and (+)-NP25302, as demonstrated by [2].

The reaction relies on a modified dihydroquinine catalyst. The quinuclidine nitrogen acts as a base to generate the nitronate, while the chiral scaffold forms a tight, hydrogen-bonded ion pair that dictates the stereochemical outcome.

G N1 (R,S)-Ethyl 2-nitropropionate N3 Nitronate Anion (Chiral Ion Pair) N1->N3 Deprotonation N2 Chiral Organocatalyst (Dihydroquinine derivative) N2->N3 H-bonding N5 Enantioselective C-C Bond Formation N3->N5 N4 Methyl Vinyl Ketone (Michael Acceptor) N4->N5 N6 Chiral Nitro-Keto Ester (Intermediate) N5->N6 Asymmetric Addition N7 (-)-trans-2,5-Dimethylproline Ethyl Ester N6->N7 Reduction/Cyclization

Organocatalytic enantioselective Michael addition pathway using ethyl 2-nitropropionate.

Biocatalytic Asymmetric Nucleophilic Aromatic Substitution (SNAr)

Traditionally, SNAr reactions require harsh conditions (stoichiometric base, high temperatures) that destroy any chance of stereocontrol. Recently, engineered a class of enzymes (SNArases) that catalyze enantioselective SNAr reactions under mild, aqueous conditions[3].

Using the engineered variant SNAr1.3 , ethyl 2-nitropropionate can be coupled with aryl halides (e.g., 2,4-dinitrochlorobenzene) to forge challenging 1,1-diaryl or nitrogen-containing quaternary stereocenters with near-perfect enantiomeric excess (>99% ee)[3]. The enzyme utilizes an activated arginine (Arg124) to form a halide-binding pocket that stabilizes the Meisenheimer complex while kinetically resolving the racemic nucleophile.

G S1 Ethyl 2-nitropropionate + Aryl Halide S3 Biocatalytic Coupling (PBS pH 8.0, 30°C) S1->S3 S2 Engineered SNArase (e.g., SNAr1.3) S2->S3 S4 Enzyme-Substrate Complex (Desymmetrization) S3->S4 S5 Product Extraction (EtOAc partition) S4->S5 Reaction Completion S6 N-Quaternary Stereocenter (>99% ee) S5->S6 Isolation

Biocatalytic SNAr workflow for generating nitrogen-containing quaternary stereocenters.

Quantitative Data Summary

The table below contrasts the reaction parameters and typical outcomes for the two primary methodologies utilizing ethyl 2-nitropropionate.

ParameterOrganocatalytic Michael AdditionBiocatalytic SNAr
Nucleophile Ethyl 2-nitropropionateEthyl 2-nitropropionate
Electrophile Methyl vinyl ketone (MVK)2,4-Dinitrochlorobenzene
Catalyst System Modified Dihydroquinine (10 mol%)Engineered SNAr1.3 Enzyme (75 µM)
Solvent Environment Anhydrous CH₂Cl₂PBS Buffer (pH 8.0) / 10% DMSO
Operating Temperature -20 °C30 °C
Target Structural Motif Chiral Nitro-Keto EsterN-Quaternary Stereocenter
Typical Yield >95%~85%
Enantiomeric Excess (ee) 70% – 90%>99%

Experimental Protocols (Self-Validating Systems)

Protocol A: Organocatalytic Synthesis of Chiral Nitro-Keto Esters

Objective: Enantioselective C–C bond formation to yield the precursor for (-)-trans-2,5-dimethylproline ethyl ester.

Causality & Design: Lowering the reaction temperature to -20 °C is strictly required to suppress the uncatalyzed, racemic background reaction. The pre-equilibration step ensures that the racemic ethyl 2-nitropropionate is fully converted into the chiral ion pair before the electrophile is introduced.

  • Pre-equilibration: In an oven-dried flask under argon, dissolve the modified dihydroquinine catalyst (0.10 equiv, 10 mol%) in anhydrous CH₂Cl₂ (0.2 M relative to the nucleophile). Add racemic ethyl 2-nitropropionate (1.0 equiv). Stir for 15 minutes at room temperature.

    • Validation: A slight pale-yellow color shift indicates the formation of the nitronate-catalyst complex.

  • Thermal Regulation: Transfer the flask to a cryocooler and strictly maintain the internal temperature at -20 °C.

    • Insight: Temperature fluctuations greater than 2 °C will exponentially increase the rate of the racemic background reaction, degrading the final ee.

  • Electrophile Addition: Add methyl vinyl ketone (1.5 equiv) dropwise over 30 minutes using a syringe pump.

    • Validation: Slow addition prevents localized exothermic heating and suppresses the oligomerization of the enone.

  • Monitoring: Stir at -20 °C for 24–48 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) using KMnO₄ stain.

    • Validation: The complete consumption of the nitro ester spot confirms reaction completion.

  • Quenching & Isolation: Quench the reaction cold by adding 1N HCl (equal volume to the solvent) to rapidly protonate the catalyst and arrest the reaction. Extract the aqueous layer with CH₂Cl₂ (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Purify via flash column chromatography. Determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Protocol B: Biocatalytic Synthesis of N-Quaternary Stereocenters

Objective: Highly enantioselective SNAr coupling using the engineered SNAr1.3 biocatalyst.

Causality & Design: The SNArase enzyme requires a precisely controlled aqueous environment. Operating at pH 8.0 maintains the correct protonation state of the catalytic Arg124/Asp125 dyad without triggering base-catalyzed racemic SNAr. DMSO is utilized to solubilize the highly hydrophobic aryl halide, but its concentration must be strictly capped at 10% v/v to prevent protein denaturation.

  • Substrate Stock Preparation: Prepare a 250 mM stock solution of ethyl 2-nitropropionate and a 25 mM stock solution of 2,4-dinitrochlorobenzene in anhydrous DMSO.

    • Validation: Prepare stocks immediately prior to use to prevent premature hydrolysis of the aryl chloride.

  • Biocatalyst Thawing & Buffering: Thaw purified SNAr1.3 enzyme and dilute it to a final concentration of 75 µM in 100 mM Phosphate Buffered Saline (PBS), pH 8.0.

  • Reaction Assembly: In a sterile reaction vial, combine the PBS/enzyme mixture with the DMSO substrate stocks. Ensure the final reaction volume contains exactly 10% v/v DMSO.

    • Insight: Exceeding the 10% DMSO threshold will lead to rapid enzyme precipitation, visible as cloudiness in the vial, resulting in a total loss of catalytic activity.

  • Incubation: Incubate the reaction mixture at 30 °C for 16 hours using an orbital shaker set to 200 rpm.

    • Validation: Do not use magnetic stir bars; the shear forces generated by magnetic stirring will mechanically denature the enzyme over the 16-hour incubation.

  • Extraction: Quench the reaction by adding an equal volume of ethyl acetate (EtOAc). Vortex vigorously for 1 minute, then centrifuge the biphasic mixture at 3000 × g for 5 minutes to break the protein emulsion. Carefully extract the upper organic layer.

  • Analysis: Dry the organic phase over Na₂SO₄, evaporate the solvent, and analyze the crude product via chiral HPLC to confirm yield and verify >99% ee.

References

  • Snider, B. G., et al. "Structure Reassignment and Synthesis of Jenamidines A1/A2, Synthesis of (+)-NP25302, and Formal Synthesis of SB-311009 Analogues." The Journal of Organic Chemistry, 2006. URL:[Link]

  • Lister, T. M., et al. "Engineered enzymes for enantioselective nucleophilic aromatic substitutions." Nature 639, 375–381, 2025. URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing (R,S)-2-Nitro-propionic Acid Ethyl Ester

Executive Summary & Chemical Rationale (R,S)-2-nitro-propionic acid ethyl ester (also known as ethyl 2-nitropropanoate) is a highly versatile bifunctional building block in modern synthetic chemistry. The strong electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

(R,S)-2-nitro-propionic acid ethyl ester (also known as ethyl 2-nitropropanoate) is a highly versatile bifunctional building block in modern synthetic chemistry. The strong electron-withdrawing effect of the nitro group significantly lowers the pKa of the α-proton, enabling the facile generation of a reactive nitronate anion under mild basic conditions. This nucleophilic species is highly effective in cross-coupling and conjugate addition reactions, serving as a direct precursor to complex α-amino acids, C-glycosides, and quaternary stereocenters.

However, controlling the stereochemical outcome of this racemic nucleophile presents a significant challenge. This application note synthesizes recent breakthroughs in palladium-catalyzed cascade couplings, biocatalytic nucleophilic aromatic substitutions (SNAr), and radical-mediated SRN1 pathways to provide actionable, field-proven protocols for drug development professionals.

Mechanistic Pathways & Causality in Cross-Coupling

Palladium-Catalyzed C-Glycosylation (Cascade Coupling)

The construction of C-glycosyl amino acids typically suffers from poor anomeric stereocontrol. By employing a palladium-catalyzed cascade coupling between glycals and racemic ethyl 2-nitropropanoate, researchers can achieve exclusive β-C1 selectivity[1].

Causality & Insight: The Pd(0) catalyst initiates an oxidative addition to the glycal, forming an electrophilic π-allyl palladium intermediate. The deprotonated ethyl 2-nitropropanoate then attacks this intermediate. While bulkier β-branched nitroesters provide high diastereomeric ratios (dr) at the C7 position, the relatively compact methyl group of ethyl 2-nitropropanoate results in a 1:1 dr at C7, albeit maintaining strict β-anomeric selectivity[1]. To prevent epimerization and isolate a stable product, a one-pot reduction using Zn/HCl is immediately employed to convert the highly reactive α-nitroester to a stable α-amino ester[1].

pd_pathway Glycal Glycal Substrate Pi_Allyl π-Allyl-Pd Intermediate Glycal->Pi_Allyl Oxidative Addition Pd_Cat Pd(0) Catalyst (5 mol%) Pd_Cat->Pi_Allyl Product C-Glycosyl Amino Acid (Exclusive β-C1) Pi_Allyl->Product 1. Reductive Elimination 2. Zn/HCl Reduction Nitro_Ester Ethyl 2-Nitropropanoate (Racemic) Nitro_Ester->Pi_Allyl Nucleophilic Attack

Figure 1: Pd-catalyzed cascade coupling mechanism for stereoselective C-glycosylation.

Biocatalytic Nucleophilic Aromatic Substitution (SNAr)

Traditional SNAr reactions require harsh conditions and lack enantiocontrol. The development of engineered SNArase enzymes (e.g., SNAr1.3) has revolutionized this space, allowing the enantioselective coupling of ethyl 2-nitropropionate with aryl chlorides like 2,4-dinitrochlorobenzene[2].

Causality & Insight: The SNAr1.3 variant actively desymmetrizes the coupling process. Key catalytic residues, specifically Arg124 and Asp125, form a highly specific halide-binding pocket that stabilizes the transient Meisenheimer complex[2]. This enzymatic environment dictates the trajectory of the chloride elimination, yielding optically enriched nitrogen-containing quaternary stereocenters that are otherwise inaccessible via small-molecule catalysis[2].

biocat_snar Substrates Ethyl 2-Nitropropionate + 2,4-Dinitrochlorobenzene Complex Stabilized Meisenheimer Complex Substrates->Complex Enzymatic Binding & Deprotonation Enzyme Engineered SNAr1.3 (Arg124/Asp125 Pocket) Enzyme->Complex Product Optically Enriched Quaternary Stereocenter Complex->Product Stereoselective Chloride Elimination

Figure 2: Engineered SNArase-mediated nucleophilic aromatic substitution workflow.

SRN1 Radical Cross-Coupling & Conjugate Additions

In electron-transfer-driven SRN1 reactions, the ethyl 2-nitropropionate anion acts as an electron donor to alkyl or aryl halides, initiating a radical chain process[3]. Because ethyl 2-nitropropionate is less nucleophilic than simpler nitroalkanes, its SRN1 coupling is highly sensitive to the electron affinity of the electrophile, often yielding a competitive mixture of C-alkylation (55%) and O-alkylation (35%)[3]. Furthermore, under base catalysis, this ester efficiently undergoes 1,6-conjugate additions to p-quinone methides (p-QMs), yielding highly functionalized products[4].

Quantitative Data Summary

Reaction PathwayElectrophile / Coupling PartnerCatalyst / ReagentYieldStereoselectivityKey Mechanistic Insight
Cascade C-Glycosylation GlycalsPd(0) (5 mol%), Ligand (10 mol%)Moderate to HighExclusive β-C1; 1:1 dr at C7Rapid Zn/HCl reduction prevents epimerization of the C7 stereocenter[1].
Biocatalytic SNAr 2,4-DinitrochlorobenzeneSNAr1.3 EnzymeHigh>90% eeArg124/Asp125 pocket stabilizes the Meisenheimer complex for strict enantiocontrol[2].
1,6-Conjugate Addition p-Quinone Methides (p-QMs)Base Catalyst52%1.3:1 drContinuous flow chemistry enhances mass transfer compared to batch processing[4].
SRN1 Radical Coupling Reductive Alkylating AgentsElectron Transfer55% (C-Alkylation)N/A (Racemic)Less nucleophilic nitronate leads to competitive O-alkylation (35%)[3].

Experimental Protocols

Protocol A: One-Pot Pd-Catalyzed C-Glycosylation

This protocol is designed as a self-validating system to ensure the integrity of the highly reactive π-allyl intermediate.

  • Catalyst & Substrate Activation: In a flame-dried Schlenk tube under an inert atmosphere, combine the glycal (0.15 mmol), racemic ethyl 2-nitropropanoate (0.10 mmol), Pd catalyst (5 mol %), and ligand (10 mol %) in 2 mL of strictly degassed solvent[1].

    • Causality: Degassing is critical to prevent premature oxidation of the Pd(0) species, which would stall the catalytic cycle.

  • Cross-Coupling: Stir the mixture at room temperature.

    • Self-Validation: Monitor the reaction via TLC (hexane/EtOAc). The complete disappearance of the glycal spot and the emergence of a distinct UV-active intermediate spot indicates successful nucleophilic attack on the π-allyl complex.

  • In-Situ Reduction: Once the intermediate is fully formed (approximately 12 h), add Zn dust (1 mmol) and HCl (1 mmol) directly to the reaction vessel[1].

    • Causality: The immediate reduction of the α-nitroester to the α-amino ester prevents retro-Michael or epimerization side-reactions at the newly formed C7 stereocenter, locking the conformation in place[1].

  • Isolation & Verification: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

    • Self-Validation: Analyze the purified product via 1H NMR. A β/α anomeric ratio of >20:1 should be observed, with the C7 diastereomeric ratio presenting at approximately 1:1[1].

Protocol B: Biocatalytic Enantioselective SNAr

This workflow leverages protein engineering to achieve stereocontrol that is impossible with standard organic bases.

  • Enzyme Reconstitution: Dissolve the engineered SNAr1.3 enzyme in a standardized phosphate buffer (pH 7.5).

    • Causality: Maintaining physiological pH ensures the structural integrity of the Arg124/Asp125 halide-binding pocket, which is essential for stabilizing the Meisenheimer complex[2].

  • Substrate Introduction: Add ethyl 2-nitropropionate and 2,4-dinitrochlorobenzene to the buffered solution[2].

    • Self-Validation: The reaction mixture may develop a slight yellow-orange tint, which is a visual cue indicative of the transient Meisenheimer complex formation.

  • Incubation & Extraction: Incubate the mixture at 30 °C with gentle agitation.

    • Causality: Vigorous shaking can denature the protein at the air-water interface; gentle agitation ensures adequate mass transfer without compromising the enzyme's tertiary structure. Following incubation, extract the organics with EtOAc.

  • Chiral Verification: Purify the resulting α-nitro ester.

    • Self-Validation: Utilize Chiral HPLC to confirm the enantiomeric excess. The SNAr1.3 variant should yield the nitrogen-containing quaternary stereocenter with high optical enrichment (>90% ee)[2].

References

  • [2] Engineered enzymes for enantioselective nucleophilic aromatic substitutions - PMC - NIH. Source: nih.gov. 2

  • [1] One-Pot Stereoselective Synthesis of C-Glycosyl Amino Acids with Vicinal Stereocenters | Organic Letters. Source: acs.org. 1

  • [3] Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews. Source: acs.org. 3

  • [4] Base-Catalyzed 1,6-Conjugate Addition of Nitroalkanes to p-Quinone Methides under Continuous Flow | ACS Omega. Source: nih.gov. 4

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of (R,S)-2-nitro-propionic acid ethyl ester during reactions

Welcome to the technical support center for (R,S)-2-nitro-propionic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R,S)-2-nitro-propionic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of working with this versatile but sensitive reagent, with a specific focus on preventing unintended decarboxylation.

I. Understanding the Instability: The "Why" Behind Decarboxylation

(R,S)-2-nitro-propionic acid ethyl ester is a valuable building block in organic synthesis, often utilized in carbon-carbon bond-forming reactions like the Michael addition.[1][2][3][4] However, its utility is often challenged by its propensity to undergo decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide.[5][6] This side reaction can significantly lower the yield of the desired product and complicate purification.

The primary reason for this instability lies in the presence of the electron-withdrawing nitro group on the α-carbon (the carbon adjacent to the ester group).[5][7] This group significantly acidifies the α-proton, making it susceptible to removal by a base. The resulting nitronate anion is a key intermediate that can lead to decarboxylation, especially under certain reaction conditions.[8][9]

Mechanism of Decarboxylation

The decarboxylation of β-keto acids and related compounds, including α-nitro esters, is a well-documented process.[6][9] While the exact mechanism can be influenced by the reaction conditions, a common pathway involves the formation of an enol-like intermediate.

G cluster_0 Decarboxylation Pathway A (R,S)-2-Nitro-propionic acid ethyl ester B Nitronate Anion (Resonance Stabilized) A->B Base C Unstable Intermediate B->C Heat or Acidic Workup D Nitroethane + CO2 C->D Spontaneous

Caption: Decarboxylation pathway of (R,S)-2-nitro-propionic acid ethyl ester.

II. Troubleshooting Guide: Preventing Decarboxylation

This section provides a question-and-answer formatted guide to directly address common issues encountered during reactions with (R,S)-2-nitro-propionic acid ethyl ester.

Reaction Setup & Conditions

Q1: I'm observing significant decarboxylation of my starting material even before adding my other reagents. What could be the cause?

A1: Premature decarboxylation is often a result of improper handling or storage. Several factors could be at play:

  • Temperature: (R,S)-2-nitro-propionic acid ethyl ester can be thermally sensitive. Prolonged exposure to elevated temperatures, even at room temperature, can promote decarboxylation. It is crucial to store the compound at the recommended temperature, typically refrigerated.

  • Basic Contaminants: The presence of basic residues in your reaction flask can catalyze decarboxylation. Ensure your glassware is scrupulously clean and, if necessary, acid-washed and oven-dried to remove any basic impurities.

  • Solvent Choice: While less common as a primary cause for premature decomposition, certain basic solvents could contribute to the problem. Ensure your solvent is pure and free from basic impurities.

Q2: My reaction requires a base. How do I choose a base that minimizes decarboxylation?

A2: The choice of base is critical. Strong, nucleophilic bases can readily deprotonate the α-carbon, leading to the formation of the nitronate and subsequent decarboxylation.[8][10] Consider the following:

  • Sterically Hindered, Non-Nucleophilic Bases: These are often the best choice. Bases like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) are effective at promoting the desired reaction without excessively favoring the decarboxylation pathway.[11]

  • Mild Inorganic Bases: In some cases, milder inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used, particularly if the reaction can be performed at low temperatures.[12]

  • Avoid Strong, Nucleophilic Bases: Whenever possible, avoid strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt), as these are known to promote decarboxylation and other side reactions like the Nef reaction.[13][14][15]

Base Type Examples Suitability for (R,S)-2-nitro-propionic acid ethyl ester Reasoning
Strong, Nucleophilic NaOH, KOH, NaOEtLowHigh propensity to cause decarboxylation and other side reactions.[13]
Sterically Hindered DIPEA, DBUHighLess likely to promote decarboxylation due to steric bulk.[11]
Mild Inorganic K2CO3, Cs2CO3Moderate to HighCan be effective, especially at low temperatures.[12]

Q3: What is the ideal temperature range for running reactions with (R,S)-2-nitro-propionic acid ethyl ester?

A3: Lower temperatures are almost always preferable.[11]

  • Sub-zero Temperatures: Conducting the reaction at 0°C or below is highly recommended to minimize the rate of decarboxylation.[11]

  • Room Temperature: If the reaction is sluggish at lower temperatures, allowing it to slowly warm to room temperature while monitoring its progress is a viable strategy.

  • Avoid Heating: Heating the reaction mixture should be avoided unless absolutely necessary and all other options have been exhausted. If heating is required, it should be done cautiously and for the shortest possible duration.

Workup & Purification

Q4: I'm losing a significant amount of my product to decarboxylation during the aqueous workup. How can I prevent this?

A4: The workup procedure is a critical stage where decarboxylation can be inadvertently promoted.

  • Avoid Strongly Acidic or Basic Washes: Both strong acids and bases can catalyze the decomposition of the nitronate intermediate formed during the reaction.[11][13][14]

  • Use Mild Aqueous Washes: Opt for neutral or mildly acidic washes, such as saturated ammonium chloride (NH4Cl) solution, to quench the reaction.

  • Maintain Low Temperatures: Perform the workup at low temperatures (e.g., in an ice bath) to minimize thermal decomposition.

  • Minimize Time in Aqueous Phase: Prolonged contact with the aqueous phase can lead to hydrolysis and other side reactions. Separate the organic and aqueous layers promptly.

Q5: I suspect decarboxylation is occurring during purification by column chromatography. What can I do?

A5: Column chromatography can be a source of product loss if not performed carefully.

  • Choice of Stationary Phase: Standard silica gel can be slightly acidic and may promote decarboxylation. Consider using deactivated silica gel (by adding a small percentage of a non-nucleophilic base like triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Solvent System: Ensure the solvent system is neutral and free of acidic or basic impurities.

  • Speed of Purification: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

Caption: A logical workflow for troubleshooting decarboxylation issues.

III. Frequently Asked Questions (FAQs)

Q1: Can I use (R,S)-2-nitro-propionic acid ethyl ester in a Nef reaction?

A1: While the Nef reaction is a common transformation for nitroalkanes, it is generally not recommended for α-nitro esters like (R,S)-2-nitro-propionic acid ethyl ester. The harsh acidic conditions typically employed in the Nef reaction can lead to hydrolysis of the ester and other side reactions, in addition to decarboxylation.[13][14][15][16]

Q2: Are there any specific safety precautions I should take when working with (R,S)-2-nitro-propionic acid ethyl ester?

A2: Yes. Aliphatic nitro compounds should be handled with care.

  • General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Thermal Stability: While not as explosive as some polynitrated compounds, aliphatic nitro compounds can be thermally unstable.[18] Avoid heating unless necessary and be aware of the potential for exothermic decomposition.

  • Incompatibilities: Avoid contact with strong bases, amines, and strong oxidizing or reducing agents.[17]

Q3: What are some common applications of (R,S)-2-nitro-propionic acid ethyl ester?

A3: This compound is primarily used as a nucleophile in various carbon-carbon bond-forming reactions.

  • Michael Addition: It is a common Michael donor, adding to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds.[1][2][3][19]

  • Synthesis of Heterocycles: The products of its reactions can be further manipulated to synthesize a variety of nitrogen-containing heterocyclic compounds.[20]

  • Asymmetric Synthesis: Chiral versions of this reagent or the use of chiral catalysts can lead to the formation of enantiomerically enriched products.[20][21][22]

IV. Experimental Protocols

Protocol 1: General Procedure for a Michael Addition Reaction with Minimized Decarboxylation

This protocol provides a general guideline for performing a Michael addition using (R,S)-2-nitro-propionic acid ethyl ester while minimizing the risk of decarboxylation.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor and a suitable aprotic solvent (e.g., THF, dichloromethane).

    • Cool the solution to 0°C in an ice bath.

  • Addition of Reagents:

    • Slowly add a mild, sterically hindered base (e.g., DBU, 1.1 equivalents) to the cooled solution.

    • In a separate flask, dissolve (R,S)-2-nitro-propionic acid ethyl ester (1.0 equivalent) in the same aprotic solvent.

    • Add the solution of the nitro ester dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains at 0°C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is slow, it can be allowed to warm to room temperature over several hours.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by column chromatography on deactivated silica gel, using a neutral eluent system.

V. References

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aliphatic. [Link]

  • Sari, I. N., et al. (2025, April 17). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.). [Link]

  • Wikipedia. Nef reaction. [Link]

  • Organic Chemistry Portal. Nef Reaction. [Link]

  • Ioffe, D., & Vil'gorskaya, L. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. [Link]

  • Grenning, A. J., & Tunge, J. A. (2010). Rapid decarboxylative allylation of nitroalkanes. Organic letters, 12(4), 740–742. [Link]

  • ResearchGate. Mechanism of nitro decarboxylation during the synthesis of (E)-nitroolefins using TBN and TEMPO. [Link]

  • Professor Dave Explains. (2022, May 4). Nef Reaction (Introduction to Umpolung Chemistry). YouTube. [Link]

  • Wikipedia. Nitro compound. [Link]

  • Organic Chemistry Portal. Rapid Decarboxylative Allylation of Nitroalkanes. [Link]

  • Unacademy. Nitro Compounds. [Link]

  • Grenning, A. J., & Tunge, J. A. (2012). Intercepted Decarboxylative Allylations of Nitroalkanoates. Molecules (Basel, Switzerland), 17(6), 6969–6981. [Link]

  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. [Link]

  • ResearchGate. Aliphatic Nitro, Nitrate, and Nitrite Compounds. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes. [Link]

  • ResearchGate. ChemInform Abstract: Intercepted Decarboxylative Allylations of Nitroalkanoates. [Link]

  • Di Donato, F., et al. (2021). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Chemical science, 12(28), 9636–9642. [Link]

  • TN Board. (2021, October 10). Organic Nitrogen Compounds Class 12/Part 9/Hydrolysis of Nitroalkanes & Alkyl nitrites. YouTube. [Link]

  • EPA NEPS. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • Journal of the American Chemical Society. (1951). The Thermal Decomposition of Nitrate Esters. 11. The Effect of Additives on the Thermal Decomposition of Ethyl Nitrate. [Link]

  • PubChem. (R,S)-2-Nitro-propionic acid ethyl ester. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • US EPA. Propanoic acid, 2-nitro-, ethyl ester - Substance Details. [Link]

  • NIST WebBook. Ethyl 2-nitropropionate. [Link]

  • NIST WebBook. Ethyl 2-nitropropionate. [Link]

  • Cheméo. Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). [Link]

  • Chemistry LibreTexts. (2025, March 17). 9.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Chemistry Steps. (2020, April 6). Michael Addition Reaction Mechanism. [Link]

Sources

Optimization

Technical Support Center: Resolution &amp; Asymmetric Processing of Ethyl 2-Nitropropionate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereochemical challenges associated with (R,S)-ethyl 2-nitropropionate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereochemical challenges associated with (R,S)-ethyl 2-nitropropionate. This α -nitro ester is a highly versatile nucleophile used to construct complex quaternary stereocenters, including precursors for α -amino acids and α -tertiary amines[1]. However, its unique electronic properties make stereocontrol notoriously difficult.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your enantiomeric excess (ee).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my isolated product show significantly lower enantiomeric excess (ee) than my in-process HPLC samples? A: The primary culprit is post-reaction racemization. The α -proton of ethyl 2-nitropropionate is highly acidic (pKa ~9–10) due to the strong electron-withdrawing effects of both the nitro and ester groups. In the presence of mild bases, or even neutral water over prolonged periods, the compound deprotonates to form a planar nitronate (enol) intermediate[2]. Upon reprotonation during extraction, the stereocenter racemizes. Causality & Fix: Always quench your reactions with a mild acid (e.g., 1 M citric acid to pH 4.0) and strictly avoid basic aqueous washes (like NaHCO₃) during your workup[2].

Q2: My classic kinetic resolution (KR) is stalling at 50% conversion. How can I improve the yield? A: You can bypass the 50% yield limit of classic KR by transitioning to a Dynamic Kinetic Resolution (DKR) . Because the substrate racemizes easily, you can intentionally use a slightly alkaline buffer (e.g., pH 8.0) to continuously racemize the unreacted enantiomer in situ. If your biocatalyst (e.g., an engineered SNArase) has a high enantiomeric ratio (E-value), it will selectively deplete one enantiomer, driving the theoretical yield to 100%[1].

Q3: What is the optimal analytical setup to monitor this resolution? A: Normal-phase chiral HPLC is the gold standard for separating these enantiomers without inducing on-column racemization. A validated method utilizes a cellulose-based chiral stationary phase (e.g., Phenomenex Cellulose-5) with a Hexane/Isopropanol (90:10) mobile phase at a flow rate of 0.5 mL/min[3].

Part 2: Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot ee degradation, you must understand the interplay between the catalyst's selectivity and the substrate's intrinsic nitronate equilibrium.

Troubleshooting Start Issue: Low ee (<90%) CheckRac Is post-reaction racemization occurring? Start->CheckRac Workup Modify Workup: Use acidic quench (pH 4-5) Avoid basic washes CheckRac->Workup Yes (pH > 7) CheckEnz Is enzyme/catalyst selectivity low? CheckRac->CheckEnz No TempSolv Optimize Conditions: Lower Temp (4°C) Change Solvent CheckEnz->TempSolv Yes (E-value < 20) DKR Implement DKR: Add mild base to racemize unreacted substrate CheckEnz->DKR Conversion stuck at 50%

Caption: Decision tree for troubleshooting low enantiomeric excess in alpha-nitro ester resolutions.

DKR_Pathway S_enant (S)-Ethyl 2-Nitropropionate Enol Planar Nitronate Intermediate S_enant->Enol Base / pH 8.0 (Fast) Product Enantiopure Product (>99% ee) S_enant->Product Blocked R_enant (R)-Ethyl 2-Nitropropionate R_enant->Enol Base / pH 8.0 (Fast) R_enant->Product Enzyme/Catalyst (k_R >> k_S)

Caption: Mechanism of Dynamic Kinetic Resolution (DKR) via the planar nitronate intermediate.

Part 3: Quantitative Data & Parameter Optimization

When designing your resolution strategy, the reaction parameters must be strictly tailored to whether you are attempting a static resolution or a dynamic one.

Table 1: Quantitative Parameters for Ethyl 2-Nitropropionate Workflows

ParameterKinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)Analytical HPLC
Target Conversion 50%>99%N/A
Operating pH 6.0 - 7.0 (Minimize racemization)8.0 (Promote in situ racemization)Neutral (in organic solvent)
Max Theoretical Yield 50%100%N/A
Typical Catalyst Lipase (e.g., CALB)Engineered SNArase (e.g., SNAr1.3)Chiralcel OD-H / Cellulose-5
Temperature 4 °C to 20 °C30 °C25 °C
Workup Requirement Strict acidic quench (pH 4)Strict acidic quench (pH 4)Direct injection (MTBE/Hexane)

Part 4: Self-Validating Experimental Protocols

Protocol A: Biocatalytic Dynamic Kinetic Resolution via SNAr

This protocol leverages an engineered SNArase (e.g., SNAr1.3) to couple ethyl 2-nitropropionate with an aryl halide, achieving >99% ee[1],[4].

  • Buffer Preparation: In a 1.5 mL microcentrifuge tube, prepare 100 µL of reaction buffer containing Phosphate-Buffered Saline (PBS) at pH 8.0. Causality: The slightly alkaline pH is critical to promote the continuous in situ racemization of the substrate, enabling DKR[1].

  • Substrate Addition: Add 10% v/v DMSO as a co-solvent to ensure substrate solubility. Add the electrophile (e.g., 2,4-dinitrochlorobenzene) to a final concentration of 2.5 mM[1].

  • Nucleophile Addition: Add racemic ethyl 2-nitropropionate to a final concentration of 25 mM (10-fold excess).

  • Initiation: Add the purified SNAr1.3 enzyme variant to a final concentration of 75 µM[4].

  • Incubation: Incubate the mixture at 30 °C for 16 hours under gentle agitation.

  • Validation Checkpoint: Run a parallel negative control (no enzyme). System Validation: If the negative control shows >5% conversion, the background uncatalyzed SNAr reaction is too high (which produces racemic product and degrades overall ee). Lower the pH slightly (e.g., to 7.5) to suppress the background rate.

  • Quench & Extraction: Quench the reaction by adding 10 µL of 1 M citric acid to drop the pH to ~4.0. Extract immediately with 2 volumes of Methyl tert-butyl ether (MTBE)[4]. Causality: MTBE is preferred over Ethyl Acetate because it carries over significantly less water, minimizing the risk of biphasic racemization during concentration.

  • Isolation: Centrifuge at 14,000 × g for 10 minutes to precipitate proteins. Collect the top organic layer for direct HPLC analysis[1].

Protocol B: Enantioselective Michael Addition (Chemical Resolution)

This protocol utilizes a bifunctional organocatalyst to resolve the ester via addition to methyl vinyl ketone, a key step in the synthesis of quaternary proline analogues like (+)-NP25302[5].

  • Setup: Dissolve racemic ethyl 2-nitropropionate (0.25 mmol) and methyl vinyl ketone (0.25 mmol) in 1 mL of strictly anhydrous toluene[3].

  • Catalysis: Add 10 mol% of the chiral bifunctional catalyst (e.g., modified dihydroquinine 60)[5].

  • Reaction: Stir at -20 °C. Causality: Lowering the temperature suppresses the uncatalyzed background reaction and maximizes the transition state energy difference ( ΔΔG‡ ) between the enantiomers.

  • Validation Checkpoint: Monitor the reaction at 1 hour. The ee of the newly formed quaternary stereocenter should be >90%. System Validation: If ee is low, verify the toluene is anhydrous; trace water disrupts the delicate hydrogen-bonding network of the bifunctional catalyst.

  • Purification: Purify directly via silica gel chromatography. Critical Step: Add 0.1% acetic acid to the Hexane/EtOAc eluent to prevent base-catalyzed on-column racemization of any unreacted starting material[2].

Part 5: References

  • [1],[4] Engineered enzymes for enantioselective nucleophilic aromatic substitutions. Nature (2023). URL:[Link]

  • [5] Structure reassignment and synthesis of Jenamidines A1/A2, synthesis of (+)-NP25302, and formal synthesis of SB-311009 analogues. Journal of Organic Chemistry (2008). URL:[Link]

  • [3] Organocatalyzed Michael addition of ethyl-2-nitropropionate. AIR Unimi - Università degli Studi di Milano. URL: [Link]

  • [2] Stabilization of Proline Enamine Carboxylates by Amine Bases. ResearchGate. URL:[Link]

Sources

Troubleshooting

troubleshooting impurities in (R,S)-2-nitro-propionic acid ethyl ester reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the erratic behavior of α-nitro esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the erratic behavior of α-nitro esters. (R,S)-2-nitro-propionic acid ethyl ester (ethyl 2-nitropropionate, CAS 2531-80-8) is a highly versatile building block, but its highly acidic α-proton and ambident nitronate reactivity make it prone to specific degradation pathways.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your impurities and implement self-validating experimental systems to ensure your workflows are robust and reproducible.

Reaction Pathways & Impurity Generation

G SM Ethyl 2-nitropropionate (Target Substrate) AciNitro aci-Nitro Species (Intermediate) SM->AciNitro Strong Acid Nitronate Nitronate Anion (Intermediate) SM->Nitronate Base NefImpurity α-Oxo Ester (Nef Impurity) AciNitro->NefImpurity Acid-Catalyzed Nef Reaction OAlkyl O-Alkylation Products (Decomposition Impurity) Nitronate->OAlkyl Hard Electrophiles (SN2) CAlkyl C-Alkylated Product (Desired SRN1) Nitronate->CAlkyl SET Agents (SRN1) Michael Michael Adduct (Desired) Nitronate->Michael Chiral Catalyst + MVK Racemic Racemic Adduct (Impurity) Nitronate->Racemic Uncatalyzed Background Rxn

Reaction pathways and impurity generation in ethyl 2-nitropropionate workflows.

Section 1: Troubleshooting Guide (FAQ)

Q1: Why is my ethyl 2-nitropropionate degrading into ethyl pyruvate (α-oxo ester) during nitration or aqueous workup? A1: You are observing an acid-catalyzed Nef reaction. While the classical Nef reaction requires a basic nitronate intermediate, the electron-withdrawing ester group of ethyl 2-nitropropionate makes its α-proton exceptionally acidic. Under strongly acidic conditions, it tautomerizes into a protonated aci-nitro species (nitronic acid). Causality: Water nucleophilically attacks the C=N bond of this highly electrophilic tautomer, leading to the expulsion of nitrous oxide/hydroxylamine and the formation of the α-oxo ester. Resolution: As demonstrated in 1[1], you must avoid prolonged exposure to aqueous acids. Quench reactions with anhydrous MgSO 4​ and use non-aqueous deacylation/workup conditions.

Q2: During enantioselective Michael additions, why am I observing high yields but poor enantiomeric excess (ee%)? A2: Ethyl 2-nitropropionate is frequently used to synthesize precursors for natural products like (+)-NP25302 or (-)-trans-2,5-dimethylproline ethyl ester via Michael addition to methyl vinyl ketone (MVK)[2]. If your ee% is dropping, the uncatalyzed, racemic background reaction is aggressively competing with your chiral catalyst (e.g., modified dihydroquinine). Causality: If the reaction temperature is too high or the electrophile concentration is locally excessive, the kinetic barrier for the uncatalyzed pathway is easily overcome, bypassing the chiral pocket of the catalyst. Resolution: Strictly control the temperature (≤ -20°C) and use a syringe pump for the slow, highly-diluted addition of MVK.

Q3: Why am I isolating aldehyde/oxime decomposition products instead of my desired C-alkylated compound? A3: The nitronate anion of ethyl 2-nitropropionate is an ambident nucleophile. Under standard S N​ 2 conditions with hard electrophiles, O-alkylation is kinetically favored. The resulting nitronic esters are highly unstable and rapidly decompose into aldehydes and oximes. Causality: Hard-hard interactions (per HSAB theory) drive the negatively charged oxygen to attack the electrophile. To achieve C-alkylation, you must shift the mechanism from S N​ 2 to a Single Electron Transfer (SET) S RN​ 1 pathway[3]. Resolution: Utilize reductive alkylating agents (e.g., p-nitrobenzyl chloride) and ensure strict oxygen-free conditions, as O 2​ rapidly quenches the radical chain propagation.

Section 2: Quantitative Impurity Data & Diagnostics

Summarizing the analytical signatures of common impurities allows for rapid NMR/MS diagnosis before committing to downstream steps.

Impurity ProfileDiagnostic Signature ( 1 H NMR / MS)Mechanistic CausePreventive Action
α-Oxo Ester (Nef Impurity) Loss of α-CH (~5.19 ppm, q); distinct C=O shift in 13 C NMRAcid-catalyzed hydrolysis of aci-nitro intermediateMaintain pH > 5 during workup; quench with anhydrous MgSO 4​ .
O-Alkylation Byproducts Aldehyde/Oxime proton peaks (~9.5 - 10.0 ppm)S N​ 2 attack of ambident nitronate oxygen on hard electrophilesShift to S RN​ 1 conditions; use SET-compatible electrophiles.
Racemic Michael Adduct Loss of ee% (Detected via Chiral HPLC)Thermal uncatalyzed background addition competing with catalystT < -20°C; optimize chiral catalyst loading; slow electrophile addition.
Dimerization / Condensation Complex multiplet (~2.5-3.5 ppm); Higher M+ massIntermolecular condensation of the highly reactive nitronateHigh dilution techniques; avoid excess base.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, protocols must contain internal logic checks. Do not proceed to subsequent costly steps (like high-pressure hydrogenations) without passing these validation gates.

Protocol A: S RN​ 1 C-Alkylation of Ethyl 2-Nitropropionate

Objective: Force C-alkylation over O-alkylation via a radical-nucleophilic substitution pathway.

  • Degassing (Critical): Sparge anhydrous DMF with Argon for a minimum of 30 minutes.

    • Causality: Oxygen is a potent diradical that acts as a scavenger, terminating the S RN​ 1 chain reaction and leaving unreacted starting material.

  • Deprotonation: Cool the system to 0°C. Add 1.05 equivalents of NaH to the ethyl 2-nitropropionate solution to quantitatively form the nitronate anion.

  • Alkylation: Add the reductive alkylating agent (e.g., p-nitrobenzyl chloride) in a single portion.

  • Validation Check (Self-Validating Step): Run a parallel 100 µL micro-scale reaction open to the atmosphere. If the main argon-purged reaction proceeds to completion but the air-exposed micro-reaction fails (yielding only starting material), the S RN​ 1 radical mechanism is confirmed. This validates that your main system's atmospheric integrity was successfully maintained.

  • Workup: Quench with degassed water, extract with diethyl ether, and wash with brine to remove DMF.

Protocol B: Enantioselective Michael Addition to MVK

Objective: Prevent racemic background reactions during the synthesis of chiral precursors.

  • Catalyst Preparation: Dissolve the modified dihydroquinine catalyst (10 mol%) in rigorously dried toluene under argon.

  • Substrate Addition: Add 1.0 eq of ethyl 2-nitropropionate. Cool the reaction vessel strictly to -20°C using a cryocooler.

    • Causality: The low temperature suppresses the activation energy required for the uncatalyzed background reaction.

  • Electrophile Addition: Add 1.2 eq of methyl vinyl ketone (MVK) dropwise over 2 hours via a programmable syringe pump.

  • Validation Check (Self-Validating Step): Before quenching the bulk mixture, withdraw a 10 µL aliquot, filter it rapidly through a silica plug with hexanes/EtOAc, and analyze it via Chiral HPLC. If the ee% is < 90%, halt the process. Evaluate catalyst integrity and moisture content before proceeding to the costly Pd/C hydrogenation step.

  • Isolation: Quench with cold aqueous NH 4​ Cl, extract with EtOAc, and purify via flash chromatography.

References

  • Synthesis of α-Nitro Carbonyls via Nitrations in Flow The Journal of Organic Chemistry (ACS)
  • Structure reassignment and synthesis of Jenamidines A1/A2, synthesis of (+)-NP25302, and formal synthesis of SB-311009 analogues PubMed (NIH)
  • Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review ResearchG

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of (R,S)-2-Nitro-propionic Acid Ethyl Ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the reactivity of (R,S)-2-nitro-propionic acid eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the reactivity of (R,S)-2-nitro-propionic acid ethyl ester. This guide is designed to provide in-depth, field-proven insights into the critical role solvents play in modulating the reaction pathways of this versatile nitroalkane. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot experiments effectively and design robust, reproducible synthetic routes.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of nitroalkanes in solution. Understanding these concepts is crucial for rational solvent selection and for interpreting experimental outcomes.

Q1: What is the primary mode of reactivity for 2-nitro-propionic acid ethyl ester?

Answer: The primary reactivity stems from the acidity of the α-proton (the hydrogen atom on the carbon bearing the nitro group). The electron-withdrawing nature of the adjacent nitro and ester groups makes this proton susceptible to abstraction by a base. This deprotonation generates a resonance-stabilized nitronate anion, which is a potent nucleophile.

The entire reaction pathway begins with this deprotonation event. Consequently, the choice of solvent has a profound impact on the ease of this step and the subsequent stability and reactivity of the resulting anion.[1]

Q2: I've heard of the "nitroalkane anomaly." What is it, and how does it affect my experiments?

Answer: The "nitroalkane anomaly" refers to the unusual Brønsted relationship (the correlation between reaction rates and acid-base equilibria) observed for the deprotonation of nitroalkanes in water.[2][3] Essentially, while product stability (equilibrium acidity) increases with substitution (e.g., 2-nitropropane is a stronger acid than nitromethane in water), the rate of proton abstraction does not increase as much as expected.[4]

This phenomenon is explained by the Principle of Nonperfect Synchronization (PNS) .[2] The deprotonation involves significant electronic and geometric reorganization as the carbon atom rehybridizes from sp³ to sp². In protic solvents, factors that stabilize the final nitronate product, such as solvent reorganization and hydrogen bonding to the nitro group's oxygen atoms, lag behind the actual proton transfer at the transition state.[2][3] This lag results in a transition state that is less stabilized than the final product, leading to a higher-than-expected activation barrier.

For your experiments, this means:

  • Protic Solvents (e.g., water, methanol): Expect slower deprotonation rates than you might predict based on pKa values alone. These solvents excel at solvating the initial nitroalkane and the final nitronate anion through hydrogen bonding, but they poorly solvate the charge-delocalized transition state.[2][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are poor hydrogen-bond donors and do not solvate anions as strongly as protic solvents. This leads to a less stable (more reactive) base and a significantly destabilized ground state for the nitronate. The result is often a dramatic increase in the rate constants for deprotonation and subsequent reactions.[5][6]

Q3: How do I choose the right solvent for my reaction?

Answer: The choice depends on the specific reaction you are running (e.g., Henry reaction, Michael addition) and the desired outcome (rate, selectivity).

Solvent ClassExamplesEffect on Reactivity & Rationale
Polar Protic Water, Methanol, EthanolSlows down deprotonation. Stabilizes the ground state of the nitroalkane and the final nitronate anion via hydrogen bonding more effectively than the transition state.[2] Can be useful for controlling highly exothermic reactions or when the subsequent steps require proton sources.
Polar Aprotic DMSO, DMF, AcetonitrileAccelerates deprotonation significantly. Poorly solvates the base and the resulting nitronate anion, making them more reactive.[6] Ideal for reactions where C-C bond formation is the rate-limiting step after deprotonation.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneVariable, often slow. The low dielectric constant can lead to ion pairing of the base and the nitronate, affecting reactivity.[5] Solubility of the nitroalkane and the base becomes a primary concern. Often used when substrate or catalyst solubility dictates the choice.

Section 2: Experimental Design and Monitoring Protocols

A systematic approach is key to understanding solvent effects. Below are validated protocols for setting up and monitoring your reactions.

Protocol 1: General Procedure for a Base-Catalyzed Reaction

This protocol provides a framework for studying the addition of (R,S)-2-nitro-propionic acid ethyl ester to an electrophile (e.g., an aldehyde for a Henry reaction or an α,β-unsaturated ketone for a Michael addition).

Materials:

  • (R,S)-2-Nitro-propionic acid ethyl ester[7]

  • Electrophile (e.g., benzaldehyde)

  • Base (e.g., DBU, triethylamine)

  • Anhydrous solvents of interest (e.g., Toluene, THF, Acetonitrile, DMSO)

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the electrophile (1.0 eq).

  • Add the chosen anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M).

  • Begin stirring and cool the mixture to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • In a separate flask, prepare a solution of (R,S)-2-nitro-propionic acid ethyl ester (1.1 eq) in the same anhydrous solvent.

  • Add the nitroester solution to the reaction flask.

  • Slowly add the base (e.g., 0.1 eq) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction progress using a suitable analytical technique (see Protocol 2).

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).[8]

  • Proceed with standard aqueous workup and extraction using an appropriate organic solvent (e.g., ethyl acetate).

Workflow for Experimental Setup

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup A Flame-dry glassware under vacuum B Establish inert atmosphere (N2/Ar) A->B C Add electrophile (1.0 eq) & anhydrous solvent B->C D Cool to target temperature (e.g., 0 °C) C->D E Add nitroester solution (1.1 eq) D->E F Add base (0.1 eq) dropwise E->F G Monitor reaction (TLC, NMR, etc.) F->G H Quench with sat. aq. NH4Cl G->H Upon completion I Aqueous workup & extraction H->I J Purify product (e.g., chromatography) I->J

Caption: Workflow for a base-catalyzed nitroalkane addition.

Protocol 2: Monitoring Reaction Kinetics

Accurate monitoring is essential for quantifying solvent effects.

Method A: In-situ ¹H NMR Spectroscopy

  • Rationale: NMR provides direct structural information and allows for the quantification of reactants, products, and intermediates without sample workup.[9][10] It is a powerful tool for determining reaction rates.[11][12]

  • Procedure:

    • Set up the reaction directly in an NMR tube using deuterated solvents. If deuterated solvents are not feasible, use a coaxial insert containing a lock solvent.

    • Acquire an initial spectrum (t=0) before adding the catalyst.

    • After adding the base, acquire spectra at regular time intervals.

    • Integrate characteristic, non-overlapping peaks for the starting material and product.

    • Plot the concentration (or relative integral value) of the starting material or product versus time to determine the reaction rate.

Method B: UV-Visible Spectroscopy

  • Rationale: The formation of the nitronate anion from the nitroalkane results in a new, strong chromophore that absorbs in the UV-Vis region, making it an excellent method for monitoring the initial deprotonation step.

  • Procedure:

    • Prepare a solution of the nitroester in the solvent of interest in a quartz cuvette.

    • Record the initial absorbance spectrum.

    • Inject a solution of the base into the cuvette and immediately begin acquiring spectra at fixed time intervals.

    • Monitor the growth of the absorbance peak corresponding to the nitronate anion.

    • Use the Beer-Lambert law (A = εbc) to correlate absorbance with concentration and determine the rate of formation.

Section 3: Troubleshooting Guide

Q4: My reaction is extremely slow or not proceeding to completion. What are the likely causes?

Answer: This is a common issue, particularly in non-optimal solvents.

Potential CauseTroubleshooting Steps & Explanation
Poor Solvent Choice If using a protic solvent (e.g., methanol), the transition state for deprotonation is poorly stabilized, leading to a high activation barrier.[2] Solution: Switch to a polar aprotic solvent like DMSO or DMF to dramatically increase the rate.[6]
Insufficiently Strong Base The pKa of the α-proton of the nitroester must be considered. A base that is too weak will not deprotonate the nitroalkane effectively. Solution: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Reversibility (Retro-Reaction) The C-C bond formation step (e.g., Henry or Michael reaction) is often reversible.[13][14] The equilibrium may lie on the side of the starting materials. Solution: Try lowering the reaction temperature to favor the forward reaction thermodynamically. In some cases, removing a byproduct (like water in a Henry reaction) can drive the equilibrium forward.
Poor Solubility The substrate or base may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction. Solution: Increase the temperature slightly or switch to a solvent in which all components are fully soluble.
Q5: I'm observing significant side product formation. What are they and how can I prevent them?

Answer: Side reactions are often a consequence of the high reactivity of the intermediates or harsh reaction conditions.

Side ProductFormation Mechanism & Prevention
Nitroalkene (from Dehydration) In Henry (nitro-aldol) reactions, the resulting β-nitro alcohol can eliminate water under basic conditions, especially at elevated temperatures.[15][16] Prevention: Run the reaction at a lower temperature (e.g., 0 °C or below). Use only a catalytic amount of a weaker base. Quench the reaction with a mild acid as soon as it is complete to neutralize the base.[8]
Di-addition/Poly-addition The initial Michael adduct may still have an acidic proton and can react with another molecule of the acceptor.[13] Prevention: Use a slight excess of the nitroalkane relative to the Michael acceptor. Add the base slowly to the mixture to keep the concentration of the deprotonated adduct low.[13]
Nef Reaction Products (Ketone/Aldehyde) If the reaction is worked up under strongly acidic conditions, the nitronate intermediate can be hydrolyzed to a carbonyl compound.[13][17] Prevention: Use a neutral or mildly acidic quench (e.g., saturated aqueous NH₄Cl) instead of strong mineral acids during workup.
Reaction Pathway and Side Reactions

G A Nitroester + Electrophile B Nitronate Anion A->B + Base - H+ B->A Retro-Reaction C Desired Adduct (β-Nitro Alcohol/Ester) B->C + Electrophile F Side Product: Nef Reaction (Ketone) B->F Acidic Workup C->B Retro-Addition D Side Product: Nitroalkene (Dehydration) C->D - H2O (Base, Heat) E Side Product: Di-addition Product C->E + Electrophile (if acidic proton remains)

Caption: Competing pathways in nitroester reactions.

References

  • Bordwell, F.G., et al. (1975). Intrinsic acidities of carbon acids: the nitroalkanes. Solvation effects in water and DMSO. Journal of the American Chemical Society. Available at: [Link]

  • Major, D.T., York, D.M., & Gao, J. (2005). Solvent Polarization and Kinetic Isotope Effects in Nitroethane Deprotonation and Implications to the Nitroalkane Oxidase Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Ager, D.J., et al. (2008). An Experimental Study on the Effects of Solvents on the Rate and Selectivity of Organic Reactions. Spiral, Imperial College London. Available at: [Link]

  • Major, D.T., York, D.M., & Gao, J. (2005). Solvent polarization and kinetic isotope effects in nitroethane deprotonation and implications to the nitroalkane oxidase reaction. PubMed. Available at: [Link]

  • McMahon, T.B., & Kebarle, P. (1977). Substituent and Solvation Effects on Gas-Phase Acidities. Journal of the American Chemical Society. Available at: [Link]

  • Raju, S.R. (2013). How to study a solvent's effect on the rate of reaction? ResearchGate. Available at: [Link]

  • Arnett, E.M., & Reich, R. (1980). Primary kinetic hydrogen isotope effects in deprotonations of a nitroalkane by intramolecular phenolate groups. Journal of the American Chemical Society. Available at: [Link]

  • PubChem (2026). Propanoic acid, 2-nitro-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Glasser, B.J., et al. (1999). An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. Organic Process Research & Development. Available at: [Link]

  • Sastry, G.M., et al. (2012). KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. JETIR. Available at: [Link]

  • Duan, C., et al. (2023). Machine learning from quantum chemistry to predict experimental solvent effects on reaction rates. Chemical Science. Available at: [Link]

  • Folić, M., Adjiman, C.S., & Pistikopoulos, E.N. (2007). The design of solvents for optimal reaction rates. AIChE Journal. Available at: [Link]

  • Bernasconi, C.F. (2002). The nitroalkane anomaly - solvent dependence. Journal of the American Chemical Society. Available at: [Link]

  • Unknown Author (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source.
  • Cheméo (2026). Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). Cheméo. Available at: [Link]

  • NIST (2026). Ethyl 2-nitropropionate. NIST WebBook. Available at: [Link]

  • Hepler, L.G., & O'Hara, W.F. (1963). Acid Ionizations of Nitroalkanes in Aqueous Solution. Journal of Physical Chemistry. Available at: [Link]

  • MDPI (2022). Nitroaldol Reaction. Encyclopedia. Available at: [Link]

  • Mahmoud, A.R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Sastry, G.M., & Rao, P.V. (2012). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. JETIR. Available at: [Link]

  • Izutsu, K. (2002). Solvent Effects on Acid–Base Strength. In Acid-Base Dissociation Constants in Dipolar Aprotic Solvents. Available at: [Link]

  • Anderson, J.C., et al. (2013). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia (2026). Henry reaction. Wikipedia. Available at: [Link]

  • NIST (2026). Ethyl 2-nitropropionate. NIST WebBook. Available at: [Link]

  • Organic Chemistry Portal (2023). Henry Reaction. Organic Chemistry Portal. Available at: [Link]

  • PubChem (2021). (R,S)-2-Nitro-propionic acid ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Nair, P.M., & Vasi, I.G. (1960). Kinetic studies in ester hydrolysis. Journal of the Indian Chemical Society.
  • Paudel, Y.N., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2022). NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Gribble, G.W., & Pelkey, E.T. (2017). NMR Spectroscopy, Reaction Mechanism, Organic Chemistry. Education in Chemistry. Available at: [Link]

  • NIST (2026). Ethyl 2-nitropropionate. NIST WebBook. Available at: [Link]

  • Morris, M.J., et al. (2018). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • Lloyd-Jones, G.C. (2022). Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Ocean Insight (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Ocean Insight. Available at: [Link]

  • Lloyd-Jones, G.C. (2022). Mechanistic Analysis by NMR Spectroscopy: a Users Guide. ResearchGate. Available at: [Link]

Sources

Troubleshooting

minimizing side reactions in (R,S)-2-nitro-propionic acid ethyl ester Michael additions

Welcome to the Technical Support Center for advanced C–C bond-forming reactions. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced C–C bond-forming reactions. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (R,S)-2-nitro-propionic acid ethyl ester (ethyl 2-nitropropionate).

Because this nucleophile possesses only a single α -proton, its conjugate addition to a Michael acceptor inherently generates a highly valuable all-carbon quaternary stereocenter. However, the reaction is frequently compromised by competing thermodynamic pathways and side reactions. This center provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.

Mechanistic Troubleshooting Workflow

TroubleshootingTree Start Issue Detected in Michael Addition Polymerization Viscous Mixture / Acceptor Polymerization Start->Polymerization Nef Loss of Nitro Group / Nef Reaction Start->Nef Retro Low Yield / Retro-Michael Start->Retro Racemic Low Enantiomeric Excess (Background Rxn) Start->Racemic Sol1 Use Milder Base (e.g., DABCO, Et3N) or Syringe Pump Polymerization->Sol1 Sol2 Buffer Quench (Avoid Strong Acid) Nef->Sol2 Sol3 Lower Temp & Trap Kinetic Product Retro->Sol3 Sol4 Bifunctional Organocatalyst (Thiourea/Squaramide) Racemic->Sol4 Success Optimized Quaternary Stereocenter Yield Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Logical troubleshooting workflow for ethyl 2-nitropropionate Michael additions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns highly viscous, and I cannot isolate the product. What is happening? A1: You are observing the anionic polymerization of your Michael acceptor. Activated olefins (such as methyl vinyl ketone or acrylates) readily polymerize under the basic conditions required to generate the nitronate anion [1].

  • Causality & Solution: Strong bases (e.g., NaOEt, NaOH) create high local concentrations of reactive enolates that attack the acceptor indiscriminately. Because ethyl 2-nitropropionate is relatively acidic (pKa ~6), you do not need a strong base. Switch to a milder amine base like DABCO or triethylamine [2]. Additionally, add the acceptor slowly via a syringe pump to keep its instantaneous concentration near zero, favoring the bimolecular Michael addition over chain-growth polymerization.

Q2: I am losing the nitro group during workup, and NMR shows a new ketone peak. How do I prevent this? A2: This is the classic Nef reaction. When the intermediate nitronate salt is subjected to strong aqueous acids (pH < 1) during the quench, it undergoes protonation and subsequent hydrolysis to yield a carbonyl compound and nitrous oxide [1].

  • Causality & Solution: To preserve the nitro group for downstream transformations (such as reduction to an amine for natural product synthesis), you must quench the reaction with a mild proton source. Use a buffered solution such as saturated aqueous ammonium chloride (NH 4​ Cl) at 0 °C to safely neutralize the base without triggering hydrolysis.

Q3: I am getting low yields despite complete consumption of the starting material, and no polymer is observed. What is wrong? A3: You are likely experiencing a Retro-Michael reaction. The Michael addition is inherently reversible and under thermodynamic control [3]. If the reaction is left too long at ambient temperature, the equilibrium can shift backward.

  • Causality & Solution: Lower the reaction temperature to trap the kinetic product. Alternatively, utilizing a Lewis acid catalyst like Yb(OTf) 3​ can coordinate the intermediate nitronate and the carbonyl oxygen, effectively locking the adduct in place and preventing the reverse reaction [2].

Q4: When attempting an asymmetric addition, my enantiomeric excess (ee) is exceptionally poor. Why? A4: The background racemic reaction is outcompeting your chiral catalyst. Even trace amounts of uncoordinated base can catalyze the non-selective addition of the nitroester.

  • Causality & Solution: Employ bifunctional organocatalysts (e.g., modified dihydroquinine or squaramides) that simultaneously activate the nucleophile via a tertiary amine and the electrophile via hydrogen bonding [2]. Run the reaction in non-polar solvents (e.g., CH 2​ Cl 2​ or toluene) at cryogenic temperatures (-20 °C to -40 °C) to suppress the unanalyzed background racemic pathway.

Self-Validating Experimental Protocol

Enantioselective Michael Addition to Methyl Vinyl Ketone (MVK) This protocol is optimized to suppress polymerization, Nef hydrolysis, and background racemization, yielding the optically pure precursor for (-)-trans-2,5-dimethylproline ethyl ester [2]. Every step incorporates a self-validating check to ensure system integrity before proceeding.

Step 1: Catalyst and Reagent Preparation

  • Action: Flame-dry a Schlenk flask under argon. Dissolve 1.0 equivalent of (R,S)-2-nitro-propionic acid ethyl ester and 0.05 equivalents of a bifunctional modified dihydroquinine catalyst in anhydrous CH 2​ Cl 2​ (0.2 M).

  • Validation Check: Visually inspect the solution; it must remain clear and colorless. Any yellowing indicates premature degradation or impurities in the nitroester starting material.

Step 2: Temperature Equilibration and Addition

  • Action: Cool the reaction vessel to -20 °C using a cryocooler. Load 1.2 equivalents of freshly distilled MVK into a syringe and add it dropwise over 2 hours using a syringe pump.

  • Causality: Slow addition at sub-zero temperatures ensures the instantaneous concentration of MVK remains strictly limited, completely shutting down anionic polymerization while favoring the catalyst-bound kinetic transition state.

Step 3: Reaction Monitoring

  • Action: Stir at -20 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Validation Check: The disappearance of the nitroester spot and the appearance of a single, lower-R f​ UV-active spot confirms complete conversion. If the starting material persists, verify the anhydrous nature of your solvent, as water disrupts the catalyst's hydrogen-bonding network.

Step 4: Buffered Quench and Workup

  • Action: Quench the reaction strictly at -20 °C by adding 5 mL of saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Check: Test the aqueous layer with pH paper; it must read ~6–7. This confirms the environment is mild enough to prevent Nef hydrolysis.

Step 5: Product Verification

  • Action: Purify via flash column chromatography.

  • Validation Check: Obtain a 1 H NMR spectrum. The spectrum must show the complete absence of vinylic protons (5.5–6.5 ppm) and the presence of a sharp singlet integrating to 3H for the newly formed quaternary methyl group (~1.6 ppm).

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the impact of various catalytic systems on side reactions and overall efficiency for the addition of ethyl 2-nitropropionate to MVK. Use this data to select the optimal conditions for your specific synthetic constraints.

Catalyst / Base SystemBase StrengthTemp (°C)Dominant Side ReactionYield (%)Enantiomeric Excess (%)
NaOH / EtOH Strong25Polymerization, Nef< 20N/A
DABCO (0.1 eq) Moderate25Retro-Michael (if prolonged)980 (Racemic)
Yb(OTf) 3​ (10 mol%) Lewis Acid25None990 (Racemic)
Modified Dihydroquinine Mild-20Background Racemic8589
Bifunctional Squaramide Mild-40None9095

References

  • Snider, B. B., et al. "Structure reassignment and synthesis of Jenamidines A1/A2, synthesis of (+)-NP25302, and formal synthesis of SB-311009 analogues." Journal of Organic Chemistry, 2006, 71(22), 8579–8590. URL:[Link]

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry, 2023. URL:[Link]

Optimization

Technical Support Center: Optimal Purification of (R,S)-2-Nitropropionic Acid Ethyl Ester

Introduction: The enantiomers of 2-nitropropionic acid ethyl ester are critical chiral building blocks in synthetic organic chemistry. Obtaining these compounds in high enantiomeric purity is often a significant challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The enantiomers of 2-nitropropionic acid ethyl ester are critical chiral building blocks in synthetic organic chemistry. Obtaining these compounds in high enantiomeric purity is often a significant challenge due to their similar physical and chemical properties. This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals. It details three primary methods for chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization. Each section includes the underlying scientific principles, detailed experimental protocols, and an extensive troubleshooting Q&A to address common issues encountered in the laboratory.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving optimal resolution.[1][2]

Troubleshooting Guide (Q&A Format)

Q1: My enantiomeric peaks are co-eluting or show poor resolution (Rs < 1.5). What are the likely causes and how can I fix this?

A1: Poor resolution is the most common challenge in chiral method development. The root cause typically lies in the selection of the stationary phase or the composition of the mobile phase.

  • Cause - Inappropriate Column Selection: The "three-dimensional" nature of chiral recognition means that a column that works for one compound may not work for another, even if they are structurally similar.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[3][4]

    • Solution: Screen a variety of CSPs. A good starting set includes columns with different selectors, such as amylose and cellulose derivatives.[5][6]

  • Cause - Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Solution: Systematically vary the mobile phase. In normal-phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the nonpolar solvent (e.g., hexane, heptane).[1][7] Small changes can have a significant impact on selectivity.[3]

  • Cause - Temperature Effects: Column temperature can affect the thermodynamics of chiral recognition.

    • Solution: Optimize the column temperature. Decreasing the temperature often increases chiral selectivity, though it may also increase backpressure and analysis time.[6]

Q2: I'm observing poor peak shape (tailing, fronting, or splitting). What should I investigate?

A2: Poor peak shape can compromise resolution and quantification.[8]

  • Cause - Peak Tailing: This is often caused by unwanted interactions between the analyte and the silica support of the CSP, or by using an incorrect mobile phase pH (in reversed-phase).[9]

    • Solution: For acidic compounds like 2-nitropropionic acid, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the stationary phase.[1][9]

  • Cause - Peak Fronting: This is typically a sign of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[9][10]

    • Solution: Reduce the sample concentration or injection volume.[9] Always dissolve the sample in the initial mobile phase whenever possible.[11]

  • Cause - Split Peaks: This can be caused by a partially blocked column inlet frit, a column void, or incompatibility between the sample solvent and the mobile phase.[8][9][11]

    • Solution: First, try reversing the column and flushing it to dislodge any blockage.[8][12] If the problem persists, check for a void at the column inlet. Ensure your sample solvent is compatible with the mobile phase.[10]

Experimental Workflow and Protocol

HPLC_Workflow cluster_screening Phase 1: Method Screening cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Finalization Start Prepare Racemic Standard (1 mg/mL in mobile phase) Screen_Columns Screen on 2-3 CSPs (e.g., Amylose & Cellulose based) Start->Screen_Columns Screen_Modes Test Multiple Modes (Normal, Polar Organic, Reversed-Phase) Screen_Columns->Screen_Modes Check_Rs Resolution (Rs) > 1.5? Screen_Modes->Check_Rs Optimize_MP Fine-tune Mobile Phase (Adjust modifier ratio by 1-5%) Check_Rs->Optimize_MP No Final_Method Optimized Method Check_Rs->Final_Method Yes Optimize_Temp Optimize Temperature (Test 15°C, 25°C, 40°C) Optimize_MP->Optimize_Temp Optimize_Flow Adjust Flow Rate (e.g., 0.5-1.5 mL/min) Optimize_Temp->Optimize_Flow Optimize_Flow->Check_Rs

Caption: Chiral HPLC Method Development Workflow.

Detailed Protocol: Chiral HPLC Screening

  • Column Selection: Begin by screening with polysaccharide-based columns, such as one cellulose-based and one amylose-based CSP.

  • Mobile Phase Preparation (Normal Phase Screening):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)

    • Add 0.1% Trifluoroacetic Acid (TFA) to each mobile phase to improve peak shape for the acidic analyte.[1]

  • Sample Preparation: Dissolve (R,S)-2-nitropropionic acid ethyl ester in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the nitro group provides some UV absorbance).

    • Injection Volume: 5 µL

  • Screening and Optimization:

    • Inject the sample onto each column with each mobile phase.

    • If partial separation is observed, optimize the mobile phase by adjusting the alcohol percentage in 2-5% increments.[7]

    • If resolution is still suboptimal, optimize the temperature and flow rate.[6]

ParameterInitial Screening ConditionsOptimization Range
Chiral Stationary Phase Cellulose & Amylose derivativesN/A
Mobile Phase (Normal) Hexane/IPA (90:10), Hexane/EtOH (90:10)Hexane/Alcohol (98:2 to 80:20)
Modifier 0.1% TFA0.05% - 0.2% TFA
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Temperature 25 °C10 °C - 40 °C

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[13][14] For an ester like (R,S)-2-nitropropionic acid ethyl ester, this can be either enantioselective hydrolysis of the ester or transesterification. The result is a mixture of one enantiomer of the starting material and the product from the other enantiomer, which can then be separated by conventional methods like column chromatography.

Troubleshooting Guide (Q&A Format)

Q1: The reaction is very slow or shows no conversion. What can I do?

A1: Low reactivity is a common issue in biocatalysis.

  • Cause - Enzyme Choice: Not all lipases are effective for all substrates. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Candida rugosa (CRL) are common starting points due to their broad substrate scope.[15][16]

    • Solution: Screen a panel of different lipases. Consider both free and immobilized enzymes; immobilization can significantly improve stability and reusability.[17]

  • Cause - Solvent System: The organic solvent can dramatically affect enzyme activity and selectivity.

    • Solution: Test a range of solvents with varying polarities, such as hexane, toluene, and diisopropyl ether (DIPE).[18]

  • Cause - Water Activity: In organic media, a small amount of water is essential for lipase activity, but too much can lead to unwanted hydrolysis.

    • Solution: For transesterification reactions, ensure the solvent is anhydrous by using molecular sieves. For hydrolysis, the amount of water is a critical parameter to optimize.

Q2: The enantiomeric excess (e.e.) of my product is low. How can I improve the selectivity (E-value)?

A2: Low enantioselectivity is a frequent hurdle. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity.

  • Cause - Suboptimal Temperature: Temperature affects the flexibility of the enzyme, which in turn influences its selectivity.

    • Solution: Screen a range of temperatures. Often, lower temperatures lead to higher enantioselectivity, albeit at the cost of a slower reaction rate.

  • Cause - Acyl Donor (in Transesterification): The choice of acyl donor can influence the enzyme's selectivity.

    • Solution: Screen different acyl donors. Vinyl acetate is often used as it produces an enol that tautomerizes to acetaldehyde, making the reaction irreversible.[15] However, other esters may offer better selectivity.[18]

  • Cause - Additives: The addition of co-solvents or certain compounds can sometimes alter the enzyme's conformation and improve selectivity.[19][20][21]

    • Solution: Experiment with the addition of small amounts of co-solvents like THF or the use of additives, though this is highly system-dependent.[20]

Experimental Workflow and Protocol

Enzyme_Workflow cluster_screening Phase 1: Biocatalyst Screening cluster_optimization Phase 2: Condition Optimization cluster_final Phase 3: Work-up & Separation Start Dissolve Racemic Ester in Organic Solvent Screen_Enzymes Screen 3-4 Lipases (e.g., CAL-B, PCL, CRL) Start->Screen_Enzymes Screen_Solvents Test Different Solvents (Hexane, Toluene, DIPE) Screen_Enzymes->Screen_Solvents Check_Conversion Monitor Conversion & e.e. (by Chiral GC/HPLC) Screen_Solvents->Check_Conversion Optimize_Temp Optimize Temperature (e.g., 20°C to 50°C) Check_Conversion->Optimize_Temp Low e.e. Workup Reaction Work-up (Filter enzyme, evaporate solvent) Check_Conversion->Workup Optimal Optimize_Time Optimize Reaction Time (Target ~50% conversion) Optimize_Temp->Optimize_Time Optimize_Time->Check_Conversion Purify Purify Products (Column Chromatography) Workup->Purify Final_Products Enriched Ester & Product Purify->Final_Products

Caption: Enzymatic Kinetic Resolution Workflow.

Detailed Protocol: Lipase-Catalyzed Hydrolysis

  • Reaction Setup: To a solution of (R,S)-2-nitropropionic acid ethyl ester (1.0 mmol) in 10 mL of a phosphate buffer (0.1 M, pH 7.0) / Diisopropyl ether (DIPE) mixture (7:3 v/v), add the lipase (e.g., 100 mg of Candida rugosa lipase).[15]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) in an incubator shaker.

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot of the organic layer. Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining ester. The goal is to stop the reaction at or near 50% conversion to maximize the yield and e.e. of both the unreacted starting material and the acid product.

  • Work-up: Once ~50% conversion is reached, separate the organic layer. Extract the aqueous layer with DIPE (2 x 10 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: The unreacted ester can be purified from the acid product by standard column chromatography on silica gel. The acid can be recovered from the aqueous phase after acidification and extraction.

ParameterScreening ConditionsOptimization Goal
Enzyme CAL-B, PCL, CRLHighest E-value
Solvent Toluene, Hexane, DIPE, Buffer/Co-solventBalance activity and selectivity
Temperature 30 °CMaximize E-value
Reaction Time 2-48 hoursAchieve ~50% conversion

Section 3: Diastereomeric Crystallization

This classical resolution method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[22] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[22] For (R,S)-2-nitropropionic acid ethyl ester, the ester would first be hydrolyzed to the corresponding racemic acid. This acid is then reacted with a chiral base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts.

Troubleshooting Guide (Q&A Format)

Q1: No crystals are forming from my solution of diastereomeric salts. What should I do?

A1: Failure to crystallize is a common problem.

  • Cause - Solvent Choice: The solvent system is the most critical factor in crystallization. The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

    • Solution: Screen a wide range of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water or hexane).

  • Cause - Concentration: The solution may be too dilute.

    • Solution: Slowly evaporate the solvent to increase the concentration. If an oil forms, try adding a small amount of a miscible anti-solvent to induce crystallization.

  • Cause - Lack of Nucleation: Crystallization may need to be induced.

    • Solution: Try scratching the inside of the flask with a glass rod below the surface of the liquid. If available, add a seed crystal of the desired diastereomer.

Q2: The diastereomeric excess (d.e.) of my crystals is low after filtration. How can I improve the purity?

A2: Achieving high purity often requires optimization.

  • Cause - Cooling Rate: Cooling the solution too quickly can trap impurities and the other diastereomer in the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer.[23]

  • Cause - Equilibration: The separation relies on the difference in solubility between the two diastereomers.

    • Solution: After crystallization, allow the slurry to stir at the final temperature for a period (e.g., several hours to overnight) to allow for equilibration, which can improve the purity of the solid phase.[23]

  • Cause - Inefficient Resolving Agent: The chosen resolving agent may not provide sufficient discrimination between the enantiomers, leading to salts with similar solubilities.

    • Solution: If optimization fails, test other commercially available chiral resolving agents (e.g., brucine, (S)-diphenyl(pyrrolidin-2-yl)methanol).[24][25]

Experimental Workflow and Protocol

Crystallization_Workflow cluster_prep Phase 1: Salt Formation cluster_cryst Phase 2: Crystallization cluster_final Phase 3: Liberation & Analysis Start Hydrolyze Racemic Ester to Racemic Acid React React Acid with Chiral Base (e.g., (R)-1-phenylethylamine) Start->React Dissolve Dissolve Diastereomeric Salts in Hot Solvent React->Dissolve Cool Cool Slowly to Induce Crystallization Dissolve->Cool Filter Filter to Isolate Less-Soluble Diastereomer Cool->Filter Liberate Liberate Enantiopure Acid (Acidify salt) Filter->Liberate Analyze Analyze Purity (d.e. / e.e.) by Chiral HPLC Liberate->Analyze Final_Product Enantiopure Acid Analyze->Final_Product

Caption: Diastereomeric Crystallization Workflow.

Detailed Protocol: Resolution via Diastereomeric Salt Formation

  • Hydrolysis: Hydrolyze (R,S)-2-nitropropionic acid ethyl ester to (R,S)-2-nitropropionic acid using standard conditions (e.g., LiOH in THF/H₂O).

  • Salt Formation: Dissolve the racemic acid (1.0 mmol) in a minimal amount of hot ethanol. In a separate flask, dissolve an equimolar amount of a chiral amine (e.g., (R)-1-phenylethylamine, 1.0 mmol) in the same solvent. Combine the two hot solutions.[25]

  • Crystallization: Allow the combined solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C) overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the less-soluble diastereomeric salt.

  • Liberation of the Enantiomer: Dissolve the filtered salt in water and acidify with 1M HCl to pH 1-2. Extract the liberated enantiopure acid with ethyl acetate. Dry the organic layer and evaporate the solvent.

  • Analysis: Determine the enantiomeric excess of the recovered acid by converting it back to the ethyl ester (or another suitable derivative) and analyzing by chiral HPLC. The more-soluble diastereomer remains in the filtrate and can be recovered by evaporation, followed by the same liberation procedure.

ParameterScreening ConditionsOptimization Goal
Resolving Agent (R)-1-phenylethylamine, BrucineHigh diastereomeric excess (d.e.)
Solvent Ethanol, Methanol, Acetone, Ethyl AcetateGood yield and high purity of one diastereomer
Cooling Rate Slow cooling (benchtop -> fridge)Maximize crystal purity
Equilibration Time 1-24 hoursImprove d.e. of the crystalline solid

References

  • Enhancing the Enantioselectivity of Lipase in Transesterification by Substrate Matching: An Enzyme Memory Based Approach. American Chemical Society.
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2012). Lipase improvement: goals and strategies. Protein Engineering, Design and Selection, 25(10), 617-627.
  • Enhancement of Selectivity and Reactivity of Lipases by Additives.
  • Nishigaki, T., Yasufuku, Y., Murakami, S., Ebara, Y., & Ueji, S. (2008). Great Improvement of the Enantioselectivity of Lipase-Catalyzed Hydrolysis and Esterification Using Co-Solvents as an Additive. Bulletin of the Chemical Society of Japan, 81(5), 617-622.
  • Enhancement of Selectivity and Reactivity of Lipases by Additives. OA Monitor Ireland.
  • Chiral HPLC Method Development for the Enantioselective Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC column selection and method development guide. Sigma-Aldrich.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Shimadzu.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • Development of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner: Review. Indian Journal Of Basic And Applied Medical Research.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Kamal, A., & Nayak, P. S. (2012).
  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Deriv
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
  • Diastereomeric recrystalliz
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • Stalcup, A. M. (2010). Chiral Separations. Annual Review of Analytical Chemistry, 3, 341-363.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (R,S)-2-Nitro-propionic Acid Ethyl Ester Substitutions

Welcome to the technical support center for chemists and researchers working with α-substituted nitro esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and researchers working with α-substituted nitro esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding substitution reactions on (R,S)-2-nitro-propionic acid ethyl ester. The inherent steric congestion around the α-carbon of this substrate presents unique challenges that can hinder reaction efficiency and yield. This document is designed to provide you with the mechanistic insights and practical solutions needed to overcome these obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes rooted in chemical principles and provides a systematic approach to resolving the issue.

Q1: My substitution reaction has a very low yield or fails to proceed. What are the likely causes and how can I fix it?

A1: Issue Analysis and Resolution Strategy

Low conversion is the most common problem when performing substitutions on a sterically hindered secondary nitroalkane like ethyl 2-nitropropionate. The primary barrier is the difficulty for a nucleophile to approach the electrophilic carbon, which is shielded by the adjacent methyl and ethyl ester groups. This is a classic example of steric hindrance impeding an SN2-type reaction pathway.[1][2][3][4]

The reaction proceeds via the formation of a nitronate anion, which then acts as the nucleophile. Inefficient deprotonation or subsequent side reactions can severely limit your yield.

Troubleshooting Steps:

  • Verify Deprotonation: The first step is the quantitative formation of the nitronate anion. The α-proton of ethyl 2-nitropropionate has a pKa of approximately 10.2, requiring a sufficiently strong base for complete deprotonation.[5]

    • Action: Ensure your base is strong enough. If you are using a common base like sodium ethoxide (NaOEt) and seeing low conversion, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (KOtBu). These bases are sterically bulky, which minimizes their potential to act as competing nucleophiles.

  • Optimize Solvent Choice: The solvent plays a critical role in stabilizing the nitronate anion and influencing the reaction rate.

    • Action: Switch to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5][6] These solvents are effective at solvating the cation of your base, leaving the nitronate anion "naked" and more reactive.[6] Protic solvents like ethanol can form hydrogen bonds with the nitronate, creating a solvent cage that increases its steric bulk and reduces its nucleophilicity.[3][6]

  • Increase Reaction Temperature: If deprotonation is confirmed and the solvent is appropriate, the energy barrier for the substitution step may be too high at your current temperature.

    • Action: Cautiously increase the reaction temperature in increments of 10 °C. Monitor the reaction closely by TLC or LC-MS to check for product formation versus decomposition. High temperatures can sometimes lead to elimination or other side reactions.[5]

  • Consider the Electrophile: The structure of your alkylating agent is crucial.

    • Action: SN2 reactions are highly sensitive to the steric bulk of the electrophile.[7] Use primary alkyl halides (R-CH₂-X) whenever possible. Secondary halides react poorly, and tertiary halides will likely result in elimination (E2) products instead of substitution.[7][8]

Q2: My reaction produces a significant amount of an O-alkylated byproduct. How can I favor C-alkylation?

A2: Understanding and Controlling C- vs. O-Alkylation

The nitronate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atoms of the nitro group. This duality can lead to the formation of the desired C-alkylated product or the undesired O-alkylated byproduct (an aci-nitro ester). Unfortunately, O-alkylation is often kinetically faster, especially with "hard" electrophiles.[9][10]

Strategies to Promote C-Alkylation:

  • Choice of Solvent: As discussed previously, polar aprotic solvents like DMF and DMSO are superior. They do not solvate the oxygen atoms of the nitronate as strongly as protic solvents, leaving the more nucleophilic carbon atom to react. Using solvents like DMF or DMSO can provide a good yield of the C-alkylated nitro compound.[5]

  • Nature of the Electrophile (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles prefer to react with soft electrophiles, and hard nucleophiles with hard electrophiles. The α-carbon of the nitronate is a "soft" nucleophilic center, while the oxygen atoms are "hard."

    • Action: Use alkylating agents with "softer" leaving groups. For a given alkyl group, the order of softness is R-I > R-Br > R-Cl. Therefore, using an alkyl iodide instead of an alkyl chloride will preferentially direct the reaction toward the soft carbon center.

  • Counter-ion Effects: The cation associated with the nitronate can influence the reaction's regioselectivity.

    • Action: Using a larger, less coordinating cation like Cs⁺ (from Cs₂CO₃) or K⁺ can help dissociate the ion pair in solution, favoring C-alkylation. Smaller, more coordinating cations like Li⁺ can chelate with the oxygen atoms, increasing the likelihood of O-alkylation.

Comparative Table: Optimizing for C-Alkylation
ParameterCondition for O-Alkylation (Undesired)Condition for C-Alkylation (Desired)Rationale
Solvent Polar Protic (e.g., Ethanol, Water)Polar Aprotic (e.g., DMF, DMSO)Protic solvents solvate the oxygen atoms, hindering their reactivity and leaving the carbon more accessible.[6]
Electrophile Hard (e.g., R-Cl, Dimethyl Sulfate)Soft (e.g., R-I, R-Br)Matches the "soft" α-carbon nucleophile according to HSAB theory.
Base Counter-ion Small, Coordinating (e.g., Li⁺)Large, Non-coordinating (e.g., K⁺, Cs⁺)Reduces ion-pairing and chelation at the oxygen atoms.
Temperature Higher TemperaturesLower TemperaturesO-alkylation is often kinetically favored; lower temperatures can sometimes allow the thermodynamically favored C-alkylation to dominate.

Frequently Asked Questions (FAQs)

Why is steric hindrance such a significant issue for (R,S)-2-nitro-propionic acid ethyl ester?

The α-carbon in this molecule is a secondary carbon, bonded to four different groups: a hydrogen, a methyl group, an ethyl ester group, and a nitro group. For a substitution reaction to occur, a nucleophile must approach this carbon from the backside relative to the leaving group (in a theoretical SN2 context, after deprotonation).[1] The bulky ethyl ester and methyl groups physically obstruct this approach path, creating a high-energy transition state and slowing down the reaction rate significantly.[2][3][11]

Can I use a chiral catalyst to achieve a stereoselective substitution on the racemic starting material?

Yes, this is an advanced and powerful strategy. While the starting material is racemic, it is possible to achieve a kinetic resolution or a dynamic kinetic resolution. Using a chiral phase-transfer catalyst or a chiral organocatalyst can create a chiral environment around the nitronate anion.[12][13] This chiral environment can cause one enantiomer of the nitronate to react faster with the electrophile than the other, leading to an enantioenriched product. Research in this area has shown success using catalysts like cinchona alkaloid derivatives for similar transformations.[14]

What are the main competing side reactions besides O-alkylation?

Besides O-alkylation, the primary side reaction to be aware of is elimination . If your alkylating agent is a secondary or tertiary halide, the nitronate anion can act as a base and abstract a proton, leading to the formation of an alkene (E2 elimination).[5][15] Another potential issue is poly-alkylation if the product of the first substitution still possesses an acidic proton and excess base and alkylating agent are present.[10] Finally, under harsh basic conditions or high temperatures, decomposition of the nitroalkane can occur.

Visualizing the Challenge and Solution

Diagram 1: The Steric Hindrance Problem

This diagram illustrates the core challenge: the steric shielding of the α-carbon in ethyl 2-nitropropionate, which hinders the approach of a nucleophile in a substitution reaction.

Caption: Steric shielding of the α-carbon by bulky methyl and ester groups.

Diagram 2: Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered during the substitution reaction.

TroubleshootingFlowchart start Reaction Yield is Low check_sm Check for Starting Material (SM) via TLC / LC-MS start->check_sm sm_present Significant SM Remains check_sm->sm_present no_sm No SM, but Byproducts Formed check_sm->no_sm base Is Base Strong Enough? (pKa > 11) sm_present->base Yes o_alkylation O-Alkylation Detected? no_sm->o_alkylation Yes solve_base Solution: Use stronger, non-nucleophilic base (e.g., DBU, KOtBu) base->solve_base No solvent Is Solvent Polar Aprotic? base->solvent Yes solve_base->solvent solve_solvent Solution: Switch to DMF or DMSO solvent->solve_solvent No temp Is Temperature Optimized? solvent->temp Yes solve_solvent->temp solve_temp Solution: Increase temperature cautiously (monitor for decomposition) temp->solve_temp No end Reaction Optimized temp->end Yes solve_temp->end solve_o_alkylation Solution: 1. Use 'soft' electrophile (R-I) 2. Ensure polar aprotic solvent 3. Use K+ or Cs+ base o_alkylation->solve_o_alkylation Yes elimination Elimination Product Detected? o_alkylation->elimination No solve_o_alkylation->end solve_elimination Solution: Use a primary alkyl halide (R-CH2-X), avoid 2°/3° elimination->solve_elimination Yes elimination->end No solve_elimination->end

Caption: A decision tree for troubleshooting low-yield substitution reactions.

Protocol: Optimized Alkylation of Ethyl 2-Nitropropionate

This protocol provides a robust starting point for the alkylation of ethyl 2-nitropropionate with a primary alkyl iodide, incorporating the principles discussed above.

Materials:

  • (R,S)-2-nitro-propionic acid ethyl ester

  • Potassium tert-butoxide (KOtBu)

  • 1-Iodobutane (or other primary alkyl iodide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R,S)-2-nitro-propionic acid ethyl ester (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Deprotonation: Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous DMF to the reaction mixture over 15 minutes. Stir the resulting solution at 0 °C for 30 minutes. A color change (typically to yellow or orange) should be observed, indicating nitronate formation.

  • Alkylation: Add the primary alkyl iodide (1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench by pouring the mixture into a separatory funnel containing cold, saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure C-alkylated product.

References

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society. [Link]

  • Conjugate Addition of Nitroalkanes to an Acrylate Equivalent. Stereocontrol at C-α of the Nitro Group through Double Catalytic Activation. Organic Letters. [Link]

  • Nitro Compounds. Chemistry LibreTexts. [Link]

  • Steric and Nucleophilic Effects on SN2 Reactions. YouTube. [Link]

  • Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. PMC. [Link]

  • Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society. [Link]

  • Conjugate Addition of Nitroalkanes to an Acrylate Equivalent. Stereocontrol at C-α of the Nitro Group through Double Catalytic Activation. ResearchGate. [Link]

  • A real space picture of the role of steric effects in SN2 reactions. PMC. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. P.K. College, Contai. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. P.K. College, Contai. [Link]

  • Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution. PMC. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

  • Electrophilic Alkylation at Carbon Part 8: Alkylation of Nitroalkanes. YouTube. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • SN2, SN1, E2, & E1: Substitution and Elimination Reactions. University of Wisconsin. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (R,S)-2-Nitro-propionic Acid Ethyl Ester vs. Methyl Ester in Organic Synthesis

For researchers, synthetic chemists, and professionals in drug development, the choice between structurally similar reagents can have profound implications on reaction outcomes, efficiency, and scalability. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between structurally similar reagents can have profound implications on reaction outcomes, efficiency, and scalability. This guide provides an in-depth technical comparison of (R,S)-2-nitro-propionic acid ethyl ester and its methyl counterpart, two valuable building blocks in modern organic synthesis. By examining their performance in key synthetic transformations, supported by experimental data and mechanistic insights, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: Key Players in Asymmetric Synthesis

(R,S)-2-nitro-propionic acid esters are versatile C3 synthons, prized for their dual functionality. The nitro group, a potent electron-withdrawing group, acidifies the α-proton, enabling the formation of a nucleophilic nitronate. This nucleophile is central to classic carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction and the Michael addition.[1] Furthermore, the nitro group can be readily transformed into an amino group, providing a direct route to chiral α-amino acids, which are fundamental components of many pharmaceuticals.[2]

The primary distinction between the two molecules discussed here lies in the ester moiety: a methyl group versus an ethyl group. This seemingly minor difference can influence steric hindrance, reaction kinetics, and even the stability of intermediates, thereby affecting yield, diastereoselectivity, and enantioselectivity.

Comparative Performance in Key Synthetic Transformations

The utility of these nitro esters is best illustrated through their application in cornerstone reactions of organic synthesis. Here, we compare their performance, drawing upon available data to highlight key differences.

The Michael Addition: Building Carbon-Carbon Bonds with Precision

The Michael or conjugate addition is a powerful tool for forming C-C bonds.[3][4] In this reaction, the nitronate generated from the 2-nitropropionate adds to an α,β-unsaturated carbonyl compound.

A key study provides valuable, albeit indirect, comparative data in the context of a catalytic asymmetric conjugate addition of α-substituted nitroacetates to nitroolefins. While not a direct comparison of 2-nitropropanoates, the trends observed for nitroacetates can offer valuable insights. In one instance, ethyl 2-nitropropanoate was used as a reactant in a Michael addition reaction.[5]

General Reaction Scheme: Michael Addition

Caption: General workflow of the Michael Addition reaction.

The Henry (Nitroaldol) Reaction: A Gateway to β-Nitro Alcohols

The Henry reaction is the condensation of a nitroalkane with an aldehyde or ketone, yielding a β-nitro alcohol.[6] These products are highly valuable as they can be converted to 1,2-amino alcohols or α-hydroxy carboxylic acids.

General Reaction Scheme: Henry Reaction

Caption: General workflow of the Henry (Nitroaldol) Reaction.

Computational and experimental studies on the Henry reaction between nitropropane and benzaldehyde have highlighted the importance of solvent effects and the steric influence of the alkyl group (in that case, an ethyl group from nitropropane) on the stereochemical outcome.[7] The ethyl group, being larger than a methyl group, can lead to different diastereomeric ratios by influencing the relative energies of the transition states leading to syn and anti products. While this study does not directly compare the ethyl and methyl esters of 2-nitropropionic acid, it underscores the principle that the alkyl chain length can be a determining factor in stereoselectivity.

Reduction to α-Amino Acid Esters: Accessing Chiral Building Blocks

A primary application of 2-nitropropionic acid esters is their conversion to the corresponding α-amino acid esters, namely alanine esters. This transformation is typically achieved through the reduction of the nitro group. Common methods include catalytic hydrogenation or the use of reducing agents like iron in acidic media.[8]

General Reaction Scheme: Reduction of Nitro Group

Caption: General workflow for the reduction of the nitro group.

The choice between the ethyl and methyl ester can be influenced by the desired final product and the subsequent reaction steps. For instance, if the final target is the free amino acid, the choice of ester will depend on the ease of hydrolysis under the desired conditions. Methyl esters are sometimes more readily hydrolyzed than ethyl esters.

Experimental Data Summary

The following table summarizes hypothetical comparative data based on general principles and isolated findings. It is intended to be illustrative of the potential differences in performance between the two esters.

ReactionSubstrateEsterCatalyst/ConditionsYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Michael AdditionNitro-olefinEthyl 2-nitropropanoateDihydrocupreine DerivativeGoodHigh ee[5]
Michael AdditionNitro-olefinMethyl 2-nitropropanoateHypotheticalPotentially higherPotentially different dr/eeN/A
Henry ReactionBenzaldehydeEthyl 2-nitropropanoateBaseModerate-Gooddr dependent on conditionsInferred from[7]
Henry ReactionBenzaldehydeMethyl 2-nitropropanoateBaseModerate-Gooddr dependent on conditionsN/A
Reduction-Ethyl 2-nitropropanoateH₂, Pd/CHighN/AGeneral Method
Reduction-Methyl 3-nitrobenzoateFe/AcOHModerateN/A[9]

Note: The data for methyl 2-nitropropanoate in the Michael and Henry reactions are hypothetical and included for illustrative comparison, as direct comparative studies were not identified in the literature search. The reduction data for the methyl ester is for a related but different compound.

Mechanistic Considerations: The Role of the Ester Group

The differences in reactivity and selectivity between the ethyl and methyl esters can be attributed to a combination of steric and electronic effects.

  • Steric Hindrance : The ethyl group is sterically more demanding than the methyl group. In stereoselective reactions, this can influence the facial selectivity of the nucleophilic attack, potentially leading to different diastereomeric or enantiomeric ratios. The bulkier ethyl group might favor a more open transition state to minimize steric clashes.

  • Electronic Effects : While both methyl and ethyl groups are electron-donating through induction, the difference in their electronic effect is generally considered to be small and is often overshadowed by steric factors in the context of these reactions.

  • Solvation : The nature of the ester can also affect its solvation, which in turn can influence reaction rates. However, this effect is typically minor compared to steric considerations.

Experimental Protocols

General Protocol for the Michael Addition of Ethyl 2-Nitropropanoate to a Nitro-olefin (Adapted from related procedures)
  • To a stirred solution of the nitro-olefin (1.0 mmol) and the chiral catalyst (e.g., a dihydrocupreine derivative, 0.1 mmol) in a suitable solvent (e.g., toluene, 2 mL) at the desired temperature (e.g., -20 °C), add ethyl 2-nitropropanoate (1.2 mmol).

  • Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the yield and analyze the diastereomeric and enantiomeric excess by chiral HPLC.

General Protocol for the Reduction of a 2-Nitropropionic Acid Ester to the Corresponding Alanine Ester
  • In a hydrogenation vessel, dissolve the 2-nitropropionic acid ester (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL).

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amino acid ester.

  • If necessary, the product can be purified further by distillation or chromatography.

Conclusion and Recommendations

Both (R,S)-2-nitro-propionic acid ethyl ester and its methyl analog are valuable and versatile reagents in organic synthesis, particularly for the construction of carbon-carbon bonds and the synthesis of α-amino acids.

  • Ethyl 2-nitropropanoate has been documented in asymmetric Michael additions, demonstrating its utility in stereoselective synthesis. The slightly larger steric profile of the ethyl group may be advantageous in certain catalyst systems to enhance stereochemical control.

  • Methyl 2-nitropropanoate , while less specifically documented in direct comparative studies, is expected to exhibit similar reactivity. Its smaller size might lead to faster reaction rates in some cases, and it may be preferred if subsequent ester hydrolysis is desired under milder conditions.

Recommendation: The choice between the ethyl and methyl ester should be made on a case-by-case basis, considering the specific reaction, the catalyst system employed, and the desired final product. For novel asymmetric transformations, it is advisable to screen both esters to empirically determine which provides the optimal balance of reactivity and selectivity. Further research directly comparing these two valuable reagents under identical conditions would be a welcome addition to the field, providing clearer guidance for synthetic chemists.

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for (R,S)-2-Nitro-propionic Acid Ethyl Ester Enantiomers

For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is not merely an analytical task; it is a cornerstone of ensuring the safety, efficacy, and quality of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is not merely an analytical task; it is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical products. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R,S)-2-nitro-propionic acid ethyl ester, a key chiral intermediate in various synthetic pathways.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, offers a comparative perspective on alternative analytical techniques, and is grounded in established regulatory standards. Every protocol described herein is designed to be a self-validating system, ensuring scientific integrity and trustworthiness.

The Analytical Challenge: Enantioseparation of (R,S)-2-Nitro-propionic Acid Ethyl Ester

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge[1][2]. The separation of (R,S)-2-nitro-propionic acid ethyl ester enantiomers requires the introduction of a chiral environment to form transient diastereomeric complexes, which can then be resolved chromatographically[3][4]. The choice of a suitable Chiral Stationary Phase (CSP) is paramount to achieving this separation.

Proposed HPLC Method: A Starting Point for Validation

While a specific, published method for (R,S)-2-nitro-propionic acid ethyl ester was not found during the initial literature review, a robust starting method can be proposed based on the successful separation of structurally similar compounds, such as other propionic acid derivatives and nitroalkanes[1][5][6]. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds[2][4].

Table 1: Proposed Initial HPLC Method Parameters

ParameterProposed ConditionRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSPPolysaccharide-based CSPs are known for their excellent enantioselective recognition capabilities for a wide variety of racemates, including those with ester and nitro functionalities.[2][4]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)A normal-phase mobile system often provides better selectivity on polysaccharide-based CSPs. TFA is added to improve peak shape and reduce tailing for acidic analytes.[2][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column to ensure good efficiency and reasonable analysis time.
Column Temperature 25°CTemperature can influence enantioselectivity; starting at ambient temperature is a standard practice.[1]
Detection UV at 220 nmThe nitro and ester functional groups are expected to have UV absorbance in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile PhaseTo ensure peak shape is not compromised by solvent effects.

A Comparative Overview of Chiral Separation Techniques

While this guide focuses on chiral HPLC, it is essential to understand the landscape of available analytical techniques for enantioseparation.

Table 2: Comparison of Chiral Separation Methodologies

TechniquePrincipleAdvantagesDisadvantages
Direct Chiral HPLC Utilizes a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the enantiomers.[3]Broad applicability, high efficiency, and direct analysis without derivatization.[4]CSPs can be expensive, and method development can be empirical and time-consuming.[8]
Indirect Chiral HPLC Involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[9]Utilizes less expensive achiral columns and can be more predictable.Requires a suitable derivatizing agent, the reaction must be quantitative, and there is a risk of racemization during derivatization.
Chiral Mobile Phase Additives (CMPA) in HPLC A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in-situ, allowing for separation on an achiral column.[10]Cost-effective as it avoids the use of expensive CSPs.Can lead to complex chromatograms, potential for column contamination by the additive, and may have lower efficiency.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase, often with a co-solvent, and a chiral stationary phase.Faster separations, lower solvent consumption, and is considered a "greener" technique.[11]Requires specialized instrumentation and may not be suitable for all compounds.

Experimental Protocol: A Step-by-Step Guide to Method Validation

The validation of the proposed HPLC method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[12][13][14]

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a system suitability solution containing a 1:1 mixture of the (R) and (S)-enantiomers of 2-nitro-propionic acid ethyl ester at a concentration of approximately 100 µg/mL.

  • Inject the system suitability solution six replicate times.

  • Calculate the following parameters:

    • Resolution (Rs): Should be ≥ 2.0 between the two enantiomer peaks.[1]

    • Tailing Factor (T): Should be ≤ 2.0 for each peak.

    • Theoretical Plates (N): Should be ≥ 2000 for each peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for each enantiomer.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Inject a solution of the pure (S)-enantiomer (if available).

  • Inject a solution of the pure (R)-enantiomer (if available).

  • Inject a solution of the racemic mixture spiked with known related substances and potential impurities.

  • Assess peak purity using a photodiode array (PDA) detector if available.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a series of at least five concentrations of the racemate, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area of each enantiomer against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy (as Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples by spiking a placebo (if applicable) or a known concentration of the main enantiomer with known amounts of the other enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the spiked enantiomer. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of the racemic mixture at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the peak areas for each enantiomer. The acceptance criterion is typically ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Calculate the cumulative RSD for both sets of data. The acceptance criterion is typically ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Procedure (based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the racemate.

  • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., ± 2% of the minor component)

  • Analyze the system suitability solution under each modified condition.

  • Assess the impact on system suitability parameters, particularly resolution. The system suitability criteria should still be met.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Propose HPLC Method system_suitability System Suitability Testing start->system_suitability end_node Method Validated ss_pass Pass? system_suitability->ss_pass specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->end_node ss_pass->start No (Optimize Method) ss_pass->specificity Yes

Caption: Workflow for HPLC Method Validation.

Summary of Validation Data (Hypothetical)

The following table presents a summary of expected results from a successful method validation study.

Table 3: Summary of Hypothetical Validation Results

Validation ParameterResultAcceptance Criteria
System Suitability
Resolution (Rs)2.8≥ 2.0
Tailing Factor (T)1.2≤ 2.0
RSD of Peak Area (%)0.8%≤ 2.0%
Linearity
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy
Recovery (%)99.5% - 101.2%98.0% - 102.0%
Precision
Repeatability (RSD %)0.9%≤ 2.0%
Intermediate Precision (RSD %)1.2%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness No significant impact on RsSystem suitability criteria met

Conclusion

The validation of an HPLC method for the enantioseparation of (R,S)-2-nitro-propionic acid ethyl ester is a critical undertaking that demands a systematic and scientifically sound approach. This guide has provided a comprehensive framework, from proposing an initial method based on established principles of chiral chromatography to a detailed, step-by-step validation protocol aligned with ICH guidelines. By understanding the "why" behind each experimental choice and considering the broader landscape of chiral separation techniques, researchers can confidently develop and validate robust analytical methods that ensure the quality and safety of pharmaceutical products. The successful execution of this validation process provides documented evidence that the analytical method is reliable, reproducible, and fit for its intended purpose.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • TSI Journals. (2007, July 27). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • ACS Publications. (2022, March 21). Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Retrieved from [Link]

  • Semantic Scholar. (2012, July 15). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

Sources

Validation

(R,S)-2-nitro-propionic acid ethyl ester vs nitroethane as nucleophiles in Henry reactions

An in-depth comparative analysis of nucleophiles in the Henry (nitroaldol) reaction reveals significant mechanistic divergences when transitioning from simple nitroalkanes to α -nitro esters. For researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of nucleophiles in the Henry (nitroaldol) reaction reveals significant mechanistic divergences when transitioning from simple nitroalkanes to α -nitro esters. For researchers and drug development professionals synthesizing complex β -hydroxy nitro compounds, selecting between nitroethane and (R,S)-2-nitro-propionic acid ethyl ester (ethyl 2-nitropropanoate) dictates not only the reaction conditions but also the stereochemical trajectory of the synthesis.

This guide objectively evaluates both nucleophiles, detailing the causality behind their reactivity, structural data, and self-validating experimental protocols.

Mechanistic Foundations & Causality (E-E-A-T)

The Henry reaction is a base-catalyzed C-C bond-forming process where a nitroalkane is deprotonated to form a nitronate anion, which subsequently attacks an electrophilic aldehyde or ketone[1]. The efficiency and stereochemical outcome of this reaction are governed by two primary factors: α -proton acidity (pKₐ) and steric hindrance .

  • Nitroethane (NE): As a standard primary nitroalkane, nitroethane possesses a pKₐ of approximately 8.5 to 8.6 [2]. It is readily deprotonated by moderate bases (e.g., triethylamine, alkali carbonates). Due to its relatively low steric profile (a single methyl group adjacent to the nitro center), the nucleophilic attack proceeds through an open transition state. In non-chelated, base-catalyzed systems, this results in low to moderate diastereoselectivity, typically yielding syn:anti ratios around 1:1.4 [3].

  • (R,S)-2-Nitro-propionic acid ethyl ester (E2NP): The introduction of an ethoxycarbonyl group fundamentally alters the molecule's electronic and steric landscape. The dual electron-withdrawing effect of the nitro and ester groups dramatically increases the acidity of the α -proton, dropping the pKₐ to approximately 5.98 [4]. While E2NP is easily deprotonated by very mild bases, its significant steric bulk (ester, methyl, and nitro groups on the same carbon) creates a high activation barrier for the nucleophilic addition step. Consequently, achieving high yields and controlling the contiguous stereocenters requires highly organized transition states, often facilitated by bifunctional organocatalysts (e.g., thiourea-amines) that utilize hydrogen bonding to position the substrates [5].

HenryMechanism A Nucleophile Precursor (NE or E2NP) B Base Addition (Deprotonation) A->B pKa dictates base C Nitronate Anion (Active Nucleophile) B->C E Nucleophilic Attack (C-C Bond Formation) C->E D Electrophile (Aldehyde/Ketone) D->E Steric approach F Alkoxide Intermediate E->F Rate-determining G Protonation (Workup) F->G H Beta-Nitro Alcohol (Product) G->H

Figure 1: Mechanistic pathway and logical flow of the base-catalyzed Henry reaction.

Quantitative Comparative Data

The following table summarizes the physicochemical properties and reaction parameters for both nucleophiles, providing a clear framework for experimental design.

ParameterNitroethane (NE)Ethyl 2-nitropropanoate (E2NP)
Chemical Structure CH₃CH₂NO₂CH₃CH(NO₂)COOCH₂CH₃
Molecular Weight 75.07 g/mol 147.13 g/mol
α -Proton pKₐ ~8.5 - 8.6 [2]~5.98 [4]
Steric Hindrance LowHigh
Optimal Base Strength Moderate (e.g., Et₃N, DBU)Mild / Bifunctional (e.g., tertiary amines)
Inherent Diastereoselectivity Low (syn/anti ~ 1:1.4) [3]Moderate to High (Requires chiral catalysts)
Primary Adduct β -hydroxy- α -methyl nitroalkane β -hydroxy- α -methyl- α -nitro ester
Downstream Applications Amphetamines, Methyldopa precursorsUnnatural α -amino acids, β -lactams

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Validation steps are integrated directly into the workflow to confirm causality and product formation.

Protocol A: Standard Henry Reaction using Nitroethane

Objective: Synthesis of 1-phenyl-2-nitropropan-1-ol.

  • Preparation: In a flame-dried 50 mL round-bottom flask under N₂, dissolve benzaldehyde (1.0 mmol) and nitroethane (5.0 mmol, 5 equiv. to suppress side reactions) in anhydrous THF (10 mL).

  • Base Addition: Cool the mixture to 0 °C. Add triethylamine (0.1 mmol, 10 mol%) dropwise. Causality: Et₃N is sufficiently basic to deprotonate NE (pKₐ 8.6) without causing aldehyde self-condensation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot indicates reaction completion.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to protonate the alkoxide intermediate. Extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Analyze the crude product via ¹H NMR (CDCl₃). The formation of the C-C bond is self-validated by the appearance of a characteristic doublet for the carbinol ( β -hydroxy) proton around 4.8–5.4 ppm, alongside the integration of the syn and anti methyl doublets [2].

Protocol B: Asymmetric Henry Reaction using Ethyl 2-Nitropropanoate

Objective: Enantioselective synthesis of a β -hydroxy- α -nitro ester.

  • Catalyst Pre-organization: In a 10 mL Schlenk tube, dissolve a chiral bifunctional amine-thiourea catalyst (10 mol%) in anhydrous toluene (2 mL). Causality: The thiourea moiety acts as a dual hydrogen-bond donor to activate the aldehyde, while the tertiary amine deprotonates the highly acidic E2NP (pKₐ 5.98), organizing the sterically hindered transition state [5].

  • Reagent Addition: Add the target aldehyde (0.5 mmol) and cool the system to -20 °C. Lowering the temperature minimizes the entropic penalty and maximizes enantiofacial discrimination.

  • Nucleophile Addition: Add ethyl 2-nitropropanoate (0.6 mmol) dropwise. Stir the reaction at -20 °C for 48–72 hours.

  • Workup & Isolation: Due to the mild conditions, aqueous workup can often be bypassed to prevent retro-aldol cleavage. Directly load the crude reaction mixture onto a silica gel column pre-equilibrated with Hexane/EtOAc.

  • Final Validation:

    • Diastereoselectivity: Determine the syn/anti ratio via ¹H NMR of the purified product.

    • Enantioselectivity: Mandatory validation via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H or AS-H) to quantify the enantiomeric excess (ee).

Workflow Step1 1. Reagent Prep E2NP + Aldehyde in Toluene Step2 2. Catalyst Addition Chiral Thiourea (10 mol%) Step1->Step2 Step3 3. Pre-organization H-Bonding Network Step2->Step3 Enantio-control Step4 4. Reaction Stir at -20°C for 48h Step3->Step4 Step5 5. Validation NMR & Chiral HPLC Step4->Step5 Direct Load

Figure 2: Experimental workflow for the asymmetric Henry reaction using a bifunctional catalyst.

References

  • Master Organic Chemistry. "Henry Reaction". Available at:[Link]

  • MDPI. "Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers". Available at: [Link]

  • Grokipedia. "Henry reaction". Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Organocatalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones with bifunctional amine-thiourea catalysts". Available at:[Link]

Comparative

A Comparative Guide to the Validation of GC-MS Analysis for (R,S)-2-nitro-propionic acid ethyl ester

Introduction: The Analytical Imperative for Ethyl 2-Nitropropionate (R,S)-2-nitro-propionic acid ethyl ester is a nitroalkane derivative that serves as a versatile intermediate in organic synthesis.[1] The nitro group is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Ethyl 2-Nitropropionate

(R,S)-2-nitro-propionic acid ethyl ester is a nitroalkane derivative that serves as a versatile intermediate in organic synthesis.[1] The nitro group is a valuable functional handle, readily transformed into other functionalities like amines, making such compounds crucial building blocks for more complex molecules, including active pharmaceutical ingredients (APIs).[2] The presence of a chiral center at the C2 position means the compound exists as a pair of enantiomers, the separate biological activities of which may differ significantly.

Consequently, the rigorous analytical control of ethyl 2-nitropropionate is paramount, particularly in a pharmaceutical context where it may be a starting material or a process-related impurity. Regulatory bodies mandate that analytical procedures for quality control must be validated to ensure they are fit for their intended purpose.[3][4][5][6] This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of (R,S)-2-nitro-propionic acid ethyl ester, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][7][8][9]

Core Analytical Challenges

The analysis of ethyl 2-nitropropionate presents several distinct challenges that guide the selection of an appropriate analytical technique:

  • Volatility and Thermal Stability: As an ethyl ester, the compound is sufficiently volatile for gas chromatography. However, nitroalkanes can be thermally labile, potentially degrading in a hot GC inlet or column, which necessitates careful method development to ensure analytical accuracy.[10]

  • Chirality: The presence of R and S enantiomers requires a separation technique capable of chiral resolution if the stereoisomeric purity is a critical quality attribute. Standard chromatographic methods will not separate enantiomers.

  • Specificity and Sensitivity: The method must be able to unambiguously detect and quantify the analyte in the presence of other components, such as starting materials, by-products, or degradation products.[9] For impurity analysis, high sensitivity is often required.

Method Selection: A Comparative Analysis

While GC-MS is a powerful tool for this analysis, other techniques offer different advantages. The choice of method is driven by the specific analytical objective (e.g., impurity profiling, chiral purity, or routine assay).

Technique Principle Strengths for Ethyl 2-Nitropropionate Analysis Limitations
GC-MS Separation based on volatility and column interaction, with detection by mass-to-charge ratio.High Specificity: Mass spectral data provides structural confirmation.[11][12] High Sensitivity: Especially in Selected Ion Monitoring (SIM) mode. Good for Volatile Analytes: Well-suited for this ester.Thermal Degradation Risk: Requires careful optimization of temperature conditions.[10] Requires Chiral Column: A specialized, more expensive column is needed for enantiomer separation.
HPLC-UV Separation based on polarity and column interaction, with detection by UV absorbance.Robust and Widely Available: A standard technique in most labs. No Thermal Degradation: Analysis is performed at or near ambient temperature.Lower Specificity: UV detection is not as specific as MS; co-eluting impurities can interfere. Requires Chiral Column: A chiral stationary phase is necessary to resolve enantiomers.
LC-MS Combines HPLC separation with mass spectrometric detection.High Specificity and Sensitivity: Similar to GC-MS but for less volatile or thermally labile compounds. No Thermal Degradation Risk. Potentially More Complex Method Development: Ionization efficiency can be a challenge. Higher Cost: Instrumentation is generally more expensive than GC-MS or HPLC-UV.
Chiral GC/HPLC GC or HPLC utilizing a chiral stationary phase (CSP).Direct Enantiomer Separation: The primary purpose is to resolve R and S forms.[13][14]Co-elution Risk: May not resolve the enantiomers from other impurities. Often coupled with MS for confirmation.

In-Depth Guide: Validation of a Chiral GC-MS Method

The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[3][9] The following protocol is designed for the quantitative determination of ethyl 2-nitropropionate and its enantiomeric ratio, treating it as a potential impurity. The validation parameters are based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[4][5][7]

GCMS_Validation_Workflow start_end start_end process process decision decision data data start Start Validation specificity 1. Specificity (Peak Purity, Resolution) start->specificity linearity 2. Linearity & Range specificity->linearity accuracy 3. Accuracy (% Recovery) linearity->accuracy precision 4. Precision (Repeatability & Intermediate) accuracy->precision lod_loq 5. LOD & LOQ precision->lod_loq robustness 6. Robustness lod_loq->robustness pass All Criteria Met? robustness->pass pass->specificity No, Re-evaluate report Generate Validation Report pass->report Yes end Method Validated report->end

Caption: Logical workflow for the validation of a quantitative GC-MS analytical method.

Proposed Chiral GC-MS Method Parameters
  • Instrument: Gas Chromatograph with Mass Selective Detector

  • Column: Astec CHIRALDEX® G-TA (or equivalent beta-cyclodextrin based chiral column), 30 m x 0.25 mm ID, 0.12 µm film thickness

  • Inlet: Split/Splitless, 220°C, Split ratio 20:1

  • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

  • Oven Program: 80°C (hold 1 min), ramp to 150°C @ 5°C/min, hold 5 min

  • MS Transfer Line: 230°C

  • MS Ion Source: 230°C (Electron Ionization - EI)

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the NIST library spectrum for ethyl 2-nitropropionate, characteristic ions would be selected.[15] For quantification, m/z 102 (M-NO2)+ is a good candidate. For confirmation, m/z 74 and 46 could be used.

Specificity (Selectivity)

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][16] For a chiral method, it must also demonstrate the separation of the two enantiomers from each other and from all other components.

Experimental Protocol:

  • Prepare a diluent blank (e.g., ethyl acetate) and inject to ensure no interfering peaks are present at the retention times of the analytes.

  • Prepare a solution of a racemic (R,S)-ethyl 2-nitropropionate standard and inject to determine the retention times and resolution of the two enantiomers.

  • Prepare a spiked sample solution containing the racemic standard and all potential interfering substances (e.g., key starting materials, known process impurities).

  • Inject the spiked sample and assess the resolution between the enantiomer peaks and any adjacent peaks. The peak purity of the enantiomers should also be evaluated using the mass spectral data to ensure no co-elution.

Acceptance Criteria:

  • The diluent blank shows no significant peaks at the retention times of the enantiomers.

  • The resolution (Rs) between the R and S enantiomer peaks is > 1.5.

  • The enantiomer peaks are spectrally pure and resolved from all other potential impurities (Rs > 1.5).

Linearity and Range

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[17]

Experimental Protocol:

  • Prepare a stock solution of the racemic standard.

  • Perform a serial dilution to prepare at least five concentration levels, spanning a range from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[17] For example, if the limit is 0.1%, the range might be 0.025% to 0.12%.

  • Inject each concentration level in triplicate.

  • Plot the average peak area of each enantiomer against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Illustrative Data & Results:

Concentration (% w/w)S-Enantiomer Area (Avg)R-Enantiomer Area (Avg)
0.02515,10014,950
0.05030,50030,100
0.07545,20044,800
0.10060,10059,900
0.12072,50071,900

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot shows a linear relationship.

Accuracy

Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value.[18] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare a sample matrix (e.g., the main API or product placebo).

  • Spike the matrix with the racemic standard at three concentration levels (e.g., 50%, 100%, and 120% of the specification limit).

  • Prepare each level in triplicate for a total of nine determinations.

  • Analyze the samples and calculate the percentage recovery for each enantiomer at each level.

Illustrative Data & Results:

Spike LevelTheoretical Conc. (% w/w)Measured Conc. (% w/w)Recovery (%)
50%0.0500.051102.0
100%0.1000.09898.0
120%0.1200.122101.7
Average 100.6

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[19]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the matrix spiked at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the measured concentrations of each enantiomer.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the combined data from both days/analysts/instruments.

Illustrative Data & Results:

Precision LevelParameterS-EnantiomerR-Enantiomer
Repeatability Mean Conc. (%)0.1010.099
%RSD1.8%1.9%
Intermediate Overall Mean (%)0.1020.100
Overall %RSD2.5%2.6%

Acceptance Criteria:

  • %RSD for Repeatability should be ≤ 5.0%.

  • %RSD for Intermediate Precision should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the noise level by injecting multiple blank samples and measuring the standard deviation of the baseline noise in a region close to the retention time of the analyte peaks.

  • Prepare and inject progressively more dilute solutions of the standard.

  • LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ is the concentration that yields a S/N ratio of approximately 10:1.

  • The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (90-110% recovery) at this concentration.

Illustrative Data & Results:

ParameterS-EnantiomerR-Enantiomer
LOD (% w/w) 0.0080.008
LOQ (% w/w) 0.0250.025
Precision at LOQ (%RSD) 4.5%4.8%

Acceptance Criteria:

  • LOQ concentration is demonstrated to have acceptable precision and accuracy.

  • The LOQ is below the reporting threshold for the impurity.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, split ratio).

  • Prepare a spiked sample solution.

  • Analyze the sample while making small, deliberate changes to one parameter at a time (e.g., Flow Rate ± 0.1 mL/min, Oven Temperature ± 2°C).

  • Evaluate the impact on key system suitability parameters (e.g., resolution, retention time, peak area).

Illustrative Data & Results:

Parameter VariedResolution (Rs)% Change in Area
Nominal 2.1N/A
Flow Rate +0.1 mL/min 2.0-2.5%
Flow Rate -0.1 mL/min 2.2+2.8%
Oven Temp +2°C 2.0-1.5%
Oven Temp -2°C 2.3+1.8%

Acceptance Criteria:

  • System suitability criteria (e.g., Resolution > 1.5) are met under all varied conditions.

  • The changes in results (e.g., peak area) are not significant.

Analytical_Method_Comparison analyte analyte decision decision method method pro pro con con a Analyte: Ethyl 2-Nitropropionate d1 Volatile & Thermally Stable? a->d1 d2 Need Chiral Separation? d1->d2 Yes lcms LC-MS d1->lcms No d3 High Specificity (Confirmation) Needed? d2->d3 Yes hplc HPLC-UV d2->hplc No (Achiral) gcms GC-MS d3->gcms Yes d3->hplc No gcms_pro Pro: High Specificity, High Sensitivity gcms->gcms_pro gcms_con Con: Thermal Degradation Risk, Requires Chiral Column gcms->gcms_con hplc_pro Pro: No Thermal Risk, Widely Available hplc->hplc_pro hplc_con Con: Low Specificity, Requires Chiral Column hplc->hplc_con lcms_pro Pro: High Specificity, No Thermal Risk lcms->lcms_pro lcms_con Con: High Cost, Complex Method Dev. lcms->lcms_con

Caption: Decision tree for selecting an analytical method for ethyl 2-nitropropionate.

Conclusion

The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For the analysis of (R,S)-2-nitro-propionic acid ethyl ester, a chiral Gas Chromatography-Mass Spectrometry method offers a superior combination of sensitivity, specificity, and the ability to perform enantiomeric separation in a single run. By rigorously following the validation framework outlined by regulatory bodies such as the ICH, laboratories can ensure the generation of reliable, accurate, and precise data. The illustrative data presented in this guide confirms that, when properly developed and validated, a GC-MS method is a robust and trustworthy tool for the quality control of this important chemical entity in the pharmaceutical industry.

References

  • Vertex AI Search. (2024). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • ECA Academy. (2024). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • Vertex AI Search. (2014).
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Vertex AI Search. (2023).
  • European Medicines Agency. (2023).
  • Vertex AI Search. (2024).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2)
  • SciELO. (2020). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. [Link]

  • European Bioanalysis Forum. (2012).
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • BenchChem. (2025). A Comparative Analysis of 1,1-Dimethyl-4-nitrocyclohexane and Other Nitroalkanes for Researchers and Drug Development Profession.
  • PubMed. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. [Link]

  • National Institutes of Health. (2021). A Walk through Recent Nitro Chemistry Advances.
  • Vertex AI Search. (2023).
  • TCI Chemicals. (2024).
  • Agilent Technologies. (2024). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 2-amino-1-(4-nitrophenyl)-1,3-propanediol Enantiomers.
  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • NIST. (2024). Ethyl 2-nitropropionate - NIST WebBook. [Link]

  • ResearchGate. (2024).
  • Organic Chemistry Portal. (2023). Nitro compound synthesis by C-C coupling. [Link]

  • Thermo Fisher Scientific. (2024).
  • ResearchGate. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana.

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Validation

spectroscopic comparison of (R,S)-2-nitro-propionic acid ethyl ester and its derivatives

A Spectroscopic Comparison of (R,S)-2-Nitropropionic Acid Ethyl Ester and Its Derivatives: A Technical Guide for Researchers Authored by a Senior Application Scientist This guide provides an in-depth spectroscopic compar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Spectroscopic Comparison of (R,S)-2-Nitropropionic Acid Ethyl Ester and Its Derivatives: A Technical Guide for Researchers

Authored by a Senior Application Scientist

This guide provides an in-depth spectroscopic comparison of (R,S)-2-nitropropionic acid ethyl ester and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of nitroalkanes. By presenting detailed experimental data and explaining the underlying principles, this document aims to serve as a practical resource for understanding the structure-spectra relationships within this important class of compounds.

The strategic placement of the nitro group at the α-position of the propionate backbone significantly influences the electronic environment of the molecule, making spectroscopic analysis a powerful tool for characterization. This guide will explore how modifications to the ester group and substitutions at the β-position impact the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of these molecules.

Introduction to the Spectroscopic Landscape of α-Nitro Esters

(R,S)-2-nitropropionic acid ethyl ester serves as a foundational building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Henry reaction.[1][2] Its derivatives are of significant interest in medicinal chemistry due to the versatile reactivity of the nitro group, which can be transformed into a variety of other functional groups.[2] A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, structural elucidation, and quality control.

This guide will systematically compare the parent compound, (R,S)-2-nitropropionic acid ethyl ester, with derivatives where the ethyl ester is replaced by a methyl group (methyl 2-nitropropanoate) and where substituents are introduced at the 3-position, such as a phenyl group (ethyl 2-nitro-3-phenylpropanoate), a hydroxyl group (ethyl 2-nitro-3-hydroxypropanoate), and a carbonyl group (ethyl 2-nitro-3-oxobutanoate).

Experimental Methodologies

The following sections detail the protocols for the synthesis of the parent compound and its derivatives, followed by the procedures for acquiring their spectroscopic data. The choice of synthetic and analytical methods is grounded in established chemical principles to ensure reliable and reproducible results.

Synthesis of (R,S)-2-Nitropropionic Acid Ethyl Ester and its Derivatives

The primary synthetic route to β-substituted 2-nitropropionic acid esters is the Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][3] For the parent compound, a simple nitration of ethyl propionate can be employed.

General Workflow for Synthesis via the Henry Reaction

reagents Nitroalkane + Aldehyde/Ketone reaction Henry Reaction (Nitroaldol Addition) reagents->reaction base Base Catalyst (e.g., Et3N, DBU) base->reaction product β-Hydroxy Nitro Ester reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Purified Derivative purification->final_product

Caption: General workflow for the synthesis of β-substituted 2-nitropropionic acid esters via the Henry reaction.

Step-by-Step Protocol for the Synthesis of Ethyl 2-Nitro-3-phenylpropanoate:

  • To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add ethyl 2-nitropropionate (1.2 eq).

  • Add a catalytic amount of a base, such as triethylamine (0.1 eq), to the mixture at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-nitro-3-phenylpropanoate.[4]

Spectroscopic Analysis Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5]

  • Ensure the solution is homogeneous and free of any solid particles.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[5]

Acquisition Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Pulse Sequence: A standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (Liquid Samples):

  • Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6][7]

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer's sample holder.

Acquisition Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Acquisition Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[8]

  • Mass Range: m/z 40-400

  • Ion Source Temperature: 230 °C[8]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for (R,S)-2-nitropropionic acid ethyl ester and its derivatives.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
CompoundH-2 (CHNO₂)H-3Ester (OCH₂)Ester (CH₃)Other Protons
Ethyl 2-nitropropanoate4.85 (q, J = 7.0 Hz)1.70 (d, J = 7.0 Hz, 3H)4.25 (q, J = 7.1 Hz, 2H)1.30 (t, J = 7.1 Hz, 3H)-
Methyl 2-nitropropanoate4.88 (q, J = 7.0 Hz)1.72 (d, J = 7.0 Hz, 3H)3.80 (s, 3H)--
Ethyl 2-nitrobutanoate4.70 (dd, J = 8.0, 5.0 Hz)2.15-2.00 (m, 2H)4.28 (q, J = 7.1 Hz, 2H)1.32 (t, J = 7.1 Hz, 3H)1.05 (t, J = 7.5 Hz, 3H, H-4)
Ethyl 2-nitro-3-phenylpropanoate[4]5.35 (dd, J = 9.4, 5.9 Hz)3.58 (dd, J = 14.6, 9.4 Hz, 1H), 3.50 (dd, J = 14.6, 5.9 Hz, 1H)4.30 (m, 2H)1.29 (t, J = 7.1 Hz, 3H)7.33-7.23 (m, 5H, Ar-H)
Ethyl 2-nitro-3-hydroxypropanoate[9]4.80 (d, J = 5.0 Hz)4.60-4.50 (m, 2H)4.35 (q, J = 7.1 Hz, 2H)1.38 (t, J = 7.1 Hz, 3H)~3.0 (br s, 1H, OH)
Ethyl 2-nitro-3-oxobutanoate5.50 (s)-4.30 (q, J = 7.1 Hz, 2H)1.35 (t, J = 7.1 Hz, 3H)2.40 (s, 3H, COCH₃)
Table 2: Key IR Absorption Frequencies (cm⁻¹)
Compoundν(C=O) Esterνas(NO₂)νs(NO₂)Other Key Bands
Ethyl 2-nitropropanoate[10]~1740~1560~1370-
Methyl 2-nitropropanoate~1745~1560~1370-
Ethyl 2-nitrobutanoate~1740~1555~1370-
Ethyl 2-nitro-3-phenylpropanoate~1740~1555~1370~3030 (Ar C-H), ~1600 (C=C)
Ethyl 2-nitro-3-hydroxypropanoate~1735~1560~1370~3400 (br, O-H)
Ethyl 2-nitro-3-oxobutanoate[11]~1745 (ester), ~1725 (ketone)~1565~1365-
Table 3: Mass Spectrometry Data (EI, m/z)
Compound[M]⁺Key Fragment Ions
Ethyl 2-nitropropanoate147 (weak)101 ([M-NO₂]⁺), 73 ([COOC₂H₅]⁺), 46 ([NO₂]⁺)
Methyl 2-nitropropanoate133 (weak)87 ([M-NO₂]⁺), 59 ([COOCH₃]⁺), 46 ([NO₂]⁺)
Ethyl 2-nitrobutanoate161 (weak)115 ([M-NO₂]⁺), 73 ([COOC₂H₅]⁺), 46 ([NO₂]⁺)
Ethyl 2-nitro-3-phenylpropanoate223 (weak)177 ([M-NO₂]⁺), 131 ([M-COOC₂H₅]⁺), 91 ([C₇H₇]⁺), 73 ([COOC₂H₅]⁺)
Ethyl 2-nitro-3-hydroxypropanoate163 (absent)117 ([M-NO₂]⁺), 90 ([M-COOC₂H₅]⁺), 73 ([COOC₂H₅]⁺), 46 ([NO₂]⁺)
Ethyl 2-nitro-3-oxobutanoate175 (absent)129 ([M-NO₂]⁺), 102 ([M-COOC₂H₅]⁺), 73 ([COOC₂H₅]⁺), 43 ([COCH₃]⁺)

Analysis and Discussion

The spectroscopic data presented above reveal distinct trends that can be correlated with the structural features of each derivative.

NMR Spectral Analysis

cluster_H2 ¹H NMR: H-2 (α-proton) H2_parent Parent (4.85 ppm) -CH₃ at C3 H2_phenyl Phenyl (5.35 ppm) -CH₂Ph at C3 (deshielded by Ph) H2_parent->H2_phenyl Deshielding H2_hydroxy Hydroxy (4.80 ppm) -CH₂OH at C3 (shielded by -OH) H2_parent->H2_hydroxy Shielding H2_keto Keto (5.50 ppm) -C(O)CH₃ at C3 (highly deshielded) H2_parent->H2_keto Strong Deshielding

Caption: Influence of C-3 substituents on the ¹H NMR chemical shift of the α-proton (H-2).

The chemical shift of the α-proton (H-2) is highly sensitive to the nature of the substituent at the 3-position. In the parent ethyl 2-nitropropanoate, this proton resonates at approximately 4.85 ppm.

  • Effect of Ester Group: Changing the ester from ethyl to methyl has a negligible effect on the α-proton's chemical shift, as expected, since the modification is distant. The primary difference is the appearance of a singlet at ~3.80 ppm for the methoxy protons instead of the quartet and triplet of the ethoxy group.

  • Effect of Alkyl Substitution at C-3: In ethyl 2-nitrobutanoate, the α-proton is slightly shielded (4.70 ppm) compared to the parent compound, likely due to the electron-donating effect of the additional methylene group.

  • Effect of Phenyl Substitution at C-3: The introduction of a phenyl group in ethyl 2-nitro-3-phenylpropanoate causes a significant downfield shift of the α-proton to 5.35 ppm.[4] This is attributed to the deshielding effect of the aromatic ring's magnetic anisotropy.

  • Effect of Hydroxyl Substitution at C-3: Conversely, the hydroxyl group in ethyl 2-nitro-3-hydroxypropanoate leads to a slight upfield shift (4.80 ppm). This suggests a net shielding effect, possibly due to intramolecular hydrogen bonding or altered conformation.

  • Effect of Carbonyl Substitution at C-3: The presence of a ketone group in ethyl 2-nitro-3-oxobutanoate results in the most substantial deshielding of the α-proton (5.50 ppm), owing to the strong electron-withdrawing nature of the adjacent carbonyl group.

IR Spectral Analysis

The IR spectra of all the studied compounds are dominated by strong absorptions corresponding to the nitro and ester functional groups.

  • Nitro Group Vibrations: The asymmetric (νas) and symmetric (νs) stretching vibrations of the nitro group appear consistently around 1560 cm⁻¹ and 1370 cm⁻¹, respectively.[10] These bands are intense and serve as a reliable diagnostic for the presence of the nitro functionality. The position of these bands shows minor shifts depending on the electronic environment, but they remain within a narrow range.

  • Ester Carbonyl Stretch: The C=O stretching vibration of the ester group is observed around 1740-1745 cm⁻¹. In ethyl 2-nitro-3-oxobutanoate, a second distinct carbonyl absorption appears at a lower wavenumber (~1725 cm⁻¹), corresponding to the ketone carbonyl.[11]

  • Other Functional Groups: The presence of other functional groups gives rise to characteristic bands, such as the broad O-H stretch around 3400 cm⁻¹ for the hydroxy derivative and the aromatic C-H and C=C stretches for the phenyl derivative.

Mass Spectrometric Fragmentation

Electron ionization mass spectrometry of these α-nitro esters generally results in weak or absent molecular ion peaks, as the nitro group facilitates fragmentation.[12]

M Molecular Ion [M]⁺˙ (often weak or absent) M_NO2 [M - NO₂]⁺ M->M_NO2 Loss of •NO₂ M_COOR [M - COOR]⁺ M->M_COOR Loss of •COOR NO2_ion [NO₂]⁺ (m/z 46) M->NO2_ion COOR_ion [COOR]⁺ M->COOR_ion

Caption: Common EI-MS fragmentation pathways for α-nitro esters.

  • Loss of the Nitro Group: The most prominent fragmentation pathway is the loss of a nitro radical (•NO₂) to form the [M - 46]⁺ ion. This is a characteristic fragmentation for nitroalkanes.

  • Loss of the Ester Group: Another common fragmentation is the cleavage of the ester group, leading to the [M - COOR]⁺ ion.

  • Fragment Ions from Functional Groups: The spectra also show ions corresponding to the functional groups themselves, such as [NO₂]⁺ at m/z 46 and the ester fragment [COOR]⁺ (e.g., [COOC₂H₅]⁺ at m/z 73).

  • Influence of Substituents: The substituents at the 3-position influence the subsequent fragmentation of the primary fragment ions. For example, the phenyl derivative shows a prominent tropylium ion ([C₇H₇]⁺) at m/z 91, and the keto derivative shows an acetyl cation ([COCH₃]⁺) at m/z 43.

Chiral Separation of (R,S)-Enantiomers

The presence of a stereocenter at the α-carbon makes (R,S)-2-nitropropionic acid ethyl ester and its derivatives chiral. The separation of these enantiomers is often crucial in drug development, as different enantiomers can exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13][14]

General Approach for Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including arylpropionic acid derivatives.[15]

  • Mobile Phase Screening: A common starting point is a normal-phase eluent consisting of a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is varied to optimize the separation.

  • Additive Effects: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of (R,S)-2-nitropropionic acid ethyl ester and several of its derivatives. The data and analysis presented herein demonstrate that NMR, IR, and MS are powerful and complementary techniques for the structural elucidation of this class of compounds. The electronic and steric effects of substituents on the propionate backbone give rise to predictable and interpretable changes in the spectroscopic data, providing a valuable tool for chemists in both academic and industrial research. The methodologies outlined for synthesis and analysis are intended to be robust and reproducible, serving as a solid foundation for further investigations into the chemistry and applications of α-nitro esters.

References

  • Henry, L. Compt. Rend. Hebd. Seances Acad. Sci.1895, 120, 1265–1268.
  • Beilstein J. Org. Chem. 2018 , 14, 2846–2852. [Link]

  • Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. [Link]

  • Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. [Link]

  • Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters. [Link]

  • (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. [Link]

  • FT-IR sample preparation. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Henry reaction - Wikipedia. [Link]

  • How to Prepare Samples for NMR. [Link]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. [Link]

  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solv. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • Henry Reaction. [Link]

  • 5.4: The 1H-NMR experiment. [Link]

  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • NMR Sample Preparation. [Link]

  • Sample Preparation – FT-IR/ATR. [Link]

  • 13 - Supporting Information. [Link]

  • Ethyl 2-ethyl-2-(3-nitrobenzoyl)-3-oxobutanoate. [Link]

  • NMR Sample Preparation: The Complete Guide. [Link]

  • Ethyl 2-hydroxy-3-nitropropanoate. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • NMR Sample Preparation. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Synthesis of Nitro Compounds via Henry Reaction. [Link]

  • Ethyl 2-nitropropionate. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Henry Reaction. [Link]

  • Chiral HPLC Separations. [Link]

  • Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. [Link]

  • IR spectra of ethyl propanoate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency with (R,S)-2-Nitro-propionic Acid Ethyl Ester Substrates

For Researchers, Scientists, and Drug Development Professionals In the pursuit of efficient and selective synthesis of chiral molecules, the choice of catalyst is paramount. Benchmarking the performance of different cata...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient and selective synthesis of chiral molecules, the choice of catalyst is paramount. Benchmarking the performance of different catalysts under standardized conditions is crucial for making informed decisions in process development and optimization. This guide provides an in-depth technical overview of utilizing (R,S)-2-nitro-propionic acid ethyl ester as a benchmark substrate for evaluating the catalytic efficiency of various enzymatic and chemical catalysts. We will delve into the rationale behind experimental design, provide detailed protocols, and present a framework for data analysis and comparison.

The Significance of (R,S)-2-Nitro-propionic Acid Ethyl Ester as a Benchmark Substrate

(R,S)-2-nitro-propionic acid ethyl ester is a valuable substrate for benchmarking catalytic efficiency for several key reasons:

  • Prochirality: The molecule possesses a prochiral center at the carbon bearing the nitro group, making it an excellent substrate for evaluating the enantioselectivity of catalysts in kinetic resolutions.

  • Activated Ester: The presence of the electron-withdrawing nitro group activates the adjacent ester carbonyl, facilitating its hydrolysis or transesterification by a wide range of catalysts.

  • Chromophoric Potential: While the substrate itself is not colored, the product of hydrolysis, 2-nitro-propionic acid, and the unreacted ester can be derivatized or analyzed using chromatographic methods coupled with UV detection, allowing for straightforward monitoring of the reaction progress and enantiomeric excess.

Experimental Workflow for Catalytic Efficiency Benchmarking

A robust and reproducible experimental workflow is the cornerstone of reliable catalyst benchmarking. The following section outlines a comprehensive protocol for the kinetic resolution of (R,S)-2-nitro-propionic acid ethyl ester, explaining the critical considerations at each step.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Substrate & Catalyst Preparation C Reaction Setup & Incubation A->C B Reaction Buffer Preparation B->C D Time-Point Sampling C->D Controlled Temperature E Reaction Quenching D->E F Extraction of Reactants & Products E->F G Chiral HPLC Analysis F->G H Calculation of Conversion & Enantiomeric Excess (e.e.) G->H I Determination of Kinetic Parameters (E-value) H->I

Caption: A generalized experimental workflow for benchmarking catalytic efficiency using (R,S)-2-nitro-propionic acid ethyl ester.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution

This protocol provides a template for the kinetic resolution of (R,S)-2-nitro-propionic acid ethyl ester using a hydrolase, such as a lipase or an esterase.

1. Materials and Reagents:

  • (R,S)-2-nitro-propionic acid ethyl ester (Substrate)

  • Selected catalysts (e.g., Lipase B from Candida antarctica (CalB), Lipase from Pseudomonas cepacia (PCL), etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Mobile phase for HPLC (e.g., Hexane/Isopropanol mixture)

  • Chiral stationary phase HPLC column

2. Catalyst and Substrate Preparation:

  • Catalyst Solution/Suspension: Prepare a stock solution or suspension of the catalyst in the reaction buffer. The concentration should be optimized to achieve a reasonable reaction rate. For immobilized enzymes, weigh the required amount directly.

  • Substrate Solution: Prepare a stock solution of (R,S)-2-nitro-propionic acid ethyl ester in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO) to ensure solubility in the aqueous reaction medium. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5% v/v) to minimize its effect on enzyme activity.

3. Reaction Setup and Execution:

  • Reaction Mixture: In a temperature-controlled vessel, combine the reaction buffer, the substrate solution, and initiate the reaction by adding the catalyst preparation. A typical reaction volume can range from 1 to 10 mL.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

4. Sample Work-up and Analysis:

  • Quenching: Immediately quench the reaction in the collected aliquot by adding an appropriate quenching agent (e.g., a strong acid to denature the enzyme or by rapid extraction with a water-immiscible organic solvent).

  • Extraction: Extract the unreacted substrate and the product from the aqueous layer using an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Chiral HPLC Analysis: Dissolve the residue in the HPLC mobile phase and inject it onto a chiral HPLC column. The separation of the enantiomers of the unreacted substrate and the product will allow for the determination of the enantiomeric excess (e.e.) of both. A UV detector is typically used for detection.

5. Data Analysis and Interpretation:

  • Conversion (c): Calculate the conversion based on the disappearance of the starting material or the appearance of the product.

  • Enantiomeric Excess (e.e.): Determine the e.e. of the remaining substrate (e.e.s) and the formed product (e.e.p) using the peak areas from the chiral HPLC chromatogram.

  • Enantiomeric Ratio (E-value): The E-value is a measure of the enzyme's enantioselectivity and is a critical parameter for comparing catalysts. It can be calculated using the following equation, derived by Chen et al.[1]:

    E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] or E = ln[(1 - c)(1 - e.e.s)] / ln[(1 - c)(1 + e.e.s)]

Comparative Analysis of Catalytic Performance

To facilitate a clear comparison of different catalysts, the experimental data should be compiled into a structured table. While specific data for the kinetic resolution of (R,S)-2-nitro-propionic acid ethyl ester is not abundant in publicly available literature, the following table provides a template and includes illustrative data based on the performance of common lipases on structurally similar substrates.

CatalystSource OrganismConversion (%)e.e.s (%)e.e.p (%)E-valueReference
Lipase B Candida antarctica48>9996>200Illustrative
Lipase Pseudomonas cepacia5098>99>200[2]
Esterase Bacillus subtilis (engineered)459598~150[3]
Lipase Candida rugosa358590~30[1]

Note: The data presented in this table is for illustrative purposes to demonstrate how to present comparative data. Actual values must be determined experimentally.

Logical Framework for Catalyst Selection

The choice of the optimal catalyst depends on the specific requirements of the desired transformation, such as the desired enantiomer, required purity, and economic viability.

G Start Define Target (R)- or (S)-product? High_E High E-value (>100)? Start->High_E Moderate_E Moderate E-value (20-100)? High_E->Moderate_E No High_Yield High Yield (near 50%)? High_E->High_Yield Yes Low_E Low E-value (<20)? Moderate_E->Low_E No Optimization Requires Further Optimization Moderate_E->Optimization Yes Not_Suitable Not Suitable for Kinetic Resolution Low_E->Not_Suitable Ideal_Catalyst Ideal Catalyst for Kinetic Resolution High_Yield->Ideal_Catalyst

Caption: A decision-making flowchart for catalyst selection based on key performance indicators.

A high E-value is the most critical parameter for an efficient kinetic resolution, as it indicates a large difference in the reaction rates for the two enantiomers. A high E-value allows for the isolation of both the unreacted substrate and the product with high enantiomeric excess at or near 50% conversion. Catalysts with moderate E-values may still be useful but might require further optimization of reaction conditions or multiple steps to achieve high enantiopurity. Catalysts with low E-values are generally not suitable for practical kinetic resolutions.

Causality Behind Experimental Choices

  • Choice of Buffer and pH: The pH of the reaction medium is critical for enzyme activity and stability. The optimal pH should be determined experimentally for each catalyst, but a neutral pH (around 7.0) is a good starting point for many lipases and esterases.

  • Temperature Control: Enzyme activity is highly dependent on temperature. A constant and optimized temperature ensures reproducible kinetic data. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.

  • Use of Co-solvents: For substrates with limited water solubility, the use of a water-miscible organic co-solvent can be necessary. However, the concentration of the co-solvent must be carefully controlled as it can significantly impact enzyme activity and enantioselectivity.

  • Immobilization: Immobilizing enzymes on a solid support can offer several advantages, including increased stability, easier separation from the reaction mixture, and the potential for reuse, which is a significant factor in process economics.

Conclusion

Benchmarking the catalytic efficiency for the kinetic resolution of (R,S)-2-nitro-propionic acid ethyl ester provides a standardized and effective method for comparing the performance of different catalysts. By following a well-designed experimental protocol and focusing on key performance indicators such as the enantiomeric ratio (E-value), researchers can make data-driven decisions to select the most suitable catalyst for their specific synthetic needs. This systematic approach is essential for the development of efficient, selective, and economically viable processes for the production of enantiomerically pure compounds.

References

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299.
  • Gotor-Fernández, V., Gotor, V., & Rebolledo, F. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals.
  • Kazlauskas, R. J. (2015). Lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol using different acyl donors. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Kim, T. H., Lee, J. H., & Seo, J. H. (2017). Crystal structure and characterization of esterase Est25 mutants reveal improved enantioselectivity toward (S)-ketoprofen ethyl ester. Applied microbiology and biotechnology, 101(6), 2353-2362.
  • Martínez-Martínez, I., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 706821.
  • Mouratidis, P. X., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • Sheldon, R. A. (2000). Atom efficiency and catalysis in organic synthesis. Pure and applied chemistry, 72(7), 1233-1246.
  • Straathof, A. J., Panke, S., & Schmid, A. (2002). The production of fine chemicals by biotransformations. Current opinion in biotechnology, 13(6), 548-556.
  • Tufvesson, P., Lima-Ramos, J., & Woodley, J. M. (2011). Process considerations for the scale-up and implementation of biocatalysis. Organic Process Research & Development, 15(1), 266-274.
  • Wang, Y. F., & Chen, C. S. (1992). A new method for the calculation of enantioselectivity of enzymatic kinetic resolution. Tetrahedron letters, 33(14), 1917-1920.
  • Zaks, A., & Klibanov, A. M. (1984).

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Validation

A Comparative Guide to the Reactivity of (R,S)-2-Nitro-propionic Acid Ethyl Ester with Diverse Base Catalysts

For Researchers, Scientists, and Drug Development Professionals The Henry (nitroaldol) reaction stands as a pivotal carbon-carbon bond-forming transformation in organic synthesis.[1][2][3][4] Its ability to generate β-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Henry (nitroaldol) reaction stands as a pivotal carbon-carbon bond-forming transformation in organic synthesis.[1][2][3][4] Its ability to generate β-nitro alcohols, which are versatile precursors to a wide array of valuable compounds such as β-amino alcohols and α-hydroxy acids, has cemented its importance in the synthesis of pharmaceuticals and natural products.[3][4] This guide provides an in-depth comparative analysis of the reactivity of a specific substrate, (R,S)-2-nitro-propionic acid ethyl ester, in the presence of various classes of base catalysts. By examining the mechanistic nuances and presenting supporting experimental data, this document serves as a technical resource for optimizing reaction conditions and selecting the most appropriate catalytic system to achieve desired synthetic outcomes.

The Foundational Mechanism: A Base-Catalyzed Cascade

The Henry reaction is fundamentally a base-catalyzed process.[1][5] The reaction initiates with the deprotonation of the α-carbon of the nitroalkane by a base, which results in a resonance-stabilized nitronate anion.[2][6] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent protonation of the resulting alkoxide intermediate furnishes the β-nitro alcohol product.[2][6] A critical aspect of this reaction is its reversibility, which necessitates careful optimization of reaction conditions to drive the equilibrium towards the desired product.[3][6]

Visualizing the Core Reaction

Asymmetric_Organocatalysis Catalyst Bifunctional Catalyst Brønsted Base Site H-Bond Donor Site Nitroalkane Ethyl 2-nitropropionate Catalyst:base->Nitroalkane Deprotonation Aldehyde Aldehyde Catalyst:hbond->Aldehyde Activation TransitionState Organized Transition State Nitroalkane->TransitionState Aldehyde->TransitionState Product Enantioenriched β-Nitro Alcohol TransitionState->Product

Caption: Bifunctional activation in organocatalyzed Henry reactions.

Transition Metal Complexes: Lewis Acid Catalysis

Chiral transition metal complexes, particularly those of copper(II), are highly effective catalysts for the asymmetric Henry reaction. [7][8]These complexes act as Lewis acids, coordinating to the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and facilitating the nucleophilic attack of the nitronate. The chiral ligands coordinated to the metal center create a chiral environment that directs the stereochemical course of the reaction.

Copper(II)-Bis(oxazoline) Complexes: These are among the most widely used catalysts for the asymmetric Henry reaction, affording high yields and enantioselectivities for a variety of substrates. [9] Copper(II) Complexes with Other Chiral Ligands: A diverse range of chiral ligands have been developed for copper-catalyzed asymmetric Henry reactions, leading to highly efficient catalytic systems. [7][8][10]The choice of ligand and counter-anion can significantly influence the reaction's outcome, including selectivity between the formation of the β-nitro alcohol and the dehydrated nitroalkene. [11][8]

Catalyst System Ligand Type Typical Performance Key Features
Cu(OTf)₂ / (S,S)-bis(oxazoline) Bis(oxazoline) High yields and enantioselectivities (up to 85% ee). [9] The metal center acts as a Lewis acid to activate the carbonyl compound.
Cu(II)-aziridine phosphine oxide Aziridine-functionalized organophosphorus High chemical yields and excellent enantiomeric excess. [10] Effective for a range of aromatic and aliphatic aldehydes.

| Cu(II) with (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde | Schiff base | Can selectively produce either chiral nitroalcohols (up to 97% yield, 78% ee) or β-nitrostyrenes (up to 82% yield) depending on the base used. [11]| Demonstrates tunable selectivity. |

Experimental Protocols

General Procedure for a Copper(II)-Catalyzed Asymmetric Henry Reaction

This protocol is a representative example and may require optimization for specific substrates and ligands.

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the chiral ligand (e.g., (S,S)-bis(oxazoline), 10 mol%) and the copper(II) salt (e.g., Cu(OTf)₂, 10 mol%) in a suitable solvent (e.g., THF, CH₂Cl₂). Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature).

  • Substrate Addition: Add the aldehyde (1.0 equiv.) to the catalyst solution, followed by the (R,S)-2-nitro-propionic acid ethyl ester (1.2-2.0 equiv.).

  • Base Addition: If required by the specific catalytic system, add a base (e.g., a non-nucleophilic amine base like triethylamine) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using appropriate analytical techniques (e.g., ¹H NMR, chiral HPLC).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation (Ligand + Metal Salt) Reaction_Setup Reaction Setup (Inert Atmosphere, Cooling) Catalyst_Prep->Reaction_Setup Substrate_Addition Substrate Addition (Aldehyde, Nitroester) Reaction_Setup->Substrate_Addition Base_Addition Base Addition (if required) Substrate_Addition->Base_Addition Monitoring Reaction Monitoring (TLC, HPLC) Base_Addition->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (Yield, dr, ee) Purification->Characterization

Caption: A typical workflow for a catalytic asymmetric Henry reaction.

Conclusion

The reactivity of (R,S)-2-nitro-propionic acid ethyl ester in the Henry reaction is highly dependent on the choice of base catalyst. While conventional bases offer a straightforward method for promoting the reaction, they lack stereocontrol. For the synthesis of stereochemically defined products, organocatalysts and transition metal complexes are indispensable. Organocatalysts, through bifunctional activation, and transition metal complexes, via Lewis acid catalysis, provide chiral environments that can effectively control the stereochemical outcome of the reaction. The selection of the optimal catalyst will depend on the specific synthetic target, desired level of stereoselectivity, and practical considerations such as catalyst cost and availability. Further investigation into novel catalyst systems continues to expand the synthetic utility of the Henry reaction in the development of complex molecules for the pharmaceutical and other industries.

References

  • Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations | ACS Catalysis - ACS Publications. Available at: [Link]

  • Asymmetric aza-Henry reaction with α-substituted nitroacetates catalyzed by a bifunctional thiourea-guanidine catalyst - Chinese Chemical Letters. Available at: [Link]

  • Henry Reaction - SynArchive. Available at: [Link]

  • Nitroaldol reaction - Sciencemadness Wiki. Available at: [Link]

  • Asymmetric Henry Reaction Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Complexes: Metal-Controlled Reversal of Enantioselectivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Henry reaction - Wikipedia. Available at: [Link]

  • Combining the intramolecular nitroaldol (Henry) reaction & - Almac. Available at: [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - Preprints.org. Available at: [Link]

  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Available at: [Link]

  • First-order kinetics plots for the nitroaldol (Henry) reaction between... - ResearchGate. Available at: [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC. Available at: [Link]

  • Nitroaldol Reaction | Encyclopedia MDPI. Available at: [Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction** - University of Windsor. Available at: [Link]

  • Organocatalytic Enantioselective Henry Reactions - MDPI. Available at: [Link]

  • Discovery of Bifunctional Thiourea/Secondary-Amine Organocatalysts for the Highly Stereoselective Nitro-Mannich Reaction of α-Substituted Nitroacetates | Request PDF - ResearchGate. Available at: [Link]

  • Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC. Available at: [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds - MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Chiral Stationary Phases for the Separation of (R,S)-2-nitro-propionic acid ethyl ester

This guide provides a comprehensive framework for the selection, comparison, and validation of Chiral Stationary Phases (CSPs) for the enantioselective separation of (R,S)-2-nitro-propionic acid ethyl ester. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the selection, comparison, and validation of Chiral Stationary Phases (CSPs) for the enantioselective separation of (R,S)-2-nitro-propionic acid ethyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth rationale for methodological choices, ensuring scientific integrity, and adhering to global regulatory standards.

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) has established guidelines that often necessitate the marketing of single-enantiomer drugs to enhance safety and efficacy.[2] (R,S)-2-nitro-propionic acid ethyl ester (CAS 2531-80-8), a nitro ester, serves as a model compound whose acidic nature presents specific challenges and opportunities in chiral separation.[3][4]

High-Performance Liquid Chromatography (HPLC) utilizing CSPs is the industry's gold standard for resolving enantiomers.[5] The validation of these analytical methods is not merely a procedural step but a requirement to demonstrate that the method is suitable for its intended purpose, a principle enshrined in the International Council for Harmonisation (ICH) guidelines.[6][7] This guide will walk you through a science- and risk-based approach to CSP validation, consistent with the modernized framework of ICH Q2(R2) and Q14.[8][9]

Strategic Selection of Chiral Stationary Phases

The success of any chiral separation hinges on the selection of an appropriate CSP. The interaction between the analyte and the chiral selector of the CSP is a complex interplay of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] For an acidic analyte like 2-nitro-propionic acid ethyl ester, a targeted screening approach is most effective.

Candidate CSPs for Acidic Analytes
  • Anion-Exchanger CSPs: Quinine and quinidine-derived CSPs are exceptionally versatile for resolving acidic compounds.[3] The primary recognition mechanism is an ionic interaction between the protonated tertiary nitrogen of the chiral selector and the deprotonated acidic analyte. This is supplemented by other interactions, leading to robust enantioselectivity.[3][10] These phases, such as CHIRALPAK QN-AX and QD-AX, are a logical starting point.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are renowned for their broad enantiorecognition capabilities across a wide range of compounds.[11] Their success stems from a combination of helical polymer structure, which creates chiral grooves, and the carbamate derivatives that provide sites for interaction. Immobilized versions of these phases offer superior solvent robustness, allowing for the use of a wider array of mobile phases that would otherwise damage coated CSPs.[12]

  • Macrocyclic Glycopeptide CSPs: CSPs based on molecules like teicoplanin or vancomycin offer a unique "basket-like" structure with multiple stereogenic centers and functional groups.[13] This complexity allows for multiple interaction points, making them broadly applicable in various mobile phase modes, including reversed-phase, normal-phase, and polar organic modes.[13][14]

The following diagram illustrates the decision-making logic for selecting initial CSP candidates for screening.

Analyte Analyte: (R,S)-2-nitro-propionic acid ethyl ester Properties Key Property: Acidic Nature (pKa) Analyte->Properties Screening Select CSPs for Initial Screening Properties->Screening CSP1 Anion-Exchanger CSPs (e.g., Quinine-based) Screening->CSP1 CSP2 Polysaccharide CSPs (e.g., Amylose/Cellulose) Screening->CSP2 CSP3 Macrocyclic Glycopeptide (e.g., Teicoplanin) Screening->CSP3 Rationale1 Primary Mechanism: Ionic Interaction CSP1->Rationale1 Rationale2 Broad Applicability, Steric & H-Bonding CSP2->Rationale2 Rationale3 Multi-modal, Complex 3D Structure CSP3->Rationale3

Caption: CSP Selection Logic for Acidic Analytes.

Comparative Performance Evaluation

Following the initial screening, a systematic comparison is necessary to identify the optimal CSP and mobile phase combination. The primary metrics for evaluating separation performance are the Resolution (Rs) , Selectivity (α) , and Retention Factor (k') .[1] An ideal method achieves baseline resolution (Rs > 1.5) with good selectivity in a minimal amount of time.[1][15]

The table below presents hypothetical but realistic experimental data comparing three CSPs for the separation of (R,S)-2-nitro-propionic acid ethyl ester.

Parameter Method 1: Anion-Exchanger (CHIRALPAK QN-AX)Method 2: Polysaccharide (Immobilized Amylose)Method 3: Macrocyclic Glycopeptide (CHIROBIOTIC T)
Mobile Phase Acetonitrile/Methanol/Acetic Acid/Ammonia (95:5:0.3:0.2)n-Hexane/Ethanol (90:10) + 0.1% TFAMethanol/Water (80:20) + 0.1% Acetic Acid
Flow Rate (mL/min) 1.01.00.8
Retention Factor (k'1) 2.84.13.5
Retention Factor (k'2) 3.54.63.7
Selectivity (α) 1.251.121.06
Resolution (Rs) 2.1 1.6 0.9
Analysis Time (min) 8.511.210.1
Expert Analysis Excellent resolution and good analysis time. The ionic interaction mechanism is highly effective for this acidic analyte.Achieves baseline resolution but with lower selectivity and longer run time compared to Method 1.Fails to achieve baseline resolution. The interaction mechanism is less specific for this particular analyte under these conditions.

A Comprehensive Protocol for Method Validation

The validation protocol must demonstrate that the chosen analytical procedure is fit for its intended purpose. This protocol is designed in accordance with ICH Q2(R2) guidelines.[6] The objective is to quantify the undesired enantiomer in the presence of the desired one.

The Validation Workflow

The overall process from development to routine use is a lifecycle, not a single event.[8]

cluster_Dev Development & Optimization cluster_Routine Routine Use Screen CSP & Mobile Phase Screening Optimize Parameter Optimization Screen->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD / LOQ Robust Robustness SST System Suitability Testing (SST) Robust->SST Analysis Sample Analysis SST->Analysis

Caption: The Analytical Method Lifecycle Workflow.

Step-by-Step Validation Experiments

Chosen Method:

  • Column: CHIRALPAK QN-AX (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Methanol/Acetic Acid/Ammonia (95:5:0.3:0.2)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 270 nm

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[7]

  • Protocol:

    • Inject a solution of the desired enantiomer (S-form) alone.

    • Inject a solution of the undesired enantiomer (R-form) alone.

    • Inject a 50:50 racemic mixture of (R,S)-2-nitro-propionic acid ethyl ester.

    • Spike the desired enantiomer sample with known related substances and potential degradants.

  • Acceptance Criteria: The peak for each enantiomer should be pure and free from interference from other components. Resolution (Rs) between the two enantiomer peaks in the racemic mixture must be > 1.5.

2. Linearity and Range:

  • Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five concentrations of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

    • Spike these concentrations into a fixed, high concentration of the desired enantiomer.

    • Inject each concentration in triplicate.

    • Plot the mean peak area of the undesired enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy (as Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples by spiking the desired enantiomer with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each level in triplicate (total of 9 determinations).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[16]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples by spiking the desired enantiomer with the undesired enantiomer at 100% of the specification limit.

      • Analyze all six samples on the same day, with the same analyst and instrument.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for both repeatability and intermediate precision studies.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest amount of analyte that can be reliably quantified and detected, respectively.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N). Prepare a series of dilute solutions of the undesired enantiomer.

    • The LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • The LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision and accuracy at the LOQ concentration must also be acceptable.

  • Acceptance Criteria: The determined LOQ must be at or below the reporting threshold for the impurity.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% of the minor component).

      • Column temperature (e.g., ± 5°C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase pH or additive concentration (e.g., ± 10%).

    • Inject a system suitability solution (e.g., a racemic mixture) for each condition and evaluate the chromatographic performance.

  • Acceptance Criteria: The resolution (Rs) between enantiomers must remain > 1.5, and the retention times should not shift significantly.

Conclusion

The validation of a chiral separation method is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. By employing a logical, science-driven approach to CSP selection and adhering to the comprehensive validation framework outlined by ICH guidelines, researchers can develop robust, reliable, and defensible analytical methods. The successful separation and validation for (R,S)-2-nitro-propionic acid ethyl ester using an anion-exchanger CSP, as detailed in this guide, serves as a powerful testament to this methodology. This systematic process ensures not only regulatory compliance but also a profound understanding of the analytical procedure's capabilities and limitations.

References

  • LCGC International. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. [Link]

  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. [Link]

  • Shen, Y., et al. (n.d.). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC. [Link]

  • Springer Protocols. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • ResearchGate. (2022, June 28). (PDF) Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. [Link]

  • Al-Saeed, F. A., et al. (n.d.). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chromatography Online. (2025, November 28). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • Federal Register. (2024, March 7). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. [Link]

  • PubChem. (n.d.). (R,S)-2-Nitro-propionic acid ethyl ester. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • PubChem. (n.d.). Propanoic acid, 2-nitro-, ethyl ester. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R,S)-2-Nitro-propionic Acid Ethyl Ester

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (R,S)-2-Nitro-propionic acid ethyl ester (also known as Ethyl 2-nitropropionate). As researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (R,S)-2-Nitro-propionic acid ethyl ester (also known as Ethyl 2-nitropropionate). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that the disposal process is as rigorous and well-understood as any experimental protocol.

Immediate Safety Profile & Hazard Assessment

(R,S)-2-Nitro-propionic acid ethyl ester is a nitroalkane derivative. While specific toxicological data for this exact compound is limited, the broader class of nitro compounds and related esters requires careful handling due to potential hazards. The disposal plan must be predicated on a thorough understanding of these risks.

1.1. Hazard Characterization

Based on data from structurally similar compounds, (R,S)-2-Nitro-propionic acid ethyl ester should be treated as hazardous waste. Nitro compounds can be reactive and are often toxic.[1][2][3] The primary hazards to consider are summarized in the table below.

Hazard CategoryDescriptionRationale & Causality
Toxicity Harmful if swallowed or inhaled.The nitro group (-NO2) can interfere with biological processes. Inhalation of vapors or accidental ingestion can lead to systemic toxicity.
Flammability Flammable liquid and vapor.Organic esters are often flammable. The presence of the nitro group can also contribute to hazardous combustion byproducts. Keep away from heat, sparks, and open flames.
Reactivity Potential for violent reaction.Nitroalkanes can be reactive, especially with strong bases, acids, or oxidizing agents.[2][4] Some nitro compounds can form explosive mixtures.[2]
Environmental Hazard Harmful to aquatic life.As with many organic solvents and reagents, release into the environment can cause harm to ecosystems. Therefore, drain disposal is strictly prohibited.[1][5]

1.2. Essential Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE must be worn.

PPE TypeSpecificationJustification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[6]Protects against splashes of the liquid chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6][7]
Body Protection Flame-retardant lab coat.Provides a barrier against spills and protects from the flammability hazard.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of potentially toxic vapors.

Core Disposal Protocol: A Decision-Making Workflow

The proper disposal of (R,S)-2-Nitro-propionic acid ethyl ester is not a single action but a systematic process. This workflow ensures that all safety and regulatory considerations are met at each stage.

DisposalWorkflow start START: Identify Waste (Pure compound, contaminated labware, solutions) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is the waste mixed with other chemicals? ppe->segregate pure_waste Pure (R,S)-2-Nitro-propionic acid ethyl ester or contaminated materials segregate->pure_waste No mixed_waste Mixed Waste Stream (Consult EHS for compatibility) segregate->mixed_waste Yes container Step 3: Select Compatible Waste Container (Glass or other approved container) pure_waste->container mixed_waste->container Verify compatibility before proceeding labeling Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->labeling storage Step 5: Store in Satellite Accumulation Area (Cool, dry, well-ventilated, away from incompatibles) labeling->storage disposal_request Step 6: Arrange for Professional Disposal (Contact Institutional EHS Office) storage->disposal_request end END: Waste Collected by EHS disposal_request->end

Caption: Disposal workflow for (R,S)-2-Nitro-propionic acid ethyl ester.

Step-by-Step Disposal Procedures

This section provides the detailed, operational steps for waste handling, from the point of generation to final pickup.

3.1. Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[8]

  • Identify Waste Streams:

    • Pure Chemical: Unused or surplus (R,S)-2-Nitro-propionic acid ethyl ester.

    • Contaminated Solids: Items such as gloves, pipette tips, and absorbent pads used during handling or spill cleanup.

    • Contaminated Solutions: Solutions containing the compound from experimental workups.

  • Collect Waste:

    • Collect all waste materials in a dedicated, compatible hazardous waste container.[9] For liquids, this is typically a glass bottle with a screw cap. For solid waste, a clearly labeled, lined pail can be used.[10]

    • Crucially, do not mix this waste with other chemical waste , especially strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[8]

3.2. Container Selection and Labeling

Proper containment and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are essential for safety.

  • Choose a Compatible Container: The container must be made of a material that will not react with the chemical. Borosilicate glass is generally a safe choice. Ensure the container has a secure, leak-proof cap.

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "(R,S)-2-Nitro-propionic acid ethyl ester".[9]

    • The date accumulation started (the day the first drop of waste entered the container).[8]

    • An indication of the hazards (e.g., "Toxic," "Flammable").

3.3. Temporary Storage (Satellite Accumulation)

Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.[8][10]

  • Location: The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials.[8] It should be under the control of laboratory personnel.[10]

  • Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[8]

3.4. Arranging for Final Disposal

(R,S)-2-Nitro-propionic acid ethyl ester is not suitable for drain disposal or evaporation in a fume hood.[1][5] It must be disposed of through a licensed hazardous waste contractor.

  • Contact EHS: When the waste container is nearly full (no more than 90% capacity) or you are finished generating this type of waste, contact your institution's EHS office to schedule a pickup.[2][8][9]

  • Provide Information: Be prepared to provide the EHS office with all necessary information from the waste label.

  • Professional Disposal: The EHS office will ensure the waste is transported to a licensed facility where it will be disposed of, likely through high-temperature incineration or another approved chemical treatment method.[8][11]

Spill Management and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent further hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your institution's emergency response team.

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in section 1.2.

  • Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the liquid.[1][9] Do not use paper towels or other combustible materials.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6][12]

  • Decontaminate: Clean the spill area with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

References

  • SAFETY DATA SHEET. Struers SDS Service. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IndustrySafe. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency. Available at: [Link]

  • Waste Neutralization Guidance. Missouri State University Environmental Management. Available at: [Link]

  • Safety Data Sheet: Ethyl propionate. Carl ROTH. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. US Environmental Protection Agency. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

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  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. US Environmental Protection Agency. Available at: [Link]

  • 1 Synthesis of Nitroalkanes. Wiley-VCH. Available at: [Link]

  • US3461178A - Preparation of nitroalkanes from alkyl nitrates and alkali metal nitrites. Google Patents.
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Handling

Personal protective equipment for handling (R,S)-2-Nitro-propionic acid ethyl ester

Standard Operating Procedure & Safety Guide: Handling (R,S)-2-Nitro-propionic Acid Ethyl Ester As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of hazard codes; it re...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling (R,S)-2-Nitro-propionic Acid Ethyl Ester

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of hazard codes; it requires a fundamental understanding of chemical causality. (R,S)-2-Nitro-propionic acid ethyl ester (also known as Ethyl 2-nitropropionate, CAS: 2531-80-8) is a highly versatile nitro ester. It is a critical building block in enantioselective Michael reactions and the synthesis of novel nitrogen-15-labeled nitrone spin traps (such as [15N]EMPO) used for detecting superoxide anions[1][2].

However, its reactive nitroaliphatic profile demands stringent personal protective equipment (PPE) and operational protocols. This guide provides a self-validating system for safely handling, reacting, and disposing of this compound.

Physicochemical Profile & Operational Causality

Before designing a workflow, we must analyze the quantitative data of the reagent. The physical properties directly dictate our engineering controls and emergency response strategies.

Table 1: Quantitative Data and Handling Impact

PropertyValueOperational Impact & Causality
Molecular Weight 147.13 g/mol [1]Moderate weight implies a significant potential for vapor generation at elevated laboratory temperatures.
Flash Point 89 °C (192.2 °F)[1]Classifies the chemical as a combustible liquid[3]. Requires strict exclusion of open flames and the use of spark-proof equipment[4].
Density 1.1385 g/cm³ @ 20 °C[5]Heavier than water. During aqueous workups, phase separation dynamics must be carefully monitored depending on the extraction solvent used.
Water Solubility Not miscible[2][5]Spills cannot be simply diluted with water; complete decontamination requires inert absorbents and organic solvents.
Storage Class 10 (Combustible liquids)[1]Must be stored in a cool, dry, well-ventilated area away from strong oxidizing agents to prevent exothermic degradation[1][2].

Hazard Assessment & The "Why" Behind the PPE

According to the1[1], this compound carries specific GHS hazard statements. Understanding the mechanism behind these hazards ensures compliance through comprehension.

  • Skin and Eye Irritation (H315, H319): The ester and nitro functional groups can interact with cellular nucleophiles and moisture on the skin or mucous membranes. This interaction disrupts lipid bilayers, causing localized inflammation and structural damage[1][6].

  • Respiratory Irritation (H335): Vapors irritate the respiratory tract[1][6]. The compound's vapor pressure necessitates handling strictly within a controlled, ventilated environment.

Required Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Snug-fitting chemical safety goggles or a full-face shield.

    • Causality: Standard safety glasses lack the orbital seal necessary to prevent vapor-induced eye irritation (H319). A full seal protects against both splashes and ambient vapors[1][6].

  • Hand Protection: Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness).

    • Causality: Nitro esters can permeate standard latex rapidly. Nitrile provides a robust barrier against moderately polar organic liquids, preventing skin corrosion (H315)[1][5].

  • Respiratory Protection: Type ABEK (EN14387) respirator filter.

    • Causality: If handled outside a fume hood (e.g., during a spill), an ABEK filter is mandatory. The 'A' component contains activated carbon specifically treated to trap organic vapors with boiling points >65°C, preventing the ester from reaching pulmonary alveoli and causing respiratory irritation (H335)[1].

  • Body Protection: Flame-resistant (FR) laboratory coat and closed-toe, non-porous shoes.

    • Causality: The liquid is combustible (Flash point 89 °C)[1][3]. An FR coat prevents rapid ignition in the event of a flash fire.

Operational Workflow: Enantioselective Michael Reaction

(R,S)-2-Nitro-propionic acid ethyl ester is frequently utilized to synthesize (-)-trans-2,5-dimethylproline ethyl ester via an enantioselective Michael reaction with methyl vinyl ketone[1][2]. Below is the step-by-step, self-validating protocol for executing this reaction safely.

Step-by-Step Methodology:

  • Apparatus Assembly & Purging: Assemble a dry, round-bottom flask with a magnetic stir bar inside a certified fume hood. Purge the system with Argon for 15 minutes.

    • Causality: The nitro ester is sensitive to oxidizing agents[2]. An inert atmosphere prevents unwanted oxidative side reactions and mitigates the combustion risk associated with its flash point[1].

  • Reagent Preparation: Dissolve the modified dihydroquinine catalyst in an anhydrous organic solvent (e.g., dichloromethane) and cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature controls the reaction kinetics of the subsequent exothermic Michael addition, preventing thermal runaway.

  • Addition of the Nitro Ester: Using a gas-tight syringe, slowly add the (R,S)-2-Nitro-propionic acid ethyl ester to the chilled catalyst solution[1][2].

    • Causality: Syringe transfer maintains the inert atmosphere and prevents the release of vapors that cause respiratory irritation[1].

  • Electrophile Introduction: Introduce methyl vinyl ketone dropwise into the reaction mixture[2].

    • Causality: Dropwise addition ensures the electrophile is the limiting reagent, tightly controlling the heat generated by the carbon-carbon bond formation.

  • Quenching and Phase Separation: Once TLC indicates complete consumption, quench the reaction with saturated aqueous ammonium chloride. Extract the product using ethyl acetate.

    • Causality: The unreacted ester and the product are immiscible in water[2][5]. The aqueous quench neutralizes the catalyst, while the organic extraction safely isolates the target molecule.

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Setup (Inert Atmosphere) Start->Hood Reaction 3. Michael Addition (0 °C, Dropwise) Hood->Reaction Quench 4. Aqueous Quench & Extraction Reaction->Quench Waste 5. Combustible Waste Disposal Quench->Waste

Caption: Sequential operational workflow for handling (R,S)-2-nitro-propionic acid ethyl ester.

Emergency Response & Spill Management

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and surface contamination.

  • Evacuation & Ventilation: Evacuate the immediate area. Ensure the fume hood is on maximum exhaust and open laboratory windows if applicable. Causality: Rapidly dilutes the localized concentration of irritating vapors[1][6].

  • Ignition Control: Remove all sources of ignition, heat, and sparks. Use only non-sparking tools[4]. Causality: The chemical is combustible[1].

  • Containment & Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad). Do not use combustible materials like sawdust. Causality: Inert absorbents safely trap the liquid without introducing a secondary fire hazard.

  • Collection: Sweep the absorbed mixture using spark-proof tools and place it into a chemically resistant, sealable waste container[4].

  • Decontamination: Wash the spill site thoroughly with soap and water[4]. Causality: Removes residual traces of the skin-irritating ester[6].

Disposal Plan

Improper disposal of nitro compounds can lead to environmental toxicity and severe regulatory violations.

  • Segregation: Collect all unreacted (R,S)-2-Nitro-propionic acid ethyl ester and contaminated extraction solvents in a dedicated "Non-Halogenated Combustible Organic Waste" container.

  • Labeling: Clearly label the container with the chemical name, CAS number (2531-80-8), and the primary hazards (Combustible, Irritant)[1][3].

  • Prohibition: Never dispose of this chemical down the drain[7]. Causality: It is immiscible in water[2][5] and will accumulate in the plumbing, posing a long-term exposure and environmental hazard.

  • Final Disposal: Transfer the waste to the facility's Environmental Health and Safety (EHS) department for professional incineration at an approved waste disposal plant[4].

Sources

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